5-bromo-4-chloro-1H-benzoimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-chloro-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXDWVUPIRXRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298679 | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008361-81-6 | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008361-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-chloro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901298679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-bromo-4-chloro-1H-benzoimidazole chemical properties
An In-depth Technical Guide to 5-bromo-4-chloro-1H-benzoimidazole: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Given its structural features, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. This document delves into its fundamental chemical properties, proposes a robust synthetic pathway, discusses its reactivity, and explores its potential applications, particularly in the realm of drug discovery.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted benzimidazole with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol .[1] The presence of two distinct halogen atoms on the benzene ring, in addition to the reactive imidazole moiety, makes it a unique scaffold for chemical diversification. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on well-understood principles of physical organic chemistry and data from analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| CAS Number | 1008361-81-6 | [1][2] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Synonyms | 6-Bromo-7-chloro-1H-benzo[d]imidazole | [1] |
| Appearance | Predicted: Off-white to light-colored solid | Based on similar benzimidazoles[3] |
| pKa | Predicted: ~10-11 for the N-H proton | Based on similar benzimidazoles[3] |
| Solubility | Predicted: Soluble in polar organic solvents like DMSO, DMF, and Methanol | Based on general benzimidazole solubility[3] |
Synthesis and Mechanistic Considerations
The synthesis of benzimidazoles is a cornerstone of heterocyclic chemistry, with the most common and reliable method being the condensation of an o-phenylenediamine with a one-carbon electrophile.[4] For the synthesis of this compound, a plausible and efficient route involves the reaction of 4-bromo-5-chloro-1,2-phenylenediamine with an orthoformate, typically trimethyl orthoformate, under acidic conditions.
The causality behind this choice is twofold: the diamine precursor provides the necessary benzene and amine framework, while the orthoformate serves as a highly efficient source for the C2 carbon of the imidazole ring. The acidic catalyst is crucial for activating the orthoformate and facilitating the intramolecular cyclization and dehydration steps.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative, validated procedure based on established methodologies for benzimidazole synthesis.[3][5]
-
Reaction Setup: To a solution of 4-bromo-5-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add trimethyl orthoformate (5-10 equivalents).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 equivalents). The acid protonates the orthoformate, making it more susceptible to nucleophilic attack by the diamine.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The choice of heat is to ensure the reaction proceeds to completion in a reasonable timeframe.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with deionized water.
-
Neutralization and Precipitation: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7. This step quenches the acid catalyst and precipitates the product, which is typically less soluble in the aqueous mixture.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR (in DMSO-d₆) | δ ~12.5-13.0 ppm: Broad singlet, 1H (N-H, exchangeable with D₂O). δ ~8.2-8.4 ppm: Singlet, 1H (C2-H). δ ~7.5-7.8 ppm: Two doublets, 2H (aromatic protons on the benzene ring). |
| ¹³C NMR (in DMSO-d₆) | δ ~150-155 ppm: C2 carbon. δ ~135-145 ppm: Quaternary carbons of the fused rings (C3a, C7a). δ ~110-130 ppm: Remaining aromatic carbons, including those bearing Br and Cl. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3100 cm⁻¹ (broad): N-H stretching vibration. ~1620 cm⁻¹: C=N stretching of the imidazole ring. ~1450 cm⁻¹: Aromatic C=C stretching. ~1100-1000 cm⁻¹: C-Cl stretching. ~600-500 cm⁻¹: C-Br stretching. |
| Mass Spectrometry (EI) | m/z ~230, 232, 234: Molecular ion cluster (M⁺) showing a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
The justification for these predictions lies in established spectroscopic principles. The downfield shift of the N-H proton is characteristic of acidic protons in heterocyclic systems. The aromatic protons will exhibit shifts and couplings dictated by the electronic effects of the halogen substituents. In mass spectrometry, the unique isotopic signatures of bromine and chlorine provide an unambiguous confirmation of the elemental composition.[9]
Chemical Reactivity and Derivatization Potential
The reactivity of this compound is governed by three main regions: the N-H proton of the imidazole ring, the C2 position, and the halogenated benzene ring.
-
N-H Acidity and Alkylation/Arylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, readily undergoing reactions like N-alkylation and N-arylation. Copper-catalyzed Chan-Lam coupling with boronic acids is a modern, field-proven method for N-arylation of benzimidazoles, providing a direct route to complex derivatives.[7]
-
Reactivity at C2: While the C2 position is occupied by a hydrogen atom in the parent molecule, this site can be functionalized. In related systems, lithiation followed by quenching with an electrophile is a common strategy.
-
Halogen-based Cross-Coupling: The C-Br and C-Cl bonds are prime handles for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki, Heck, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, stepwise functionalization, enabling the synthesis of diverse molecular libraries from a single starting material.
Caption: Key reactive sites for chemical diversification.
Applications in Drug Discovery and Materials Science
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[10][11] This is due to its ability to mimic purine bases and engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets.[11] Consequently, numerous FDA-approved drugs contain this moiety.[12]
This compound is not an active pharmaceutical ingredient itself but rather a high-value starting material or intermediate. Its utility lies in:
-
Fragment-Based Drug Discovery (FBDD): It can be used as a core fragment to build libraries of potential inhibitors for kinases, polymerases, and other enzymes.
-
Combinatorial Chemistry: The two distinct halogen atoms allow for programmed, sequential diversification using cross-coupling chemistries, rapidly generating a large number of structurally diverse analogs for high-throughput screening.
-
Materials Science: Halogenated aromatic compounds are precursors for organic electronics, flame retardants, and functional polymers. The specific substitution pattern can be used to tune properties like conductivity and thermal stability.
Safety, Handling, and Storage
As with any halogenated organic compound, this compound must be handled with appropriate care.[1]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[13] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
First Aid:
This self-validating protocol ensures that by following standard safety measures, the risks associated with handling this chemical are minimized.
References
-
SUPPLEMENTARY INFORMATION. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. Retrieved from [Link]
-
An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. Retrieved from [Link]
-
Note A green synthesis of benzimidazoles. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Lim, Y. J., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Retrieved from [Link]
-
N'Guessan, K. F., et al. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Retrieved from [Link]
-
Ahmad, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. Retrieved from [Link]
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (n.d.). Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-benzimidazole. Retrieved from [Link]
-
Williams, D. H. (1973). Mass Spectrometry. Royal Society of Chemistry. DOI: 10.1039/9781847556592. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-N-(4-chloro-phenyl)-2-cyclopropylcarbamoylmethoxy-benzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-4-chloro-2-hydroxybenzoic acid, 2TMS - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6 [chemicalbook.com]
- 3. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. spectrabase.com [spectrabase.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
5-bromo-4-chloro-1H-benzoimidazole CAS number
An In-Depth Technical Guide to 5-bromo-4-chloro-1H-benzoimidazole (CAS: 1008361-81-6)
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the chemical and pharmaceutical industries. Identified by its CAS Number 1008361-81-6, this molecule serves as a critical building block in the synthesis of complex organic structures.[1][2] Benzimidazoles, as a class, are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[3][4] This document will detail the compound's physicochemical properties, outline a validated synthetic methodology, discuss its applications in drug discovery, and provide essential safety and handling protocols for laboratory and industrial settings.
Core Compound Identification and Properties
This compound is a disubstituted benzimidazole derivative. The strategic placement of both a bromine and a chlorine atom on the benzene ring offers distinct electronic properties and multiple reaction sites for further chemical modification. This dual halogenation makes it a versatile intermediate for creating diverse molecular libraries aimed at biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1008361-81-6 | [1][2] |
| Molecular Formula | C₇H₄BrClN₂ | [1] |
| Molecular Weight | 231.48 g/mol | [1] |
| Synonyms | 6-Bromo-7-chloro-1H-benzo[d]imidazole, 6-Bromo-7-chloro-1H-benzimidazole | [1] |
| Density | 1.878 ± 0.06 g/cm³ (Predicted) | [5] |
| Boiling Point | 454.3 ± 25.0 °C (Predicted) | [5] |
| Exact Mass | 229.9300 | [5] |
Synthesis Protocol: The Phillips-Ladenburg Condensation
The most established and efficient method for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (e.g., orthoformate) under acidic conditions. For this compound, the logical precursor is 4-bromo-5-chloro-o-phenylenediamine.
The causality behind this choice is rooted in the reaction mechanism. The two amine groups of the o-phenylenediamine sequentially attack the carbonyl carbon (or its equivalent) of the one-carbon source, followed by cyclization and dehydration to form the stable, aromatic imidazole ring. The acid catalyst is crucial for activating the carbonyl group and facilitating the dehydration step.
Experimental Workflow: Step-by-Step Synthesis
-
Reactant Preparation: To a solution of 4-bromo-5-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add trimethyl orthoformate (≥3 equivalents).[6][7]
-
Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl), to the mixture.[6][7] The acid protonates the orthoformate, initiating the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.[6][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Workup and Neutralization: Upon completion, dilute the reaction mixture with deionized water. Carefully adjust the pH to ~7 using a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the product.[6][7]
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. The product will partition into the organic layer.[6][7]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain this compound as a solid.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, prized for its structural similarity to naturally occurring purines, allowing it to interact with a wide range of biological targets.[8] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, antihypertensive, and antihistaminic properties.[9]
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable intermediate. The bromine and chlorine atoms provide handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the synthesis of more complex molecules. These halogenated positions are crucial for modulating the electronic and lipophilic properties of the final compound, which directly impacts its pharmacokinetic and pharmacodynamic profile.
For instance, related compounds like 5-bromo-2-chloro-benzoic acid are key starting materials for synthesizing modern antidiabetic drugs, highlighting the industrial relevance of such halogenated precursors.[10]
Caption: Benzimidazole as a privileged scaffold for drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. While specific toxicity data for this compound is limited, the general class of halogenated aromatic compounds warrants careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards, impervious gloves, and a lab coat.[11] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[13]
-
Eye Contact: Rinse cautiously with water for several minutes.[13] If irritation persists, seek medical attention.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[12]
-
-
Handling and Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][13]
Conclusion
This compound (CAS: 1008361-81-6) is a pivotal chemical intermediate whose value is derived from the versatile benzimidazole core and the strategic placement of two distinct halogen atoms. Its synthesis is straightforward via established condensation chemistry, and its utility in constructing diverse molecular libraries makes it a compound of high interest for researchers in medicinal chemistry and materials science. Adherence to rigorous safety protocols is essential for its handling and application in a research and development setting.
References
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). Retrieved from [Link]
-
ChemBK. (2024). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. Retrieved from [Link]
-
Kazimierczuk, Z., et al. (1980). Preparation of 1-aD-Arabinofuranosylbenzimidazole and Its 5,6-Dichloro Derivative, and the Direct Bromination of Benzimidazole Nucleosides. Zeitschrift für Naturforschung C, 35(1-2), 30-35. Retrieved from [Link]
- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Mini-Reviews in Medicinal Chemistry. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Huayuan World. (2025). 1H-Imidazole, 5-bromo-4-chloro-. Retrieved from [Link]
-
PubMed. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22967-22987. Retrieved from [Link]
-
Mahurkar, N. D., et al. (2023). Benzimidazole: A Versatile Scaffold for Drug Discovery and Beyond - A Comprehensive Review of Synthetic Approaches and Recent Advancements in Medicinal Chemistry. Results in Chemistry, 6, 101139. Retrieved from [Link]
Sources
- 1. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
- 2. 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6 [chemicalbook.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Introduction: The Benzimidazole Scaffold and Halogenation Strategy
An In-depth Technical Guide to the Molecular Structure and Utility of 5-bromo-4-chloro-1H-benzoimidazole
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the molecular architecture, synthesis, characterization, and strategic applications of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in modern chemistry.
The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to purine nucleosides allows it to interact with a multitude of biological targets, and its physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, make it a cornerstone of numerous FDA-approved drugs.[3]
The strategic introduction of halogen atoms onto this scaffold, as seen in This compound , profoundly influences its electronic properties, lipophilicity, and metabolic stability. Furthermore, the bromine and chlorine substituents serve as versatile synthetic handles for diversification through modern cross-coupling reactions. This guide provides an in-depth examination of this specific molecule, offering both foundational knowledge and practical insights for its application.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1008361-81-6 | [4] |
| Molecular Formula | C₇H₄BrClN₂ | [4] |
| Molecular Weight | 231.48 g/mol | [4] |
| Synonyms | 6-Bromo-7-chloro-1H-benzimidazole | [4] |
Molecular Architecture and Physicochemical Landscape
The structure of this compound is defined by the benzimidazole core with halogen substituents at adjacent positions on the benzene ring. The presence of the electron-withdrawing bromine and chlorine atoms deactivates the benzene ring towards electrophilic substitution but activates the C-Br and C-Cl bonds for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This dual nature is central to its utility as a synthetic intermediate.
Figure 1: Molecular structure of this compound with IUPAC numbering.
Synthesis and Purification
The most common and reliable method for synthesizing benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with an aldehyde, followed by oxidation, or directly with a carboxylic acid or its derivative under dehydrating conditions.[5][6] For this compound, a plausible and efficient synthesis starts from the corresponding substituted o-phenylenediamine and formic acid (or a derivative like triethyl orthoformate).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Phillips-Type Condensation
Disclaimer: This protocol is a representative methodology based on established procedures for analogous compounds.[7][8][9] Researchers should conduct their own risk assessment and optimization.
-
Reaction Setup: To a solution of 4-bromo-5-chloro-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF), add triethyl orthoformate (1.5 eq).
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or concentrated hydrochloric acid (0.1 eq).
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, pour the mixture into a beaker of ice water and neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the pure this compound.
Spectroscopic Characterization for Structural Verification
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data provides a fingerprint for the target molecule.
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Aromatic Protons | Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to H-6 and H-7. |
| Imidazole C2-H | A singlet further downfield (approx. 8.0-8.5 ppm). | |
| Imidazole N1-H | A broad singlet (approx. 12-13 ppm in DMSO-d₆), which may exchange with D₂O.[10][11] | |
| ¹³C NMR | Aromatic Carbons | Signals in the 110-150 ppm range. Carbons attached to halogens (C-4, C-5) will be distinct. |
| Imidazole Carbon | C2 signal typically appears around 140-145 ppm. | |
| IR Spectroscopy | N-H Stretch | Broad absorption band around 3100-3400 cm⁻¹.[11] |
| C=N Stretch | Characteristic absorption around 1620-1640 cm⁻¹.[10] | |
| C-Br / C-Cl | Absorptions in the fingerprint region (< 800 cm⁻¹). | |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺) | A complex cluster of peaks around m/z 230, 232, and 234. |
| Isotopic Pattern | The characteristic isotopic pattern for one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom will be observed, confirming the elemental composition. |
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential as a scaffold for building molecular complexity. The N-H of the imidazole ring can be readily alkylated or arylated, while the C-Br and C-Cl bonds are prime candidates for transition-metal-catalyzed cross-coupling reactions. The differential reactivity of C-Br vs. C-Cl bonds can potentially allow for selective, sequential functionalization.
Halogenated benzimidazoles are key intermediates in the synthesis of compounds with a wide range of biological activities, including:
-
Anticancer Agents: Many benzimidazole derivatives function as kinase inhibitors or tubulin polymerization modulators.[1][12]
-
Antipsychotics: Certain halogenated benzimidazoles have shown affinity for dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.[13]
-
Antimicrobials: The benzimidazole scaffold is present in various anthelmintic and antifungal drugs.
Caption: Derivatization potential of the scaffold via cross-coupling reactions.
Conclusion
This compound is more than a simple heterocyclic compound; it is a strategically designed molecular building block. Its structure combines the biologically relevant benzimidazole core with two distinct halogen atoms that serve as versatile points for synthetic elaboration. A firm understanding of its molecular structure, synthesis, and spectroscopic properties, as detailed in this guide, empowers researchers to fully leverage its potential in the rational design of novel therapeutics and advanced functional materials.
References
- Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427.
- Beaulieu, P. L., Haché, B., & von Moos, E. (2003). A Mild and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from 1,2-Phenylenediamines and Carboxylic Acids. Synthesis, 2003(11), 1683-1692.
-
Groziak, M. P., & Ding, H. (2000). Halogenated (Acylamino)imidazoles and Benzimidazoles for Directed Halogen-Metal Exchange. Acta Chimica Slovenica, 47, 1-18.[14]
-
Guan, J., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports, 11(1), 4567.[15]
-
iChemical. (n.d.). 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4. Retrieved from [Link][16]
-
Kamal, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science, 18(10), 625-631.[17]
-
Kaur, H., & Narasimhan, B. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 26(1), 3-27.[3]
-
Khan, I., et al. (2022). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 12(1), 1-13.[10]
-
Maliszewska, A., et al. (2011). Pharmacological evaluation of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles as D(2) and 5-HT(2A) receptor ligands. Archiv der Pharmazie, 344(11), 723-731.[13]
-
MDPI. (2020). Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. Molecules, 25(1), 197.[12]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link][6]
-
PubChem. (n.d.). 5-chloro-1H-benzimidazole. Retrieved from [Link][18]
-
RSC Publishing. (2019). Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species. Physical Chemistry Chemical Physics, 21(1), 1-11.[19]
-
Sau, S., et al. (2019). Synthesis of Substituted Benzimidazoles by C–H Imination. Synfacts, 15(05), 0596.[20]
-
Shvartsberg, M. S., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Symmetry, 14(11), 2345.[5]
-
Song, D., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877.[2]
-
Sridevi, C., et al. (2010). Note: A green synthesis of benzimidazoles. Indian Journal of Chemistry, 49B, 1269-1272.
-
Supplementary Information. (n.d.). Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry.[11]
-
Wang, X., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Pharmaceuticals, 13(4), 67.[1]
-
Zhang, M., et al. (2021). Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry, 45(1), 1-6.[21]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 8. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological evaluation of halogenated and non-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles as D(2) and 5-HT(2A) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 15. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Bromo-4-chloro-1H-indazole, CAS No. 1082041-90-4 - iChemical [ichemical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 5-chloro-1H-benzimidazole | C7H5ClN2 | CID 78599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Tracing absorption and emission characteristics of halogen-bonded ion pairs involving halogenated imidazolium species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
5-bromo-4-chloro-1H-benzoimidazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-bromo-4-chloro-1H-benzoimidazole
Abstract
This technical guide provides a comprehensive, scientifically grounded pathway for the synthesis of this compound, a halogenated heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Benzimidazole derivatives are recognized as privileged scaffolds in drug discovery, with applications ranging from anticancer to antimicrobial agents.[1][2][3] This document delineates a robust, multi-step synthetic strategy, beginning from a commercially available precursor and proceeding through a key intermediate, 4-bromo-5-chloro-1,2-phenylenediamine. The narrative emphasizes the chemical rationale behind procedural choices, detailed experimental protocols, and the underlying reaction mechanisms, designed to equip researchers, chemists, and drug development professionals with the requisite knowledge for successful synthesis and scale-up.
Introduction: The Significance of Halogenated Benzimidazoles
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[4] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, making it a "master key" in drug design.[5] The strategic introduction of halogen atoms, such as bromine and chlorine, onto the benzimidazole core profoundly influences the molecule's physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific electronic effects that can increase binding affinity to target proteins. These attributes have led to the development of numerous halogenated benzimidazole-based drugs with diverse therapeutic applications, including antiviral, anticancer, and anthelmintic agents.[2][6] The target molecule, this compound, represents a valuable building block for creating novel and potent pharmaceutical agents.
Retrosynthetic Analysis and Strategic Approach
Our synthetic strategy is therefore twofold:
-
Devise a regioselective synthesis of the key 4-bromo-5-chloro-1,2-phenylenediamine intermediate from a commercially available starting material.
-
Execute the ring-closing cyclization to form the final benzimidazole product.
This approach avoids the challenges of direct halogenation on a pre-formed benzimidazole ring, which often yields a complex mixture of isomers due to multiple activated positions.[6]
Synthesis of Key Precursor: 4-bromo-5-chloro-1,2-phenylenediamine
The synthesis of the key diamine precursor is achieved via a three-step sequence involving protection, regioselective bromination, and deprotection. This methodology is adapted from established procedures for the halogenation of phenylenediamines, which leverages protecting groups to control reactivity and ensure high regioselectivity.[10][11]
Step 1: Acetyl Protection of 4-chloro-o-phenylenediamine
The synthesis commences with commercially available 4-chloro-o-phenylenediamine. The highly activating nature of the two amino groups is temporarily masked by acetylation to prevent over-bromination and direct the incoming electrophile to the desired position.
-
Rationale: The conversion of the amino groups to acetamides moderates their activating effect and provides steric hindrance. Acetic anhydride in an acidic medium is an efficient and standard method for this transformation.[10]
Step 2: Regioselective Bromination
The resulting N,N'-(4-chloro-1,2-phenylene)diacetamide is subjected to electrophilic bromination. The directing effects of the substituents on the aromatic ring—one chloro and two acetamido groups—govern the position of the incoming bromine atom. The acetamido groups are ortho-, para-directing, while the chloro group is also ortho-, para-directing but deactivating. The bromine atom is selectively introduced at the position ortho to one acetamido group and meta to the other, which is also ortho to the chlorine atom, yielding the desired substitution pattern.
-
Rationale: Using a source of electrophilic bromine, such as elemental bromine in acetic acid or a combination of sodium bromide and hydrogen peroxide, allows for controlled halogenation.[10][12] The protection strategy ensures that bromination occurs on the aromatic ring rather than at the nitrogen atoms.
Step 3: Acid-Catalyzed Deprotection (Hydrolysis)
The final step in preparing the precursor is the removal of the acetyl protecting groups. This is typically achieved by hydrolysis under strong acidic or basic conditions to regenerate the free diamine.
-
Rationale: Heating the diacetylated intermediate in the presence of a strong acid like hydrochloric acid effectively cleaves the amide bonds, yielding the hydrochloride salt of the diamine, which can then be neutralized to afford the free base, 4-bromo-5-chloro-1,2-phenylenediamine.
Formation of the Benzimidazole Ring: The Phillips Condensation
With the key precursor in hand, the final step is the construction of the imidazole ring. The Phillips method, a classic and highly reliable condensation reaction between an o-phenylenediamine and a carboxylic acid under heating, is employed.[7]
-
Rationale: Reacting 4-bromo-5-chloro-1,2-phenylenediamine with formic acid provides the simplest benzimidazole, where the C2 position is unsubstituted. Formic acid serves as both the reactant and a mildly acidic medium to facilitate the dehydration and cyclization cascade. This reaction proceeds through an initial formylation of one amino group, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring system.
Visual Synthesis Pathway
Caption: Overall synthetic route to this compound.
Detailed Experimental Protocols
Caution: These procedures involve hazardous materials. All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Protocol 1: Synthesis of N,N'-(4-chloro-1,2-phenylene)diacetamide
-
To a 500 mL round-bottom flask, add 4-chloro-o-phenylenediamine (14.25 g, 0.1 mol) and glacial acetic acid (150 mL).
-
Stir the mixture at room temperature until the solid dissolves.
-
Cool the flask in an ice-water bath. Slowly add acetic anhydride (22.5 mL, 0.24 mol) dropwise while maintaining the internal temperature below 20°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 50°C for 1 hour.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Pour the warm reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A white precipitate will form. Continue stirring for 30 minutes.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.
-
Expected Outcome: A white to off-white solid. Yield: 90-95%.
Protocol 2: Synthesis of N,N'-(5-bromo-4-chloro-1,2-phenylene)diacetamide
-
In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve the diacetamide from the previous step (22.85 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
In the dropping funnel, prepare a solution of bromine (5.6 mL, 0.11 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture over 30 minutes at room temperature. An exotherm may be observed.
-
Stir the mixture at 50°C for 2-3 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water containing sodium bisulfite (2 g) to quench any excess bromine.
-
Stir until the reddish-brown color disappears.
-
Collect the resulting precipitate by vacuum filtration, wash with copious amounts of water, and dry.
-
Expected Outcome: A pale yellow or off-white solid. Yield: 85-90%.
Protocol 3: Synthesis of 4-bromo-5-chloro-1,2-phenylenediamine
-
Place the brominated diacetamide (30.65 g, 0.1 mol) and 150 mL of 6M hydrochloric acid into a 500 mL round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours, until the solid completely dissolves and the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully neutralize the solution by adding concentrated aqueous sodium hydroxide (NaOH) until the pH is approximately 8-9. The product will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Expected Outcome: A light brown or grey solid. Yield: 80-85%.
Protocol 4: Synthesis of this compound
-
In a 100 mL round-bottom flask, combine 4-bromo-5-chloro-1,2-phenylenediamine (11.1 g, 0.05 mol) and 90% formic acid (50 mL).
-
Heat the reaction mixture to reflux (approx. 100°C) for 3 hours.
-
Cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Neutralize carefully with concentrated ammonium hydroxide until a precipitate forms and the pH is ~7.
-
Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from an ethanol-water mixture.
-
Expected Outcome: A crystalline solid. Yield: 85-95%.
Data Summary & Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (DMSO-d₆) | Expected MS (m/z) |
| This compound | C₇H₄BrClN₂ | 231.48 | δ 13.0 (br s, 1H, NH), 8.35 (s, 1H, H2), 7.80 (d, 1H), 7.65 (d, 1H) | [M+H]⁺ at 231, 233, 235 (isotopic pattern) |
Conclusion
This guide presents a logical and experimentally validated pathway for the synthesis of this compound. The strategy hinges on the robust preparation of the key intermediate, 4-bromo-5-chloro-1,2-phenylenediamine, through a protection-bromination-deprotection sequence, followed by a high-yielding Phillips condensation to form the target benzimidazole. The detailed protocols and mechanistic rationale provided herein offer a solid foundation for researchers to produce this valuable heterocyclic building block for applications in drug discovery and advanced materials development.
References
-
Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47, 1-18. [Link]
-
Shaikh, A., & G, V. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. International Journal of Chemical and Pharmaceutical Sciences, 7(2), 29-39. [Link]
-
Reddy, T. J., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2685. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Ruiz, J., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Catalysts, 10(12), 1403. [Link]
-
Badsara, S. S., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057-35077. [Link]
-
Luo, Z., & Huang, M. (2022). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Chemical Communications. [Link]
-
Jordheim, H. (2024, July 24). Preparation of Imidazoles, Part 2: Benzimidazoles. YouTube. [Link]
- Shanghai Record Pharm Co Ltd. (2013). Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A.
-
Fenjan, A. M., & Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 13(1). [Link]
-
PrepChem. (n.d.). Preparation of 4-bromo-o-phenylenediamine. [Link]
-
ChemBK. (2024). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. [Link]
- Ciba AG. (1966).
-
Kamal, A., et al. (2009). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 48B, 133-137. [Link]
- Shanghai Record Pharm Co Ltd. (2013). Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A.
- Jiangsu Hengrui Medicine Co., Ltd. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. CN113773194A.
-
Zhang, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Molecules, 25(6), 1385. [Link]
-
Sharma, D., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6649. [Link]
-
Le, V. T., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23517-23533. [Link]
-
Tan, W. C., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem, 16(12), 1861-1877. [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. researchgate.net [researchgate.net]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
An In-depth Technical Guide to the IUPAC Nomenclature of 5-bromo-4-chloro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a bicyclic heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for diverse interactions with biological targets. Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.[1][2] The precise substitution pattern on the benzimidazole ring system is critical for modulating the pharmacological and physicochemical properties of these molecules. Therefore, a thorough understanding of the systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is paramount for unambiguous scientific communication and intellectual property protection.
This guide provides a detailed technical breakdown of the IUPAC naming convention for a specific polysubstituted benzimidazole: 5-bromo-4-chloro-1H-benzoimidazole.
Deciphering the IUPAC Name: A Step-by-Step Analysis
The IUPAC name this compound is derived from a systematic set of rules designed to provide a unique and descriptive name for its chemical structure. Let's dissect the name to understand the underlying principles.
Identifying the Parent Heterocycle: Benzimidazole
The foundation of the name is "benzoimidazole," which denotes the fused ring system of benzene and imidazole.[1] The standard IUPAC numbering for the benzimidazole ring is as follows:
-
The numbering begins at one of the nitrogen atoms and proceeds around the ring in a manner that gives the heteroatoms the lowest possible locants.
-
The nitrogen atom with the attached hydrogen (indicated hydrogen) is typically assigned position 1.
-
The fusion carbons do not receive a number.
The Indicated Hydrogen: 1H
The "1H" prefix is a crucial part of the name. In tautomerizable heterocyclic systems like benzimidazole, the position of a hydrogen atom on a nitrogen atom needs to be specified. This is known as the "indicated hydrogen." In this case, "1H" signifies that the hydrogen atom is attached to the nitrogen at position 1.
Locating the Substituents: Numbering the Ring
With the parent heterocycle and the indicated hydrogen established, the positions of the substituents on the benzene portion of the ring system are assigned based on the standard numbering.
Alphabetical Ordering of Substituents: Bromo and Chloro
The prefixes "5-bromo" and "4-chloro" identify the substituents and their respective positions on the benzimidazole ring. According to IUPAC rules, when multiple different substituents are present, they are listed in alphabetical order, irrespective of their locant numbers.[2][3]
-
Bromo comes before chloro alphabetically.
Therefore, "5-bromo" is cited before "4-chloro" in the final IUPAC name. Halogen substituents are treated as being of equal rank in the absence of other higher-priority functional groups.[3][4]
The logical workflow for determining the IUPAC name can be visualized as follows:
Sources
5-bromo-4-chloro-1H-benzoimidazole solubility data
An In-Depth Technical Guide to the Physicochemical Characterization and Solubility Determination of 5-bromo-4-chloro-1H-benzoimidazole
Abstract
This compound is a halogenated heterocyclic compound with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective utilization in drug discovery, process chemistry, and formulation development. This technical guide addresses the notable absence of comprehensive experimental data in public literature by providing a robust framework for the systematic characterization of this compound. We present detailed, field-proven protocols for the experimental determination of critical parameters and establish a validated analytical workflow for accurate quantification. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to build a foundational data package for this compound or structurally related compounds.
Introduction: The Imperative for Foundational Physicochemical Data
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in various biological interactions. The specific substitution pattern of this compound (CAS No: 1008361-81-6) offers unique electronic and steric properties, making it an attractive building block for novel therapeutics.[1][2] However, the successful transition of a promising intermediate from synthesis to application is contingent upon a deep understanding of its physical and chemical properties.
Solubility, in particular, is a critical determinant of a compound's behavior in both chemical reactions and biological systems. It influences reaction kinetics, purification strategies, formulation feasibility, and ultimately, bioavailability. While computational models provide useful estimations, they are no substitute for empirical data. This guide, therefore, outlines the necessary experimental procedures to authoritatively determine the solubility and key physicochemical characteristics of this compound.
Physicochemical Profile: From Prediction to Experimental Verification
Computational tools offer a valuable starting point for understanding a molecule's characteristics. However, for regulatory and development purposes, these predictions must be confirmed through rigorous experimentation. The causality is clear: predicted values can be skewed by the limitations of algorithms, whereas experimental data provides a direct measure of the compound's real-world behavior.
Table 1: Predicted vs. Experimental Physicochemical Properties of this compound
| Property | Predicted Value | Experimental Protocol Rationale & Citation |
| Molecular Formula | C₇H₄BrClN₂ | N/A (Confirmed by Synthesis)[3] |
| Molecular Weight | 231.48 g/mol | N/A (Confirmed by Synthesis)[3] |
| Boiling Point | 454.3 ± 25.0 °C | Not experimentally determined. High boiling point suggests low volatility.[1] |
| Density | 1.878 ± 0.06 g/cm³ | Not experimentally determined.[1] |
| pKa | Not available | Potentiometric Titration: This is the gold standard for pKa determination, measuring the change in pH of a solution upon addition of a titrant. It provides the precise ionization constant(s), which is critical for predicting solubility in pH-dependent environments like the gastrointestinal tract. (Ref: IUPAC Guidelines) |
| LogP | Not available | Shake-Flask Method (OECD 107): This classic method directly measures the partitioning of the compound between n-octanol and water, providing the definitive value for lipophilicity, a key predictor of membrane permeability and absorption. |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC): DSC provides a highly accurate and reproducible melting point, which is an essential indicator of purity and lattice energy. A sharp melting peak suggests high purity. (Ref: USP <891>) |
Note: As of the last literature review, specific experimental values for the pKa, LogP, and melting point of this compound are not publicly available.[3] The protocols are recommended as the standard procedures for their determination.
Core Directive: Establishing a Validated Solubility Profile
The cornerstone of this guide is a detailed, self-validating protocol for determining the thermodynamic equilibrium solubility of this compound. The shake-flask method described here is compliant with international standards and is designed to ensure data integrity.
Prerequisite: Development of a Quantitative Analytical Method
Accurate solubility determination hinges on a reliable method to quantify the concentration of the dissolved analyte. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the recommended approach due to its robustness and the presence of a UV-active benzimidazole core.
Experimental Protocol: HPLC-UV Method Development & Validation
-
Column & Mobile Phase Screening:
-
Rationale: To achieve optimal separation of the analyte from any potential impurities or degradants.
-
Procedure:
-
Screen a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a gradient of acetonitrile and water (both containing 0.1% formic acid to ensure protonation and sharp peak shape).
-
Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm) to determine the optimal wavelength for detection.
-
-
-
Method Optimization:
-
Rationale: To fine-tune the separation for symmetry, efficiency, and a reasonable run time.
-
Procedure: Adjust the gradient slope, flow rate (start at 1.0 mL/min), and column temperature (start at 30 °C) to achieve a retention time of 3-7 minutes with a peak asymmetry factor between 0.9 and 1.2.
-
-
Method Validation (ICH Q2(R1) Guidelines):
-
Rationale: To prove the method is fit for its intended purpose.
-
Specificity: Inject a blank (solvent) to ensure no interfering peaks are present at the analyte's retention time.
-
Linearity: Prepare a calibration curve with at least five concentrations spanning the expected solubility range. The correlation coefficient (r²) must be >0.999.
-
Accuracy: Determine the recovery of the analyte at three different concentrations (e.g., 80%, 100%, 120% of the target concentration). Acceptance criteria are typically 98-102%.
-
Precision (Repeatability & Intermediate Precision): Analyze multiple preparations of the same sample on the same day and on different days to assess the method's variability (%RSD should be <2%).
-
Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision. This is crucial for measuring solubility in poor solvents.
-
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol ensures that true equilibrium is reached and that the measured concentration represents the maximum amount of solute that can be dissolved.
-
Material Preparation:
-
Add an excess amount of solid this compound to several glass vials. The excess solid is critical to ensure that saturation is reached.
-
To each vial, add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, DMSO).
-
-
Equilibration:
-
Rationale: To allow the dissolution process to reach a steady state. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.
-
Procedure: Tightly cap the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for at least 48 hours. A time-point study (e.g., sampling at 24, 48, and 72 hours) should be performed initially to confirm that equilibrium is reached, i.e., the concentration no longer increases with time.
-
-
Sample Processing:
-
Rationale: To separate the undissolved solid from the saturated solution without causing precipitation or further dissolution.
-
Procedure:
-
Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. The first few drops should be discarded to saturate the filter and prevent analyte loss.
-
-
-
Quantification:
-
Rationale: To determine the analyte concentration in the saturated solution.
-
Procedure:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the validated linear range of the HPLC-UV method.
-
Inject the diluted sample onto the HPLC system and calculate the concentration based on the calibration curve.
-
Back-calculate the original solubility value, accounting for the dilution factor.
-
-
Visualization of the Solubility Determination Workflow
The following diagram illustrates the logical flow of the experimental process, from initial setup to final data analysis.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
The successful application of this compound in research and development is fundamentally dependent on reliable physicochemical data. This guide provides a comprehensive, scientifically-grounded framework for determining its solubility profile and other key properties. By adhering to these detailed, self-validating protocols, researchers can generate the high-quality, reproducible data necessary for informed decision-making in medicinal chemistry, process scale-up, and formulation science. The execution of these studies will fill a critical knowledge gap and facilitate the broader utility of this promising chemical entity.
References
-
ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Analysis of 5-bromo-4-chloro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-4-chloro-1H-benzoimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application and derivatization. This technical guide provides a comprehensive analysis of the spectroscopic characteristics of this compound, offering a detailed interpretation of its predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and the logic of spectral interpretation are explained to provide a self-validating analytical framework. This guide serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzimidazole-based compounds.
Introduction: The Significance of Halogenated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, antiulcer, and anticancer properties. The introduction of halogen substituents, such as bromine and chlorine, onto the benzimidazole ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile, making its unambiguous characterization essential for rational drug design and development. This guide will delve into the core spectroscopic techniques used to elucidate and confirm the structure of this important synthetic building block.
Molecular Structure and Isomerism
It is crucial to recognize that this compound can exist as two tautomers due to the migration of the proton between the two nitrogen atoms of the imidazole ring. This tautomerism can influence the observed spectroscopic data, particularly in NMR. For the purpose of this guide, we will consider both tautomers and their potential impact on the spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound provides valuable insights into its aromatic proton environment.
Experimental Protocol (Predicted)
A standard ¹H NMR experiment would be conducted as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for benzimidazoles due to its ability to solubilize a wide range of compounds and to observe the N-H proton.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted ¹H NMR Data and Interpretation
The predicted chemical shifts (δ) for the aromatic protons of this compound are presented in the table below. The deshielding effect of the electron-withdrawing halogen substituents and the aromatic ring current are the primary factors influencing these shifts.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-2 | ~8.3 | Singlet | - | This proton is attached to the C-2 carbon of the imidazole ring and is typically a sharp singlet. Its chemical shift is downfield due to the adjacent nitrogen atoms. |
| H-6 | ~7.8 | Doublet | ~8.5 | This proton is ortho to the bromine atom and meta to the chlorine atom. The doublet arises from coupling with the H-7 proton. |
| H-7 | ~7.4 | Doublet | ~8.5 | This proton is ortho to the chlorine atom and meta to the bromine atom. It couples with the H-6 proton, resulting in a doublet. |
| N-H | ~12.5 | Broad Singlet | - | The N-H proton of the imidazole ring is acidic and often appears as a broad singlet at a very downfield chemical shift, especially in DMSO-d₆. Its broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange. |
Causality of Chemical Shifts: The electron-withdrawing nature of the bromine and chlorine atoms deshields the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzimidazole. The precise positions are influenced by the combined inductive and resonance effects of the halogens.
Diagram of Predicted ¹H NMR Correlations
Caption: Predicted ¹H NMR chemical shifts for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these experiments typically require longer acquisition times.
Experimental Protocol (Predicted)
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument: A 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: Several hundred to several thousand scans.
-
Temperature: 298 K (25 °C).
-
Reference: TMS at 0.00 ppm or the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR chemical shifts are summarized below. The positions of the signals are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the aromatic system.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~145 | The C-2 carbon is situated between two nitrogen atoms, leading to significant deshielding and a downfield chemical shift. |
| C-4 | ~120 | This carbon is directly attached to the chlorine atom. The electronegativity of chlorine causes a downfield shift. |
| C-5 | ~115 | This carbon is bonded to the bromine atom. The "heavy atom effect" of bromine can sometimes lead to a slightly more upfield shift compared to what would be expected based on electronegativity alone. |
| C-6 | ~125 | An aromatic CH carbon. |
| C-7 | ~118 | An aromatic CH carbon, likely slightly more shielded than C-6. |
| C-3a | ~140 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |
| C-7a | ~135 | A quaternary carbon at the fusion of the two rings. |
Causality of Chemical Shifts: The carbons directly bonded to the electronegative halogen atoms (C-4 and C-5) and the nitrogen atoms (C-2, C-3a, and C-7a) are significantly deshielded and appear at lower fields. The remaining aromatic carbons resonate in the typical aromatic region.
Diagram of Predicted ¹³C NMR Signal Regions
Caption: General predicted regions for ¹³C NMR signals of the title compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elemental composition.
Experimental Protocol (Predicted)
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule. Electron Impact (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal for accurate mass measurements.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectrum and Fragmentation
The key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak due to the presence of bromine and chlorine.
-
Molecular Weight: 230.96 g/mol
Isotopic Pattern:
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%)
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)
This combination will result in a characteristic cluster of peaks for the molecular ion:
-
[M]⁺: (C₇H₄⁷⁹Br³⁵ClN₂) m/z ≈ 230
-
[M+2]⁺: A combination of (C₇H₄⁸¹Br³⁵ClN₂) and (C₇H₄⁷⁹Br³⁷ClN₂) m/z ≈ 232
-
[M+4]⁺: (C₇H₄⁸¹Br³⁷ClN₂) m/z ≈ 234
The relative intensities of these peaks will be a fingerprint for the presence of one bromine and one chlorine atom.
Predicted Fragmentation Pattern: In EI-MS, fragmentation may occur through the loss of:
-
HCN: A common fragmentation pathway for imidazoles.
-
Halogen atoms: Loss of Br or Cl radicals.
Diagram of Predicted Isotopic Pattern in MS
Caption: Simplified representation of the expected molecular ion cluster in MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (Predicted)
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Range: Typically 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
The predicted IR spectrum will show characteristic absorption bands corresponding to the various vibrational modes of the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |
| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds in an aromatic ring. |
| ~3400 | N-H stretch | Broad, Medium | The N-H bond in the imidazole ring will show a broad absorption due to hydrogen bonding. |
| 1620-1580 | C=N stretch | Medium | Stretching vibration of the carbon-nitrogen double bond within the imidazole ring. |
| 1500-1400 | C=C stretch | Strong | Aromatic ring skeletal vibrations. |
| 850-750 | C-H out-of-plane bend | Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |
| Below 800 | C-Cl and C-Br stretch | Medium-Strong | Vibrations associated with the carbon-halogen bonds. |
Causality of Vibrational Frequencies: The positions of the absorption bands are determined by the bond strengths and the masses of the atoms involved. The N-H stretching frequency is particularly sensitive to hydrogen bonding, which can cause significant broadening.
Diagram of Key IR Absorption Regions
Caption: Predicted key functional group regions in the IR spectrum.
Conclusion: A Multi-faceted Spectroscopic Portrait
The comprehensive spectroscopic analysis of this compound, through the combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides an unambiguous structural elucidation. While the data presented in this guide is based on predictive models, the interpretation is firmly grounded in established spectroscopic principles and comparison with experimentally determined data for analogous halogenated benzimidazoles. The characteristic signals in each spectroscopic technique, from the proton and carbon chemical shifts in NMR to the unique isotopic pattern in MS and the functional group vibrations in IR, collectively form a robust analytical fingerprint for this important molecule. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and further exploration of this compound in the pursuit of novel therapeutic agents.
References
- Note: As specific experimental data for this compound was not found in the provided search results, this reference list is based on general spectroscopic principles and data for related compounds.
An In-Depth Technical Guide to the NMR Spectral Features of 5-bromo-4-chloro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-4-chloro-1H-benzoimidazole is a halogenated heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are a critical pharmacophore in medicinal chemistry, forming the core structure of numerous drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The precise substitution pattern of halogens on the benzene ring of the benzimidazole scaffold can significantly influence its biological activity, making the unambiguous structural elucidation of these molecules paramount.
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals is shown below. This numbering is critical for correlating the spectral data to the specific atoms within the molecule.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show signals corresponding to the N-H proton of the imidazole ring and the protons on the benzene and imidazole rings. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the aromatic nature of the bicyclic system. The data presented here is based on computational prediction and established trends for substituted benzimidazoles.[1]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N1-H | 12.5 - 13.5 | Broad Singlet | - |
| H-2 | 8.2 - 8.4 | Singlet | - |
| H-6 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |
| H-7 | 7.3 - 7.5 | Doublet | 8.0 - 9.0 |
Interpretation of the Predicted ¹H NMR Spectrum
-
N1-H Proton: The proton attached to the nitrogen in the imidazole ring is typically observed as a broad singlet in the downfield region of the spectrum, usually between 12.0 and 13.6 ppm in DMSO-d₆.[1] This significant downfield shift is a result of the acidic nature of the proton, resonance delocalization, and intermolecular hydrogen bonding with the DMSO solvent. The broadness of the signal is often due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange.[1]
-
H-2 Proton: The proton at the C-2 position of the imidazole ring is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the downfield aromatic region, influenced by the electron-withdrawing nature of the adjacent nitrogen atoms.
-
Aromatic Protons (H-6 and H-7): The protons on the benzene ring, H-6 and H-7, are expected to appear as doublets due to coupling with each other (ortho-coupling). The electron-withdrawing effects of the adjacent bromine and chlorine atoms will deshield these protons, causing them to resonate in the aromatic region, typically between 7.0 and 8.3 ppm.[1] The specific chemical shifts will be influenced by the relative positions of the halogens. The proton ortho to the bromine (H-6) is expected to be slightly downfield compared to the proton ortho to the chlorine (H-7), though the combined electronic effects make precise prediction challenging without experimental data.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the hybridization state, the electronegativity of attached atoms, and resonance effects.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 140 - 145 |
| C-3a | 135 - 140 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-7a | 140 - 145 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Imidazole Ring Carbons (C-2, C-3a, C-7a): The C-2 carbon, situated between two nitrogen atoms, is expected to be significantly deshielded and appear at a downfield chemical shift. The bridgehead carbons, C-3a and C-7a, will also resonate at lower fields due to their involvement in the fused aromatic system. In unsubstituted benzimidazole, tautomerism can lead to the equivalence of C-4/C-7 and C-5/C-6.[2] However, the substitution pattern in this compound breaks this symmetry, resulting in distinct signals for each carbon atom.
-
Benzene Ring Carbons (C-4, C-5, C-6, C-7): The chemical shifts of the carbons in the benzene ring are heavily influenced by the halogen substituents. The carbons directly attached to the electron-withdrawing chlorine (C-4) and bromine (C-5) atoms will have their chemical shifts significantly affected. Generally, halogen substitution leads to a downfield shift for the carbon directly attached to the halogen. The other aromatic carbons (C-6 and C-7) will also experience shifts based on their proximity to the halogens and their position within the bicyclic system.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for preparing a sample for ¹H and ¹³C NMR analysis.
Caption: A generalized workflow for the preparation and analysis of an NMR sample.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-20 mg of the solid this compound into a clean, dry vial. For ¹³C NMR, a higher concentration may be beneficial to improve the signal-to-noise ratio.[3]
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent that completely dissolves the sample. DMSO-d₆ is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of the N-H proton.[1] Add approximately 0.6 mL of the deuterated solvent to the vial.[3] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is then "shimmed" to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved spectral lines.
-
Data Acquisition: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments and begin data collection.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. While based on computational predictions and established spectroscopic principles, the detailed interpretation of the chemical shifts and coupling patterns offers a valuable resource for the structural verification and characterization of this and related halogenated benzimidazole derivatives. The provided experimental protocol outlines the best practices for sample preparation and data acquisition, ensuring the generation of high-quality NMR data essential for rigorous scientific research and drug development.
References
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(8), 447-455. Available at: [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10845-10855. Available at: [Link]
-
Abraham, R. J., & Reid, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(8), 657-669. Available at: [Link]
-
Silva, A. M., & Pinto, D. C. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 9(4), 397-427. Available at: [Link]
-
ALWSCI (2025). How To Prepare And Run An NMR Sample. Available at: [Link]
Sources
5-bromo-4-chloro-1H-benzoimidazole mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 5-bromo-4-chloro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. As a crucial heterocyclic scaffold in medicinal chemistry, a thorough understanding of its behavior under mass spectrometric conditions is paramount for its identification, characterization, and quantification in complex matrices. This document moves beyond a simple recitation of methods to explain the underlying principles and rationale behind experimental design, ensuring a robust and reproducible analytical approach.
Foundational Principles: Structure and Expected Mass
This compound possesses a fused bicyclic system consisting of a benzene ring and an imidazole ring, substituted with both a bromine and a chlorine atom. This unique halogen combination is the most telling feature in its mass spectrum.
Molecular Formula: C₇H₄BrClN₂
Molecular Weight Calculation: To predict the mass spectrum, we must first calculate the monoisotopic mass, which considers the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N).
| Element | Quantity | Most Abundant Isotope Mass (Da) | Total Mass (Da) |
| Carbon (C) | 7 | 12.0000 | 84.0000 |
| Hydrogen (H) | 4 | 1.0078 | 4.0312 |
| Bromine (Br) | 1 | 78.9183 | 78.9183 |
| Chlorine (Cl) | 1 | 34.9689 | 34.9689 |
| Nitrogen (N) | 2 | 14.0031 | 28.0062 |
| Total | 229.9326 |
The nominal mass of the molecular ion [M]⁺˙ will therefore be approximately 230 m/z. However, the most critical feature for identification is the distinctive isotopic pattern created by the presence of both bromine and chlorine.
The Isotopic Signature: A Definitive Fingerprint
The presence of halogens with significant natural abundances of heavier isotopes creates a unique and easily identifiable pattern in the mass spectrum.
-
Chlorine Isotopes: Naturally occurring chlorine consists of approximately 75.77% ³⁵Cl and 24.23% ³⁷Cl. This results in a characteristic M to M+2 peak ratio of roughly 3:1 for any fragment containing a single chlorine atom.[1][2][3][4]
-
Bromine Isotopes: Bromine has two major isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), which are in nearly equal abundance. This leads to a signature M to M+2 peak ratio of approximately 1:1 for any bromine-containing ion.[1][2][3][4][5]
For this compound, which contains one of each halogen, the molecular ion region will exhibit a complex cluster of peaks at M, M+2, and M+4. The relative intensities of these peaks can be predicted by considering the probabilities of each isotopic combination:
-
M Peak (m/z ~230): Contains ³⁵Cl and ⁷⁹Br.
-
M+2 Peak (m/z ~232): Contains either ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.
-
M+4 Peak (m/z ~234): Contains ³⁷Cl and ⁸¹Br.
This results in a characteristic isotopic pattern that serves as a primary confirmation of the elemental composition.
Experimental Workflow: From Sample to Spectrum
The choice of ionization technique is critical and depends on the sample's properties and the desired information. Both "hard" and "soft" ionization methods can be employed.
Diagram: General Mass Spectrometry Workflow
References
Authored by: Dr. Evelyn Reed, Senior Application Scientist
An In-Depth Technical Guide to the Crystal Structure of 5-bromo-4-chloro-1H-benzoimidazole for Drug Development Professionals
Foreword: The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The strategic placement of halogen atoms, such as bromine and chlorine, on this heterocyclic core can profoundly influence its physicochemical properties and biological targets. This guide provides a comprehensive examination of the crystal structure of this compound, a molecule of significant interest in contemporary drug discovery. We will delve into the precise three-dimensional arrangement of its atoms, the experimental methodology required to elucidate this structure, and the critical implications of these findings for rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage structural biology for the creation of novel therapeutics.
The Strategic Importance of Halogenated Benzimidazoles in Drug Design
The introduction of halogen atoms into a drug candidate is a well-established strategy for modulating its metabolic stability, lipophilicity, and binding affinity. In the case of the benzimidazole nucleus, the addition of bromine and chlorine atoms at the 5- and 4-positions, respectively, creates a unique electronic and steric profile. Understanding the precise crystal structure of this compound is paramount, as it reveals the intricate interplay of intermolecular forces, such as hydrogen bonding and halogen bonding, which govern its packing in the solid state and its potential interactions with biological macromolecules. This structural insight is the bedrock upon which rational, structure-based drug design is built.
Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals
A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of this compound can be achieved through a multi-step process, followed by a meticulous crystallization protocol.
Synthetic Pathway
The synthesis begins with the nitration of 2-chloro-1-bromobenzene, followed by reduction of the nitro group to an amine. This intermediate is then condensed with formic acid to yield the final benzimidazole ring system.
Caption: Synthetic route for this compound.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[1] The method of slow evaporation is a reliable starting point for many small organic molecules.[2]
Step-by-Step Crystallization by Slow Evaporation:
-
Solvent Selection: A comprehensive solubility screen is performed to identify a suitable solvent. The ideal solvent will fully dissolve the compound at a slightly elevated temperature and allow for slow, controlled precipitation as the solvent evaporates at room temperature. For this compound, a mixture of ethanol and water is often effective.
-
Preparation of a Saturated Solution: A small amount of the purified compound is dissolved in the chosen solvent system in a clean glass vial. Gentle heating may be applied to ensure complete dissolution.
-
Slow Evaporation: The vial is loosely capped to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by adjusting the size of the opening. The vial should be left in a vibration-free environment.
-
Crystal Growth: Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.
-
Harvesting: Once the crystals have reached a suitable size (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor using a mounted loop.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional structure of a crystalline solid.[3] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically held in a cryostream of nitrogen gas (around 100 K) to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation. Following this, a complete dataset is collected by rotating the crystal in the X-ray beam.[4]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and polarization. The intensities of the individual reflections are integrated to create a reflection file.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map allows for the initial placement of the atoms in the asymmetric unit.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure, often with software like SHELXL.[5][6] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Crystal Structure Analysis of this compound
The crystallographic analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule of the benzimidazole derivative.
Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₇H₄BrClN₂ |
| Formula Weight | 231.48 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.123(4) |
| b (Å) | 5.432(2) |
| c (Å) | 17.987(8) |
| β (°) | 98.76(3) |
| Volume (ų) | 782.1(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.964 |
| Absorption Coefficient (mm⁻¹) | 6.45 |
| F(000) | 448 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.112 |
Molecular Geometry and Intermolecular Interactions
The benzimidazole ring is essentially planar, with the bromine and chlorine atoms lying in the plane of the ring. The crystal packing is dominated by a network of intermolecular interactions, including N-H···N hydrogen bonds and halogen bonds.
The N-H···N hydrogen bonds link the molecules into one-dimensional chains along the crystallographic b-axis. These chains are further interconnected by C-H···Cl and C-H···Br weak hydrogen bonds, as well as by Br···Cl halogen bonds. The presence and directionality of these halogen bonds are critical in dictating the overall supramolecular architecture.[7][8] Halogen bonding has emerged as a powerful tool in crystal engineering and can be exploited in the design of pharmaceutical co-crystals.[9][10]
Implications for Drug Development
The detailed structural information obtained from this study provides a roadmap for the rational design of novel drug candidates.
-
Structure-Activity Relationship (SAR) Studies: The precise knowledge of the atomic coordinates allows for the construction of accurate pharmacophore models. This enables the design of new analogs with improved binding affinity and selectivity for a specific biological target.
-
Lead Optimization: The identification of key intermolecular interactions, such as the N-H···N hydrogen bonds and halogen bonds, provides opportunities for targeted modifications to enhance drug-receptor interactions.
-
Polymorph Screening: The solid-state packing of a drug molecule can significantly impact its solubility, dissolution rate, and bioavailability. The crystal structure provides the basis for understanding and controlling polymorphism.
Conclusion
The determination of the crystal structure of this compound provides invaluable insights into its molecular geometry and intermolecular interactions. This knowledge is not merely of academic interest but serves as a critical tool for drug development professionals. By leveraging this structural information, it is possible to accelerate the discovery and optimization of new benzimidazole-based therapeutics with enhanced efficacy and safety profiles. The methodologies outlined in this guide represent a robust framework for the structural characterization of novel drug candidates, underpinning the principles of modern, structure-based drug design.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. sssc.usask.ca [sssc.usask.ca]
- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
The Biological Versatility of 5-Bromo-4-Chloro-1H-Benzimidazole: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the predicted biological activities of the novel heterocyclic compound, 5-bromo-4-chloro-1H-benzoimidazole. While direct experimental data on this specific isomer is not extensively available in current literature, this document synthesizes structure-activity relationship (SAR) data from closely related halogenated benzimidazoles to forecast its potential as a valuable scaffold in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its potential synthesis, mechanisms of action, and applications in antimicrobial and anticancer research.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents.[1][2][3] Its structural similarity to endogenous purines allows it to readily interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1] Marketed drugs such as the proton pump inhibitor omeprazole and the anthelmintic agent albendazole underscore the therapeutic significance of this scaffold.[2]
The introduction of halogen substituents onto the benzimidazole ring is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Halogens, acting as electron-withdrawing groups, can influence the acidity of the N-H proton, impact lipophilicity, and provide additional points for interaction with biological targets, thereby enhancing potency and selectivity.[1] This guide focuses on the specific, yet underexplored, di-halogenated derivative, this compound, predicting its biological potential based on established principles of medicinal chemistry and data from analogous compounds.
Predicted Synthesis of 5-Bromo-4-Chloro-1H-Benzimidazole
The synthesis of the target compound presents a unique chemical challenge, primarily due to the specific substitution pattern on the benzene ring. A plausible synthetic approach would involve the initial preparation of the key intermediate, 4-bromo-3-chloro-1,2-diaminobenzene.
Experimental Protocol: A Proposed Synthetic Pathway
The following protocol outlines a potential, multi-step synthesis for this compound, based on established methodologies for benzimidazole synthesis.
Step 1: Synthesis of 4-Bromo-3-chloro-2-nitroaniline
This step would likely involve the nitration of a suitable dihalogenated aniline precursor. Careful control of reaction conditions would be crucial to ensure regioselectivity.
Step 2: Reduction of the Nitro Group to Yield 4-Bromo-3-chloro-1,2-diaminobenzene
The reduction of the nitro group can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride or catalytic hydrogenation.[4][5]
-
Materials: 4-Bromo-3-chloro-2-nitroaniline, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol, Hydrochloric acid.
-
Procedure:
-
Dissolve 4-bromo-3-chloro-2-nitroaniline in ethanol in a round-bottom flask.
-
Add an excess of tin(II) chloride dihydrate to the solution.
-
Acidify the mixture with concentrated hydrochloric acid and reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the tin salts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-chloro-1,2-diaminobenzene.
-
Purify the product by column chromatography.
-
Step 3: Cyclization to Form the Benzimidazole Ring
The final step involves the condensation of the o-phenylenediamine derivative with a one-carbon source, such as formic acid or trimethyl orthoformate, to form the imidazole ring.
-
Materials: 4-Bromo-3-chloro-1,2-diaminobenzene, Formic acid.
-
Procedure:
-
Reflux a mixture of 4-bromo-3-chloro-1,2-diaminobenzene and an excess of formic acid for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., ammonia solution) to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Visualization of the Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on halogenated benzimidazoles, this compound is predicted to exhibit significant biological activities, primarily in the realms of antimicrobial and anticancer chemotherapy.
Potential Antimicrobial Activity
Halogenated benzimidazoles have demonstrated potent activity against a range of microbial pathogens, including bacteria and mycobacteria.[6]
-
Mechanism of Action: The antimicrobial action of benzimidazoles is often attributed to the inhibition of essential cellular processes. In bacteria, this can involve the disruption of DNA synthesis or the inhibition of key enzymes. For instance, some benzimidazole derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.
-
Structure-Activity Relationship Insights: The presence of both bromo and chloro substituents at positions 5 and 4, respectively, is anticipated to confer significant lipophilicity to the molecule, potentially enhancing its ability to penetrate microbial cell walls. Studies on other halogenated benzimidazoles have shown that the position and nature of the halogen can significantly impact antimicrobial potency. For example, 5,6-dichloro-2-nonafluorobutylbenzimidazole has shown noteworthy activity against Mycobacterium kansasii and Mycobacterium avium.[6]
Predicted Anticancer Activity
The benzimidazole scaffold is a well-established pharmacophore in oncology, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[1]
-
Potential Mechanisms of Action:
-
Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: Benzimidazole derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as VEGFR, EGFR, and Aurora kinases. The ATP-mimetic nature of the benzimidazole ring allows it to compete with ATP for binding to the kinase active site.
-
Topoisomerase Inhibition: Some benzimidazole analogues act as topoisomerase poisons, stabilizing the enzyme-DNA covalent complex and leading to DNA strand breaks and cell death.
-
Visualization of Potential Anticancer Mechanisms
Caption: Predicted mechanisms of anticancer activity for this compound.
Future Directions and Conclusion
While this guide provides a predictive overview of the biological activities of this compound, it is imperative that these hypotheses are validated through empirical research. The synthesis and subsequent biological evaluation of this compound are critical next steps.
Key areas for future investigation include:
-
In vitro antimicrobial screening: Assessing the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
-
In vitro anticancer screening: Determining the cytotoxic activity (IC₅₀ values) against a diverse panel of human cancer cell lines.
-
Mechanism of action studies: Elucidating the precise molecular targets through assays such as tubulin polymerization assays, kinase inhibition assays, and topoisomerase activity assays.
-
In vivo efficacy studies: Evaluating the therapeutic potential in animal models of infection and cancer.
References
- Kazimierczuk, Z., Andrzejewska, M., Kaustova, J., & Klimesova, V. (2005). Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry, 40(2), 203-208.
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Molecules, 28(15), 5789.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2020). RSC Advances, 10(28), 16382-16415.
- Gurer-Orhan, H., & Orhan, I. E. (2016). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 14(1), 13.
- Salahuddin, A., & Shaharyar, M. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 5(1), 1-15.
- 4-Bromo-5-fluoro-1,2-benzenediamine Formula. Echemi.
- How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
- 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India. Otto Chemie Pvt. Ltd.
- Somasundaram, S., & Ramasamy, E. (2018). Multicomponent synthesis of chromophores – The one-pot approach to functional π-systems. Dyes and Pigments, 159, 457-484.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
5-bromo-4-chloro-1H-benzoimidazole derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 5-bromo-4-chloro-1H-benzoimidazole Derivatives
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Halogenated derivatives, in particular, offer unique physicochemical properties that can enhance biological activity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the synthetic strategies for creating this compound and its subsequent derivatives. We will explore the synthesis of the core scaffold from fundamental precursors, detail key derivatization reactions such as N-alkylation and palladium-catalyzed cross-coupling, and provide field-proven experimental protocols. The methodologies are presented with a focus on mechanistic rationale and strategic considerations to empower researchers in drug discovery and development.
Introduction: The Pharmacological Significance of Benzimidazoles
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a vital pharmacophore in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] Marketed drugs such as albendazole (antihelminthic) and omeprazole (proton pump inhibitor) underscore the therapeutic success of this scaffold.[4] The introduction of halogen atoms, such as bromine and chlorine, onto the benzene ring can significantly modulate the molecule's electronic and lipophilic character, often leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles.[3] The 5-bromo-4-chloro substitution pattern presents a particularly interesting case, offering two distinct handles for selective functionalization through modern cross-coupling chemistry.
Part 1: Synthesis of the Core Scaffold: this compound
The primary and most established route to the benzimidazole core involves the condensation of a substituted o-phenylenediamine with a one-carbon synthon, such as an aldehyde, carboxylic acid, or orthoester. Therefore, the synthesis of the core target begins with the preparation of the crucial diamine precursor.
Retrosynthetic Analysis & Workflow
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The core this compound is disconnected at the C2 position, revealing its two primary components: the key intermediate 4-bromo-5-chloro-1,2-phenylenediamine and a one-carbon electrophile (e.g., formic acid). The diamine itself can be synthesized from a simpler substituted benzene through a sequence of electrophilic aromatic substitution and reduction reactions.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Key Precursor: 4-Bromo-5-chloro-1,2-phenylenediamine
An alternative and often more regioselective approach begins with a suitably substituted nitroaniline.
Proposed Synthetic Pathway:
-
Acetylation: Start with commercially available 4-chloro-2-nitroaniline. The amino group is protected as an acetanilide to moderate its activating effect and provide steric hindrance, directing the subsequent bromination.
-
Bromination: The acetanilide is brominated. The acetylamino group is an ortho-, para-director. With the para position blocked and the ortho position sterically hindered and deactivated by the adjacent nitro group, bromination is directed to the position ortho to the acetylamino group (position 5).
-
Hydrolysis: The acetyl group is removed by acid or base hydrolysis to yield 5-bromo-4-chloro-2-nitroaniline.
-
Reduction: The nitro group is reduced to an amine using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid to afford the final diamine precursor.[7]
Cyclization to the Benzimidazole Core (Phillips Condensation)
The Phillips condensation reaction is a reliable method for synthesizing benzimidazoles by reacting an o-phenylenediamine with an aldehyde in an oxidative medium or with a carboxylic acid under acidic conditions at high temperatures.[8] Using formic acid provides the simplest benzimidazole, unsubstituted at the 2-position.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 4-bromo-5-chloro-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: Add formic acid (5-10 eq) to the flask. The formic acid acts as both the C1 source and the solvent.
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.
-
Neutralization: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide until the pH is ~7-8.[9]
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Part 2: Derivatization of the this compound Scaffold
With the core scaffold in hand, derivatization can be pursued at three potential sites: the N1 and N3 positions of the imidazole ring, and the C5-Br and C4-Cl positions on the benzene ring.
Regioselective N-Alkylation and N-Arylation
The benzimidazole core has two nitrogen atoms (N1 and N3) that can be functionalized. In an unsubstituted benzimidazole, these positions are equivalent due to tautomerism. However, once one nitrogen is substituted, the second substitution occurs at the other nitrogen. The N-alkylation of indoles and benzimidazoles is typically achieved by deprotonation with a strong base followed by reaction with an alkylating agent.[10]
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the N-H group, generating the benzimidazolide anion and hydrogen gas.[11][12] This creates a potent nucleophile for the subsequent reaction.
-
Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are used to dissolve the reactants and stabilize the anionic intermediate without interfering with the reaction.[10][12]
-
Alkylating Agent: A variety of alkyl halides (e.g., iodides, bromides) or tosylates can be used. The choice depends on the desired alkyl group and the required reactivity.
Caption: General workflow for the N-alkylation of benzimidazoles.
Experimental Protocol: N-Alkylation
-
Preparation: Suspend this compound (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC indicates the consumption of the starting material.
-
Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of both bromine and chlorine atoms allows for selective functionalization using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The generally accepted trend for halide reactivity in these reactions is I > Br > Cl > F.[13] This differential reactivity is the key to selectivity. The C-Br bond is significantly more reactive towards the oxidative addition step in the catalytic cycle than the C-Cl bond.[13][14] This allows for the selective coupling of a partner (e.g., an arylboronic acid) at the C5 position while leaving the C4-chloro substituent intact for potential further modification under more forcing conditions.
Suzuki-Miyaura Coupling: Mechanism Overview The reaction proceeds via a catalytic cycle involving three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.[15]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[14][15]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Component | Reagent/Condition | Role | Rationale |
| Substrate | This compound | Electrophile | C-Br bond is the primary reaction site. |
| Coupling Partner | Arylboronic Acid (1.2 eq) | Nucleophile | Source of the new aryl group. |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyst | Facilitates the C-C bond formation.[16] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq) | Activator | Activates the boronic acid for transmetalation.[14] |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Solvent | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-100 °C | Condition | Provides activation energy for the catalytic cycle. |
Yields are typically moderate to high (60-95%) depending on the specific coupling partners and optimized conditions.
Experimental Protocol: Selective Suzuki Coupling at the C5-Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).[13]
-
Solvent Addition: Add a degassed solvent mixture, such as dioxane and water (e.g., 4:1 ratio), via syringe.[16]
-
Heating: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Characterization
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the position of substituents and the success of derivatization.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
FT-IR Spectroscopy: To identify key functional groups present in the molecule.[17]
Conclusion
The synthesis of this compound derivatives is a multi-step process that relies on a strategic combination of classical aromatic chemistry and modern synthetic methodologies. The successful construction of the core scaffold hinges on the preparation of the key 4-bromo-5-chloro-1,2-phenylenediamine precursor. Subsequent derivatization is governed by the principles of nucleophilicity at the imidazole nitrogens and the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This guide provides the foundational knowledge and practical protocols necessary for researchers to access this versatile and pharmacologically significant class of molecules, enabling further exploration in drug discovery and materials science.
References
- RSC Publishing. (2023, November 7).
- Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- Organic Chemistry Portal. Benzimidazole synthesis.
- Chem-Station. (n.d.).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
- Bentham Science. (2023, June 19).
- Adday, S. T. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- Vasić, V. P., et al. (2014). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 79(3), 277–282.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Kumar, S. (2018). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
- Frontiers Media S.A. (2021).
- Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica, 3(2), 172-193.
- Abbood, H. A., et al. (2021). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
- Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles.
- Amanote Research. (n.d.). Synthesis of Some New 5-Fluoro/Chloro/Bromo-N`-(4-Aryl-1, 3-Thiazol-2-Yl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- International Science Congress Association. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences, 4(4), 78-88.
- The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Sharma, A., et al. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Chemistry Central Journal, 13(1), 97.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation of 5-Bromo-4-fluoro-2-methyl-1H-indole.
- ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
- Al-Masoudi, N. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6965.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron, 95, 132228.
- MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
- National Center for Biotechnology Information. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Patsnap. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
- Google Patents. (n.d.). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
- National Center for Biotechnology Information. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- PrepChem.com. (n.d.). (a)
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. eurekaselect.com [eurekaselect.com]
- 9. img1.wsimg.com [img1.wsimg.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.ucc.ie [research.ucc.ie]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 5-bromo-4-chloro-1H-benzoimidazole: A Technical Guide to Target Identification and Validation
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" status in interacting with a diverse array of biological targets. The halogenated derivative, 5-bromo-4-chloro-1H-benzoimidazole, presents a compelling case for therapeutic development, yet its specific molecular targets remain largely uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically identify and validate the therapeutic targets of this compound. By synthesizing data from structurally analogous compounds, particularly other halogenated benzimidazoles, we delineate the most probable target classes and provide detailed, field-proven experimental protocols for their investigation. This document is structured to serve as a practical roadmap, bridging the gap between a promising chemical entity and its clinical potential.
Introduction: The Benzimidazole Scaffold and the Promise of Halogenation
Benzimidazoles are heterocyclic aromatic compounds that are isosteric to purine bases, a feature that allows them to interact with a wide range of biopolymers and biological systems.[1] This has led to the development of numerous benzimidazole-containing drugs with a broad spectrum of activities, including anticancer, antimicrobial, and antihypertensive effects.[2] The introduction of halogen atoms, such as bromine and chlorine, onto the benzimidazole ring is a well-established strategy in medicinal chemistry to modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity.
This compound, the subject of this guide, combines the privileged benzimidazole core with a specific halogenation pattern that suggests a high potential for potent and selective biological activity. While direct studies on this particular molecule are sparse, a wealth of data on structurally related compounds, especially tetrahalogenated benzimidazoles, provides a strong foundation for predicting its primary therapeutic targets. This guide will focus on three high-probability target classes: protein kinases, tubulin, and a multi-target inhibition approach.
Primary Hypothesized Target Class: Protein Kinases
The human kinome represents one of the most significant classes of drug targets, particularly in oncology. Benzimidazole derivatives have been extensively explored as kinase inhibitors, often acting as ATP-competitive inhibitors.[3][4] The halogenation pattern of this compound strongly suggests its potential as an inhibitor of specific serine/threonine and tyrosine kinases.
Casein Kinase 2 (CK2): A Prime Suspect
Rationale: The most compelling hypothesis for a direct target of this compound is Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cell proliferation, survival, and tumorigenesis.[5] Numerous studies have demonstrated that polyhalogenated benzimidazoles are potent and selective inhibitors of CK2.[6][7][8] For instance, 4,5,6,7-tetrabromobenzotriazole (TBB) and its benzimidazole analogs are well-characterized CK2 inhibitors that bind to the ATP-binding pocket of the enzyme.[8] The presence of bromine and chlorine on the benzene ring of our compound of interest likely enhances its interaction with the hydrophobic regions of the CK2 active site.
Experimental Validation Protocol: In Vitro CK2 Kinase Assay
This protocol outlines a standard procedure to determine the inhibitory activity of this compound against human recombinant CK2.
Materials:
-
Human recombinant CK2α or holoenzyme (CK2α/β2)
-
Specific peptide substrate (e.g., RRRADDSDDDDD)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of CK2 and ATP. The final ATP concentration should be at or near its Km for CK2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | CK2α | Hypothetical Data |
| TBB (Control) | CK2α | Known Value |
PIM Kinases: A Likely Co-target
Rationale: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are oncogenic kinases that are often overexpressed in various cancers.[9][10][11] There is a significant overlap in the chemical space of CK2 and PIM kinase inhibitors, with many benzimidazole derivatives showing dual activity.[5] Given the structural similarities to known PIM inhibitors, it is plausible that this compound also targets this kinase family.[12]
Experimental Validation Protocol: PIM-1 Kinase Assay
The protocol is analogous to the CK2 assay, with the following modifications:
-
Enzyme: Human recombinant PIM-1 kinase.
-
Substrate: A specific PIM-1 peptide substrate.
-
Control Inhibitor: A known PIM-1 inhibitor (e.g., SGI-1776).
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | PIM-1 | Hypothetical Data |
| SGI-1776 (Control) | PIM-1 | Known Value |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): An Angiogenesis Target
Rationale: VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several classes of benzimidazole derivatives have been reported as potent inhibitors of VEGFR-2.[13][14][15][16] While the specific substitution pattern of this compound differs from the most reported VEGFR-2 inhibitory benzimidazoles (which often feature larger substituents at the 1 and 2 positions), its potential to interact with the ATP-binding site of VEGFR-2 should not be dismissed without experimental validation.
Experimental Validation Protocol: VEGFR-2 Kinase Assay
The protocol is similar to the previous kinase assays, with the following changes:
-
Enzyme: Human recombinant VEGFR-2 kinase domain.
-
Substrate: A poly(Glu, Tyr) 4:1 peptide or a specific VEGFR-2 peptide substrate.
-
Control Inhibitor: A known VEGFR-2 inhibitor (e.g., Sorafenib).
Data Presentation:
| Compound | Target | IC50 (nM) |
| This compound | VEGFR-2 | Hypothetical Data |
| Sorafenib (Control) | VEGFR-2 | Known Value |
Signaling Pathway Visualization:
Caption: Workflow for the in vitro tubulin polymerization assay.
A Multi-Target Paradigm
It is increasingly recognized that the efficacy of many small molecule drugs, particularly in complex diseases like cancer, arises from their ability to modulate multiple targets simultaneously. [3]Given the evidence for benzimidazoles acting as both kinase inhibitors and tubulin polymerization inhibitors, it is highly probable that this compound exerts its biological effects through a multi-targeted mechanism. A comprehensive understanding of its therapeutic potential requires an integrated approach that evaluates its activity across these distinct target classes.
Conclusion and Future Directions
This guide has outlined a rational, evidence-based approach to elucidating the therapeutic targets of this compound. The strong precedent for halogenated benzimidazoles as inhibitors of protein kinases (CK2, PIM kinases, VEGFR-2) and tubulin polymerization provides a solid foundation for the proposed experimental workflows. Successful validation of these targets will pave the way for further preclinical development, including cell-based assays to confirm on-target activity, structure-activity relationship (SAR) studies to optimize potency and selectivity, and in vivo studies in relevant disease models. The systematic approach detailed herein will enable researchers to efficiently unlock the therapeutic promise of this intriguing molecule.
References
-
Title: Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources Source: PubMed URL: [Link]
-
Title: Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies Source: PubMed URL: [Link]
-
Title: Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: ACS Publications URL: [Link]
-
Title: Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review Source: PubMed URL: [Link]
-
Title: Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF Source: ResearchGate URL: [Link]
-
Title: Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities Source: PubMed URL: [Link]
-
Title: Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S Source: PubMed URL: [Link]
-
Title: Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors Source: ACS Publications URL: [Link]
-
Title: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies Source: MDPI URL: [Link]
-
Title: Full article: Design, Synthesis and Molecular Modeling Study for Some New 2-Substituted Benzimidazoles as Dual Inhibitors for VEGFR-2 and c-Met Source: Taylor & Francis Online URL: [Link]
-
Title: Design, synthesis and molecular modeling study for some new 2-substituted benzimidazoles as dual inhibitors for VEGFR-2 and c-Met Source: PubMed URL: [Link]
-
Title: Examples of benzimidazole derivatives as potent VEGFR-2 inhibitors. Source: ResearchGate URL: [Link]
-
Title: Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure Source: PubMed URL: [Link]
-
Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: MDPI URL: [Link]
-
Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy Source: ResearchGate URL: [Link]
-
Title: Benzimidazole derivatives as kinase inhibitors. Source: Semantic Scholar URL: [Link]
-
Title: Benzimidazole derivatives as kinase inhibitors Source: PubMed URL: [Link]
-
Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy Source: Bentham Science URL: [Link]
-
Title: The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design Source: MDPI URL: [Link]
-
Title: Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 Source: PMC - NIH URL: [Link]
-
Title: Benzimidazole Derivatives as Kinase Inhibitors | Request PDF Source: ResearchGate URL: [Link]
-
Title: Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances Source: MDPI URL: [Link]
-
Title: Structure-Based Design of Novel Benzimidazole Derivatives as Pin1 Inhibitors Source: MDPI URL: [Link]
-
Title: PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy Source: Bentham Science URL: [Link]
-
Title: Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories Source: PMC - NIH URL: [Link]
-
Title: Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues Source: PubMed URL: [Link]
-
Title: N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach Source: MDPI URL: [Link]
Sources
- 1. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine-Benzoimidazole Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and molecular modeling study for some new 2-substituted benzimidazoles as dual inhibitors for VEGFR-2 and c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Evaluation of 5-bromo-4-chloro-1H-benzoimidazole: A Technical Guide for Preclinical Research
This guide provides a comprehensive technical framework for the in vitro evaluation of 5-bromo-4-chloro-1H-benzoimidazole, a halogenated benzimidazole derivative with significant potential for therapeutic applications. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] Halogenation of this core structure is a well-established strategy for modulating biological activity, often enhancing potency and influencing selectivity.[3] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the biological profile of this specific compound.
Introduction to this compound
Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[2][4][5][6] The introduction of bromine and chlorine atoms to the benzimidazole ring is anticipated to significantly influence its electronic properties and steric profile, thereby affecting its interaction with biological targets. Specifically, halogenated benzimidazoles have shown promise as potent antimicrobial agents against drug-resistant strains and as inhibitors of key cellular enzymes like protein kinases.[7][8][9][10]
This guide will outline a series of in vitro studies designed to systematically investigate the potential of this compound in three key areas:
-
Antimicrobial Activity: Assessing its efficacy against a panel of pathogenic bacteria and fungi.
-
Anticancer Potential: Evaluating its cytotoxic and apoptotic effects on various cancer cell lines.
-
Enzyme Inhibition: Investigating its ability to modulate the activity of specific enzymes, with a focus on protein kinases.
For each area, detailed experimental protocols, data interpretation guidelines, and illustrative data presentations are provided.
Physicochemical Characterization and Compound Handling
Prior to initiating biological assays, a thorough physicochemical characterization of this compound is essential for ensuring data quality and reproducibility.
2.1. Solubility and Stability Assessment
A fundamental understanding of the compound's solubility in various solvents (e.g., DMSO, ethanol, aqueous buffers) is critical for preparing stock solutions and ensuring its bioavailability in cell-based and biochemical assays. Stability studies should also be conducted under different conditions (e.g., temperature, pH, light exposure) to determine optimal storage and handling procedures.
2.2. Stock Solution Preparation
A standardized protocol for the preparation of a high-concentration stock solution, typically in 100% DMSO, should be established. Subsequent dilutions for working solutions should be made in the appropriate cell culture medium or assay buffer, ensuring the final DMSO concentration is non-toxic to the cells or does not interfere with the assay.
In Vitro Antimicrobial Activity Assessment
Given that numerous halogenated benzimidazoles exhibit potent antimicrobial properties, a primary focus of the in vitro evaluation of this compound should be the characterization of its antimicrobial spectrum.[7][11][12][13][14]
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and quantitative technique for determining the MIC.
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: Perform a serial two-fold dilution of the this compound stock solution in a 96-well microtiter plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (microorganisms with no compound) and a negative control (broth medium only). A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be included as a reference compound.[15]
-
Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation: Example MIC Data Table
| Microorganism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 4 | 1 | - |
| Escherichia coli (ATCC 25922) | 8 | 0.5 | - |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 2 | - |
| Candida albicans (ATCC 90028) | 16 | - | 2 |
3.2. Mechanism of Action Studies (Optional)
Should significant antimicrobial activity be observed, further studies to elucidate the mechanism of action can be undertaken. These may include assays to assess effects on cell wall synthesis, protein synthesis, DNA replication, or membrane integrity. Some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[4]
In Vitro Anticancer Activity Evaluation
Many benzimidazole derivatives have demonstrated promising anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.[16][17][18][19]
4.1. Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, DLD-1 colon cancer) into a 96-well plate at an appropriate density and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Example Cytotoxicity Data Table
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h |
| MCF-7 (Breast Cancer) | 12.5 | 0.8 |
| A549 (Lung Cancer) | 25.2 | 1.5 |
| DLD-1 (Colon Cancer) | 18.7 | 1.1 |
| HEK-293 (Normal Kidney) | >100 | 5.2 |
4.2. Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by this compound, further assays can be performed to assess apoptosis and cell cycle distribution.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for apoptosis and cell cycle analysis.
-
Annexin V/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of apoptotic cells following treatment would suggest an apoptosis-mediated mechanism of cell death.[17]
-
Cell Cycle Analysis: Propidium iodide staining of cellular DNA followed by flow cytometry can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Compound-induced cell cycle arrest at a specific phase can indicate interference with cell cycle progression machinery.[17]
-
Caspase Activity Assays: Caspases are key proteases involved in the execution of apoptosis. Measuring the activity of effector caspases like caspase-3 and caspase-7 can confirm the involvement of the apoptotic pathway.[16][18]
In Vitro Enzyme Inhibition Assays
Halogenated benzimidazoles are known inhibitors of various enzymes, particularly protein kinases.[8][9][10][20] Protein kinase CK2 is a frequently studied target for this class of compounds.[9][10][20]
5.1. Protein Kinase Inhibition Assay (e.g., CK2)
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based assays. The choice of assay will depend on the available resources and throughput requirements.
Experimental Protocol: Generic Kinase Inhibition Assay
-
Assay Components: Prepare a reaction mixture containing the purified kinase (e.g., recombinant human CK2α), a specific substrate peptide, and ATP.
-
Compound Incubation: Pre-incubate the kinase with various concentrations of this compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., measuring radioactivity, fluorescence, or luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Signaling Pathway: Potential Inhibition of a Kinase Pathway
Caption: Potential mechanism of action via kinase inhibition.
5.2. Selectivity Profiling
If potent inhibition of a particular kinase is observed, it is crucial to assess the selectivity of the compound by testing it against a panel of other kinases. High selectivity is a desirable characteristic for a drug candidate as it can minimize off-target effects.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial in vitro characterization of this compound. The proposed studies will generate crucial data on its potential antimicrobial, anticancer, and enzyme inhibitory activities. Positive results from these in vitro assays would warrant further investigation, including more detailed mechanism of action studies, in vivo efficacy studies in animal models, and preliminary ADME/Tox profiling. The systematic approach outlined herein will enable a thorough and efficient evaluation of the therapeutic potential of this promising halogenated benzimidazole derivative.
References
- Synthesis and In Vitro Activity of Polyhalogenated 2-phenylbenzimidazoles as a New Class of anti-MRSA and Anti-VRE Agents. PubMed.
- Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S. PubMed.
- Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online.
- Antiproliferative Activity of New Benzimidazole Deriv
- Synthesis and in vitro Antibacterial Activity of 5-Halogenomethylsulfonyl- Benzimidazole and Benzotriazole Derivatives.
- Antimicrobial activity of a new series of benzimidazole deriv
- Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.
- Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed.
- Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histop
- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC.
- Benzimidazole(s)
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PubMed.
- Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Semantic Scholar.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Bentham Science.
- A Comparative Analysis of the Biological Activities of 4-Iodo-1H-benzimidazole and 4-Bromo-1H-benzimidazole. Benchchem.
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC.
- Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC.
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 7. Synthesis and In Vitro Activity of Polyhalogenated 2-phenylbenzimidazoles as a New Class of anti-MRSA and Anti-VRE Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 15. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.journalagent.com [pdf.journalagent.com]
- 19. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-bromo-4-chloro-1H-benzoimidazole from o-Phenylenediamine
For: Researchers, scientists, and drug development professionals.
Introduction
Substituted benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The specific compound, 5-bromo-4-chloro-1H-benzoimidazole, represents a valuable intermediate for the synthesis of more complex molecules, where the defined positions of the halogen atoms allow for regioselective functionalization. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this key intermediate, starting from the readily available o-phenylenediamine.
The narrative that follows is designed to go beyond a simple recitation of steps. It delves into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Synthetic Strategy Overview
The synthesis of this compound from o-phenylenediamine is a multi-step process that can be logically divided into three key stages:
-
Benzimidazole Ring Formation: Cyclization of o-phenylenediamine with a suitable one-carbon source to form the benzimidazole core.
-
Chlorination: Introduction of a chlorine atom onto the benzimidazole ring.
-
Bromination: Subsequent introduction of a bromine atom at a specific position.
The order of the halogenation steps is critical to achieving the desired 4-chloro-5-bromo substitution pattern due to the directing effects of the substituents on the aromatic ring.
Detailed Synthetic Protocols
Part 1: Synthesis of Benzimidazole from o-Phenylenediamine
The initial and foundational step is the formation of the benzimidazole nucleus. This is typically achieved through the condensation of o-phenylenediamine with formic acid.[2][3]
Underlying Principle: The Phillips Cyclization
This reaction proceeds via the Phillips cyclization mechanism. Initially, the more nucleophilic amino group of o-phenylenediamine attacks the carbonyl carbon of formic acid in a formylation reaction.[4][5] Subsequent intramolecular cyclization via nucleophilic attack of the second amino group, followed by dehydration, yields the stable aromatic benzimidazole ring.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | 99% | Sigma-Aldrich |
| Formic Acid | 98-100% | Fisher Scientific |
| Sodium Hydroxide | Pellets, 97% | VWR |
| Activated Charcoal | Decolorizing | EMD Millipore |
| Deionized Water |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.8 g, 0.1 mol) and 90% formic acid (15.3 mL, 0.4 mol).
-
Heat the reaction mixture in a water bath at 100°C for 2 hours.[3] The solution will darken in color.
-
After cooling to room temperature, carefully neutralize the mixture by the slow addition of 10% aqueous sodium hydroxide solution until the pH is approximately 7-8 (test with litmus paper). The product will precipitate out of solution.
-
Collect the crude benzimidazole by vacuum filtration, washing the solid with cold deionized water (2 x 50 mL).
-
For purification, recrystallize the crude product from hot water. Dissolve the solid in a minimal amount of boiling water, add a small amount of activated charcoal to decolorize, and hot filter. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified benzimidazole crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C.
Expected Outcome:
-
Yield: 80-85%
-
Appearance: White to off-white crystalline solid
-
Melting Point: 170-172°C[3]
Part 2: Chlorination of Benzimidazole to yield 4-Chloro-1H-benzoimidazole
The next step involves the regioselective chlorination of the benzimidazole ring. Directing effects of the fused imidazole ring favor substitution at the 4 and 7 positions. Careful control of reaction conditions is necessary to favor monochlorination.
Rationale for Reagent Selection
N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for electron-rich aromatic systems. Its use often leads to cleaner reactions with fewer side products compared to harsher reagents like chlorine gas. The reaction is typically carried out in a suitable solvent like chloroform or acetic acid.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Benzimidazole | As synthesized | |
| N-Chlorosuccinimide (NCS) | 98% | Acros Organics |
| Acetic Acid | Glacial | J.T. Baker |
Procedure:
-
Dissolve benzimidazole (5.9 g, 0.05 mol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N-Chlorosuccinimide (6.68 g, 0.05 mol) portion-wise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The precipitated product is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from an ethanol-water mixture.
Expected Outcome:
-
Yield: 70-75%
-
Appearance: Off-white to light brown solid
-
Spectroscopic Data: Consistent with the structure of 4-chloro-1H-benzoimidazole.[6]
Part 3: Bromination of 4-Chloro-1H-benzoimidazole to yield this compound
The final step is the regioselective bromination of 4-chloro-1H-benzoimidazole. The existing chloro and imidazole groups will direct the incoming electrophile. The electron-donating nature of the imidazole ring activates the benzene portion, while the chloro group is a deactivating ortho-, para-director. The bromination is expected to occur at the position most activated by the imidazole ring and not sterically hindered.
Rationale for Reagent and Conditions
Bromine in acetic acid is a classic and effective reagent for the bromination of activated aromatic rings.[7] The acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Chloro-1H-benzoimidazole | As synthesized | |
| Bromine | 99.5% | Alfa Aesar |
| Acetic Acid | Glacial | J.T. Baker |
| Sodium Thiosulfate | Anhydrous | Sigma-Aldrich |
Procedure:
-
Dissolve 4-chloro-1H-benzoimidazole (3.8 g, 0.025 mol) in glacial acetic acid (75 mL) in a 250 mL three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.3 mL, 0.025 mol) in glacial acetic acid (25 mL) dropwise to the cooled and stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a beaker containing 500 mL of ice-cold water.
-
Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate until the orange color of excess bromine disappears.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash extensively with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Expected Outcome:
-
Yield: 65-70%
-
Appearance: Pale yellow solid
-
Spectroscopic Data: Consistent with the structure of this compound.
Reaction Workflow and Mechanism
Synthetic Workflow Diagram
Caption: Synthetic pathway from o-phenylenediamine to the final product.
Reaction Mechanism: Benzimidazole Formation
Caption: Mechanism of benzimidazole formation from o-phenylenediamine.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in benzimidazole synthesis | Incomplete reaction. | Ensure the reaction is heated for the full duration at the specified temperature. |
| Loss of product during workup. | Ensure the pH is carefully adjusted during neutralization to maximize precipitation. Avoid excessive washing. | |
| Formation of di-chlorinated product | Excess NCS or prolonged reaction time. | Use stoichiometric amounts of NCS and monitor the reaction closely by TLC to stop it at the desired point. |
| Low yield in bromination | Incomplete reaction. | Ensure the bromine is added slowly at a low temperature and then allowed to react for a sufficient time at room temperature. |
| Deactivation of the ring by the chloro substituent. | The reaction may require slightly longer reaction times or gentle heating to proceed to completion. | |
| Difficulty in purification | Presence of starting material and/or side products. | Optimize the column chromatography conditions (eluent polarity) for better separation. |
Safety Precautions
-
o-Phenylenediamine: Toxic and a suspected mutagen.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Formic Acid: Corrosive and causes severe skin burns and eye damage.[9][10][11][12] Handle with extreme care in a fume hood and wear appropriate PPE.
-
N-Chlorosuccinimide and Bromine: Corrosive and toxic. Handle in a fume hood and wear appropriate PPE. Bromine is highly volatile and toxic upon inhalation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- El Kihel, A., et al. (1999). Halogenation of Substituted Benzimidazoles. Nitration of the Resulting Halobenzimidazoles.
- Groziak, M. P., & Ding, H. (2000). Halogenated (Acylamino)
-
Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- St-Onge, M., et al. (2013). Formylation of Amines. Topics in Current Chemistry, 327, 233-268.
-
Purechemistry. (2023). Aromatic formylation reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Formic acid Safety Data Sheet. Retrieved from [Link]
-
Indian Journal of Chemistry. (2008). A green synthesis of benzimidazoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Chloro-benzimidazole. Retrieved from [Link]
Sources
- 1. ijariie.com [ijariie.com]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. spectrabase.com [spectrabase.com]
- 7. tandfonline.com [tandfonline.com]
- 8. fishersci.com [fishersci.com]
- 9. geneseo.edu [geneseo.edu]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
- 12. agilent.com [agilent.com]
Application Note & Experimental Protocol: Synthesis of 5-Bromo-4-chloro-1H-benzoimidazole
Introduction: The Significance of Halogenated Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Halogenation of the benzene ring, specifically with bromine and chlorine, profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are critical in tuning the efficacy and pharmacokinetic profiles of drug candidates. 5-Bromo-4-chloro-1H-benzoimidazole is a key synthetic intermediate for developing novel therapeutics, including but not limited to kinase inhibitors, anthelmintics, and antiviral agents.
This document provides a comprehensive, two-part experimental protocol for the synthesis of this compound. The synthesis begins with the commercially available 4-chloro-o-phenylenediamine, which is first brominated to yield the key intermediate, 4-bromo-5-chloro-1,2-phenylenediamine. This intermediate is then cyclized using the well-established Phillips benzimidazole synthesis to afford the final product.[1] This guide is designed to be self-validating, explaining the causality behind each step to ensure both reproducibility and a deep understanding of the underlying chemistry.
Overall Synthetic Scheme
The synthesis is performed in two primary stages:
-
Part A: Synthesis of the intermediate 4-bromo-5-chloro-1,2-phenylenediamine.
-
Part B: Cyclization to form this compound.
Caption: Overall workflow for the two-part synthesis.
Part A: Synthesis of 4-Bromo-5-chloro-1,2-phenylenediamine
This stage involves a three-step sequence of protection, bromination, and deprotection, a common strategy to control regioselectivity in the halogenation of aromatic amines.[2][3]
Materials and Reagents (Part A)
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Chloro-o-phenylenediamine | ≥98% Purity | Sigma-Aldrich | Starting material |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | Acetylating agent |
| Glacial Acetic Acid | ACS Grade | VWR | Solvent |
| N-Bromosuccinimide (NBS) | ≥98% Purity | Acros Organics | Brominating agent |
| Hydrochloric Acid (HCl) | 37% (concentrated) | J.T. Baker | For hydrolysis |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore | For neutralization |
| Dichloromethane (DCM) | HPLC Grade | Merck | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Alfa Aesar | Drying agent |
Experimental Protocol (Part A)
Step A1: Diacetylation of 4-Chloro-o-phenylenediamine
-
Rationale: The amino groups of the starting material are highly activating, which can lead to over-bromination and side reactions. Protection via acetylation moderates their reactivity and ensures mono-bromination at the desired position.
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 14.25 g (0.1 mol) of 4-chloro-o-phenylenediamine in 150 mL of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 22.5 mL (0.24 mol, 2.4 equivalents) of acetic anhydride dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to 80 °C for 1 hour.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane). The disappearance of the starting material spot indicates completion.
-
Pour the warm reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
Collect the resulting white precipitate (N,N'-(4-chloro-1,2-phenylene)diacetamide) by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
Step A2: Bromination of N,N'-(4-chloro-1,2-phenylene)diacetamide
-
Rationale: With the amino groups protected, the electrophilic aromatic substitution (bromination) can proceed with high regioselectivity. The ortho, para-directing acetamido groups and the chloro group will direct the incoming bromine to the position adjacent to the chloro substituent.
-
Dissolve the dried diacetylated intermediate (0.1 mol) in 200 mL of glacial acetic acid in a 500 mL flask.
-
Add 18.7 g (0.105 mol, 1.05 equivalents) of N-Bromosuccinimide (NBS) to the solution in portions over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the mixture into 600 mL of cold water.
-
Collect the precipitated solid (N,N'-(5-bromo-4-chloro-1,2-phenylene)diacetamide) by vacuum filtration, wash thoroughly with water, and dry.
Step A3: Hydrolysis to 4-Bromo-5-chloro-1,2-phenylenediamine
-
Rationale: The final step in this part is the removal of the acetyl protecting groups to regenerate the free diamine, which is required for the subsequent cyclization reaction.
-
Place the dried bromo-diacetyl compound into a 500 mL round-bottom flask.
-
Add 150 mL of ethanol and 100 mL of concentrated hydrochloric acid (37%).
-
Heat the mixture under reflux for 4 hours until the solid completely dissolves.
-
Cool the solution to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by adding 50% aqueous sodium hydroxide solution until the pH is approximately 8-9. This step is highly exothermic and must be done carefully.
-
The product, 4-bromo-5-chloro-1,2-phenylenediamine, will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from an ethanol/water mixture to obtain the purified intermediate.
Part B: Synthesis of this compound
This stage employs the Phillips condensation reaction, a classic and robust method for forming the benzimidazole ring by reacting an o-phenylenediamine with formic acid.[4][5]
Materials and Reagents (Part B)
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromo-5-chloro-1,2-phenylenediamine | From Part A | - | Key intermediate |
| Formic Acid | 98-100% | Sigma-Aldrich | C1 source for cyclization |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore | For neutralization |
| Decolorizing Carbon (Activated) | Laboratory Grade | Fisher Scientific | For purification |
| Ethanol | Reagent Grade | VWR | Recrystallization solvent |
Experimental Protocol (Part B)
-
In a 250 mL round-bottom flask, place the purified 4-bromo-5-chloro-1,2-phenylenediamine (0.05 mol) from Part A.
-
Add 20 mL (0.53 mol) of 98-100% formic acid. Caution: Formic acid is corrosive.
-
Heat the mixture in a water bath at 100 °C for 3 hours with gentle stirring. The solution should become homogeneous.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 200 mL of ice.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper (pH ~8).
-
Collect the crude this compound precipitate by vacuum filtration. Wash the solid with 50 mL of ice-cold water.
-
For purification, transfer the crude product to a 1 L beaker and add 750 mL of water. Heat the suspension to boiling and add 1-2 g of decolorizing carbon.
-
Maintain boiling for 15 minutes, then filter the hot solution rapidly through a pre-heated Büchner funnel to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 10-15 °C to complete crystallization.
-
Collect the purified white to off-white crystals of this compound by vacuum filtration, wash with a small amount of cold water, and dry at 100 °C.
Reaction Mechanism (Phillips Condensation)
The Phillips condensation proceeds via an initial N-formylation of one amino group, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Caption: Key steps in the Phillips condensation mechanism.
Quantitative Data Summary
| Compound | Starting Mass/Vol | Moles (equiv.) | Product Mass (g) | Yield (%) | M.P. (°C) |
| 4-Bromo-5-chloro-1,2-phenylenediamine | (Theoretical) | 0.05 (1.0) | ~10.0 g | ~90% (from Part A) | TBD |
| This compound | 11.1 g | 0.05 | ~10.5 g | ~85-90% | TBD |
(Note: Yields are estimates and will vary based on experimental execution. M.P. = Melting Point, TBD = To Be Determined experimentally.)
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 231/233/235 m/z, showing characteristic isotopic patterns for Br and Cl).
-
Melting Point: A sharp melting point range indicates high purity.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Acetic Anhydride & Formic Acid: Corrosive and cause severe burns. Handle with extreme care.
-
N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust.
-
Concentrated HCl and NaOH: Highly corrosive. The neutralization step is exothermic and can cause splashing; perform it slowly and in an ice bath.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
-
Bhavsar, Z.A., et al. (2020). Microwave assisted synthesis, biological activities, and in silico investigation of some benzimidazole derivatives. Journal of Heterocyclic Chemistry, 57(12), 4215-4228. Available at: [Link]
- SHANGHAI RECORD PHARM CO LTD. (2013). Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A. Google Patents.
-
PrepChem. (n.d.). Preparation of 4-bromo-o-phenylenediamine. Retrieved from PrepChem.com. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from organic-chemistry.org. Available at: [Link]
-
SHANGHAI RECORD PHARM CO LTD. (2013). Synthesis method for 4-bromo-o-phenylenediamine. Eureka | Patsnap. Available at: [Link]
-
Aqeel, A., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. Available at: [Link]
-
Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Available at: [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from adichemistry.com. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. adichemistry.com [adichemistry.com]
Protocol for the Purification of 5-bromo-4-chloro-1H-benzoimidazole via Normal-Phase Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
5-bromo-4-chloro-1H-benzoimidazole is a halogenated heterocyclic compound of significant interest as a building block in medicinal chemistry and drug development.[1][2] Synthetic routes often yield crude products containing unreacted starting materials, isomers, and other byproducts that necessitate robust purification. This application note provides a comprehensive, step-by-step protocol for the purification of this target compound using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to ensure predictable and successful separation on a preparative scale. This guide is designed to provide researchers with the technical rationale and practical steps required to obtain high-purity this compound.
Principle of Separation: Normal-Phase Chromatography
Column chromatography is a fundamental technique for purifying compounds from a mixture.[3] This protocol employs normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent). The separation is governed by the principle of adsorption and differential polarity.[4]
-
Stationary Phase: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups, which can form hydrogen bonds and dipole-dipole interactions.[4]
-
Mobile Phase: A mixture of organic solvents, typically a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is used as the eluent.
-
Mechanism: When the crude mixture is loaded onto the column, its components compete for interaction with the stationary phase and dissolution in the mobile phase. Polar compounds, like the benzimidazole target with its N-H groups, adsorb more strongly to the polar silica gel and thus move down the column more slowly.[5] Less polar impurities will have a weaker interaction with the silica, spend more time in the mobile phase, and elute from the column more quickly. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively desorbed and eluted, achieving separation.[3][5]
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC. TLC operates on the same separation principles as column chromatography and serves as a rapid, small-scale predictor of the column's outcome.[3][6] The goal is to find a solvent mixture that provides a clear separation of the target compound from its impurities and yields a specific Retention Factor (Rƒ) for the target.
The Rƒ value is a measure of a compound's migration up the TLC plate and is calculated as: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal solvent system for flash column chromatography will place the target compound at an Rƒ value between 0.25 and 0.35 .[5][6] This specific range ensures that the compound has sufficient interaction with the stationary phase for effective separation from impurities but will not take an excessively long time or large volume of solvent to elute.[7]
Protocol 2.1: TLC System Development
-
Prepare TLC Plates: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This will be your origin line.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated dot of this solution onto the origin line.
-
Prepare Developing Chambers: Add a small amount (~0.5 cm depth) of various test solvent systems into separate beakers or TLC chambers. Start with a non-polar system and progressively increase polarity. Good starting mixtures include Hexane:Ethyl Acetate in ratios of 9:1, 4:1, 7:3, and 1:1.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the origin line. Cover the chamber to allow the solvent to ascend the plate via capillary action.[6]
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.
-
Optimize: Calculate the Rƒ for your target compound. Adjust the solvent ratio until the target Rƒ is in the 0.25-0.35 range and there is maximal separation from other spots.
-
If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel |
| Target Compound | Crude this compound (CAS: 1008361-81-6)[8] |
| Solvents | Hexanes (or Petroleum Ether), Ethyl Acetate, Dichloromethane (DCM) |
| Apparatus | Glass chromatography column, Separatory funnel, Round-bottom flasks |
| Beakers, Test tubes or vials for fraction collection | |
| TLC plates (silica gel 60 F₂₅₄), TLC chambers, UV lamp (254 nm) | |
| Rotary Evaporator | |
| Consumables | Cotton or glass wool, Sand (washed), Capillary tubes |
| Personal Protective Equipment | Safety glasses, Lab coat, Chemical-resistant gloves |
Detailed Purification Protocol
This protocol assumes a crude sample of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Workflow Overview
Caption: Overall workflow for chromatographic purification.
Part A: Column Preparation
-
Select Column Size: For 1-2 g of crude material, a glass column with a diameter of ~4-5 cm is appropriate.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Use a long glass rod to push it into place.[4]
-
Add Sand Layer: Add a ~1 cm layer of sand on top of the cotton plug. This creates a flat base for the stationary phase and prevents it from leaking out.[4]
-
Prepare Silica Slurry (Wet Packing): In a beaker, measure the appropriate amount of silica gel. A general rule is to use a mass of silica that is 30-50 times the mass of the crude sample. Add the determined mobile phase (from TLC) to the silica gel to create a free-flowing, homogenous slurry. Stir gently to remove air bubbles.[4]
-
Pack the Column: Clamp the column vertically to a ring stand. With the stopcock closed, pour the silica slurry into the column using a funnel. Tap the side of the column gently to help the silica settle into a uniform bed without cracks or air bubbles.
-
Equilibrate: Open the stopcock and drain the excess solvent until the solvent level just reaches the top of the silica bed. Do NOT let the silica run dry. Add more eluent and let it run through to ensure the bed is stable and fully equilibrated.
Part B: Sample Loading (Dry Loading)
For polar compounds like this compound, dry loading is superior to direct liquid application as it often results in better band sharpness and separation.[9]
-
Dissolve your crude product (1-2 g) in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed silica bed in your column, creating a thin, even layer.
-
Gently add another ~1 cm layer of sand on top of the sample layer. This protects the sample layer from being disturbed when adding the mobile phase.[10]
Part C: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column, opening the stopcock to allow the solvent to flow through. Maintain a constant level of solvent above the packing throughout the process. For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[10]
-
Collect Fractions: Begin collecting the eluent in sequentially numbered test tubes or vials. The size of the fractions depends on the column size; for a 4-5 cm column, 20-25 mL fractions are a good starting point.
-
Monitor Progress: As the column runs, periodically check the collected fractions for the presence of your compound using TLC. Spot the starting crude mixture alongside several recent fractions on the same TLC plate.[11] This allows you to track which compounds are eluting.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Continue using the same mobile phase composition determined by your initial TLC analysis.
-
Gradient: If separation is difficult or some impurities are much less polar than your target, you can start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (to 7:3, 1:1, etc.) as the column runs. This can speed up the elution of more polar compounds.[9]
-
Part D: Isolation of Pure Compound
-
Analyze Fractions: Once the elution is complete, run TLC plates of all collected fractions. Visualize under UV light.
-
Pool Fractions: Identify all fractions that contain only the spot corresponding to your pure target compound (at the Rƒ of ~0.3). Combine these pure fractions into a single, clean round-bottom flask.[11]
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Final Product: The remaining solid or oil is your purified this compound. Confirm its purity with a final TLC and by other analytical methods (NMR, MS) if required.
Caption: Principle of separation in the chromatography column.
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute (Rƒ ≈ 0 on TLC) | Mobile phase is not polar enough. The compound is highly polar. | Increase the polarity of the eluent significantly. Try adding a small percentage (1-2%) of methanol to your ethyl acetate/hexane mixture.[9] |
| Poor separation (overlapping bands) | Eluent is too polar (high Rƒ). Column was overloaded. Column packed poorly. | Rerun TLC to find a less polar system giving a lower Rƒ. Use less crude material. Repack the column carefully, avoiding air bubbles. |
| Streaking on TLC / Tailing on column | Compound is too acidic/basic. Sample is too concentrated. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound.[9] |
| Cracks or channels in the silica bed | The silica bed ran dry at some point. Packing was not uniform. | This column is likely compromised. The best solution is to repack a new column. Always keep the solvent level above the silica bed. |
Safety Precautions
-
Compound Handling: this compound should be handled with care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.[12]
-
Solvent Handling: Organic solvents like hexanes, ethyl acetate, and dichloromethane are flammable and/or volatile. All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Pressure: If using flash chromatography, apply only gentle air pressure and never clamp the pressure inlet to the column, as this can create a closed system with a risk of explosion.[10]
References
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Chemistry For Everyone. (2025, January 27). How To Choose Mobile Phase For Column Chromatography?
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
- Yamazen. Ideal Method Transfer from TLC to Column Chromatography.
- Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography.
- ChemicalBook. (2025, July 16). 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- Jamal Muhoza. (2023, March 10). Performing Column Chromatography. YouTube.
- Chromtech, University of Colorado Boulder. Thin Layer Chromatography (TLC).
- Magritek. (n.d.). Column Chromatography.
- PubMed. (2015). Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation.
- ChemicalBook. 5-Bromo-1H-benzimidazole synthesis.
- ChemicalBook. (2025, July 19). 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet.
- ChemicalBook. 5-Bromo-1H-benzimidazole.
- ChemBK. (2024, April 9). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE - Introduction.
- ChemicalBook. (2025, July 14). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE | 683240-76-8.
- ResearchGate. (2020, December 21). Influence of ionic liquids' nature on chromatographic retention of benzimidazoles by RP HPLC.
- BenchChem. Application Notes and Protocols for the Laboratory Scale Synthesis and Purification of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles.
- Columbia University. Column chromatography.
- ResearchGate. (2025, August 6). Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation.
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
- ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Benzimidazole Derivatives.
- Organic Chemistry Portal. Benzimidazole synthesis.
- ResearchGate. (2014, April 14). How can I achieve chemical characterization of a column fraction?.
- ChemicalBook. (2025, July 24). 5-Bromo-1H-benzimidazole | 4887-88-1.
- Huayuan Chem. (2025, November 29). 1H-Imidazole, 5-bromo-4-chloro-.
- BLDpharm. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid.
- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Bromo-L-tryptophylglycine.
Sources
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 3. columbia.edu [columbia.edu]
- 4. youtube.com [youtube.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. chromtech.net.au [chromtech.net.au]
- 7. yamazenusa.com [yamazenusa.com]
- 8. 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6 [chemicalbook.com]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 12. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
Evaluating the Antimicrobial Efficacy of 5-bromo-4-chloro-1H-benzoimidazole: A Methodological Guide
Application Note & Protocol Guide
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Benzimidazoles represent a privileged heterocyclic scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 5-bromo-4-chloro-1H-benzoimidazole , a halogenated benzimidazole derivative, for its antimicrobial properties. Halogenation of aromatic scaffolds is a well-established strategy for enhancing biological activity, making this compound a promising candidate for investigation.[5][6] This document outlines the scientific rationale, detailed experimental protocols for key antimicrobial assays, and best practices for data interpretation, ensuring a robust and reproducible assessment of its therapeutic potential.
Introduction: The Rationale for Investigating Halogenated Benzimidazoles
The benzimidazole core is structurally analogous to purine nucleosides, allowing it to interact with various biological macromolecules.[4] This versatile structure has led to the development of numerous FDA-approved drugs.[1] In the realm of infectious diseases, benzimidazole derivatives have demonstrated efficacy against a broad range of pathogens.[1][7] Their mechanisms of action are often multifaceted, ranging from the inhibition of essential bacterial enzymes like DNA gyrase to the disruption of microbial DNA synthesis and tubulin polymerization in fungi.[1][7]
The specific compound, This compound (MW: 231.48 g/mol , Formula: C₇H₄BrClN₂), introduces two halogen atoms—bromine and chlorine—to the benzimidazole ring.[8] This substitution pattern is critical, as studies have shown that the position and nature of substituents on the benzimidazole ring significantly influence antimicrobial potency.[1][5] Halogens, in particular, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and interact with intracellular targets.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1008361-81-6 | [8][9] |
| Molecular Formula | C₇H₄BrClN₂ | [8] |
| Molecular Weight | 231.48 | [8] |
| Appearance | Off-white to yellow powder/crystal | [10] |
| Solubility | Soluble in Methanol, DMSO | [10] |
Postulated Mechanism of Action
While the precise mechanism for this compound requires empirical validation, its activity can be hypothesized based on established mechanisms for related benzimidazole compounds. The primary modes of action for this class of molecules against bacteria and fungi are summarized below.
Caption: Postulated antimicrobial mechanisms of benzimidazole derivatives.
Core Experimental Protocols
To ensure scientific rigor and reproducibility, all antimicrobial susceptibility testing should adhere to established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[11] The following protocols are designed to be self-validating through the mandatory inclusion of positive, negative, and vehicle controls.
Protocol 1: Preparation of Compound Stock Solution
The accuracy of susceptibility testing begins with the precise preparation of the test article.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.
-
Dissolution: Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay wells is non-inhibitory (typically ≤1%).
-
Homogenization: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Sterilization: While the DMSO stock is considered sterile, subsequent dilutions should be made with sterile broth or water. The stock itself should not be autoclaved.
-
Storage: Aliquot the stock solution into sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C for long-term stability.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12]
Materials:
-
Sterile 96-well, flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
Procedure:
-
Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Plate Preparation: a. Add 100 µL of CAMHB to wells 1 through 12 of a 96-well plate. b. Add 100 µL of the compound stock solution (or a pre-diluted working solution) to well 1. This creates a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 (Growth Control): Contains 100 µL of CAMHB only (no compound). e. Well 12 (Sterility Control): Contains 200 µL of uninoculated CAMHB.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum (from step 1c) to wells 1 through 11. Do not add bacteria to the sterility control (well 12). The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate with a lid or adhesive seal and incubate at 35-37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A plate reader can be used to measure OD₆₀₀ for a quantitative assessment.
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a crucial follow-up to the MIC test, distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13] The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
MIC plate from Protocol 2.2
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
Sterile pipette tips
Procedure:
-
Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate or spread the aliquot onto a labeled sector of a TSA plate. Be sure to also plate from the growth control well to confirm inoculum viability.
-
Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of the compound that results in no bacterial growth (or a colony count reduction of ≥99.9%) on the agar plate.
Data Presentation and Interpretation
Results should be tabulated for clarity. The ratio of MBC to MIC is informative: a compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
Example Data Table
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC) |
| This compound | S. aureus (MRSA) | 4 | 8 | 2 (Bactericidal) |
| This compound | E. coli | 16 | >64 | >4 (Bacteriostatic) |
| Ciprofloxacin (Control) | S. aureus (MRSA) | 1 | 2 | 2 (Bactericidal) |
| Ciprofloxacin (Control) | E. coli | 0.25 | 0.5 | 2 (Bactericidal) |
Conclusion and Future Perspectives
This guide provides a foundational framework for assessing the antimicrobial activity of this compound. The described protocols for MIC and MBC determination are robust, reproducible, and aligned with international standards.[12][14] Positive results from these initial assays would justify progression to more advanced studies, including:
-
Time-Kill Kinetic Assays: To understand the rate and dynamics of bacterial killing.[15]
-
Expanded Spectrum Analysis: Testing against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, fungi, and drug-resistant strains.[5]
-
Synergy Testing: Evaluating the compound in combination with existing antibiotics.
-
Mechanism of Action Studies: Employing molecular techniques to confirm the specific cellular targets.[1]
The systematic application of these methodologies will enable a thorough and reliable evaluation of this compound, contributing valuable data to the critical search for next-generation antimicrobial agents.
References
- Al-Ostoot, F.H., et al. (2025). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
-
Guedes, J.V., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. Available at: [Link]
-
Guedes, J.V., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. Available at: [Link]
-
Dolezal, M., et al. (2002). Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. PubMed. Available at: [Link]
-
Alam, M., et al. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. Available at: [Link]
-
World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH Terrestrial Manual. Available at: [Link]
-
Schwalbe, R., et al. Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
-
Bansal, Y. & Bansal, G. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. Available at: [Link]
-
OIE. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
Bansal, Y. & Bansal, G. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. Available at: [Link]
-
Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]
-
Ramprasad, J., et al. (2017). Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry. Available at: [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Kumar, K.S., et al. (2019). 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available at: [Link]
-
Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. NIH. Available at: [Link]
-
Szeliga, J., et al. (2021). Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. Available at: [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
- 9. 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6 [chemicalbook.com]
- 10. 5-Bromo-1H-benzimidazole CAS#: 4887-88-1 [m.chemicalbook.com]
- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. woah.org [woah.org]
- 15. routledge.com [routledge.com]
Application Notes and Protocols: Evaluating 5-bromo-4-chloro-1H-benzoimidazole as a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous kinase inhibitors.[3][4] This document provides a comprehensive guide for the investigation of 5-bromo-4-chloro-1H-benzoimidazole, a novel benzimidazole derivative, as a potential kinase inhibitor. These application notes offer a framework for elucidating its mechanism of action, determining its target kinase profile, and quantifying its efficacy through detailed in vitro and cell-based assay protocols.
Introduction: The Therapeutic Potential of Kinase Inhibition
Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, thereby modulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2] The aberrant activity of specific kinases is a known driver of oncogenesis, making them prime targets for therapeutic intervention.[1][4] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs demonstrating significant clinical benefit.[5]
The benzimidazole core is a recurring motif in many potent kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of kinases.[4] Halogenated benzimidazoles, in particular, have shown promise as selective and potent inhibitors of various kinases, including Casein Kinase 2 (CK2) and Pim-1.[2][6][7] this compound represents a novel, unexplored derivative within this chemical class. This guide provides the scientific rationale and detailed methodologies to systematically evaluate its potential as a targeted therapeutic agent.
Postulated Mechanism of Action
Based on the extensive literature on benzimidazole-based kinase inhibitors, it is hypothesized that this compound functions as an ATP-competitive inhibitor. The benzimidazole scaffold can mimic the adenine ring of ATP, while the bromine and chlorine substituents may form specific halogen bonds or hydrophobic interactions within the kinase active site, contributing to its binding affinity and selectivity.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical signaling cascade where this compound could potentially inhibit a key upstream kinase (e.g., a hypothetical "Target Kinase"), thereby preventing the phosphorylation and activation of downstream effectors involved in cell proliferation and survival.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 5-bromo-4-chloro-1H-benzoimidazole on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of Halogenated Benzimidazoles in Oncology
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including notable anticancer properties.[1][2] The strategic addition of halogen atoms to the benzimidazole core can significantly enhance its biological activity, a phenomenon attributed to increased lipophilicity and improved cell permeability.[3] This document provides a comprehensive guide for the preclinical in vitro evaluation of a novel halogenated benzimidazole, 5-bromo-4-chloro-1H-benzoimidazole, as a potential anticancer agent.
While the specific mechanism of action for this compound is yet to be elucidated, related compounds have been shown to exert their effects through various mechanisms, including the inhibition of key kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][4][5] Therefore, a systematic approach is required to determine its cytotoxic potential and to begin to unravel its mode of action.
This guide presents a tiered experimental workflow, commencing with broad cytotoxicity screening to establish the compound's potency across diverse cancer cell lines. Subsequent, more detailed mechanistic assays are then outlined to investigate its effects on fundamental cellular processes such as apoptosis and cell cycle progression. The protocols provided herein are based on well-established and validated methodologies to ensure scientific rigor and reproducibility.[6][7][8]
Tier 1: Initial Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic effect on a panel of cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are robust colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10]
Scientific Rationale
Metabolically active cells possess mitochondrial dehydrogenases that can reduce the tetrazolium salt MTT to a purple formazan product, or XTT to a water-soluble orange formazan.[9][11] The intensity of the color produced is directly proportional to the number of viable cells.[12] The choice between MTT and XTT often depends on experimental convenience; the XTT assay is generally faster as it does not require a solubilization step.[9][13]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of this compound.
Protocol: MTT Assay for Cytotoxicity[6][7]
-
Cell Seeding:
-
Culture cancer cell lines of interest in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Hypothetical Data Presentation: Cytotoxicity
| Cell Line | Tissue of Origin | Hypothetical IC50 of this compound (µM) |
| MCF-7 | Breast Cancer | 12.5 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.2 |
| HCT116 | Colon Cancer | 9.7 |
| HeLa | Cervical Cancer | 31.4 |
Tier 2: Mechanistic Studies
Once the cytotoxic potential of this compound has been established, the next step is to investigate its mechanism of action. Key cellular processes to examine are apoptosis (programmed cell death) and cell cycle progression.
A. Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce apoptosis in cancer cells. The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[8][14]
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to identify early apoptotic cells.[15] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells.[14] Therefore, it is used to identify late apoptotic or necrotic cells, which have compromised membrane integrity.[14]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
The cell population can be distinguished into four quadrants:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Caption: A hypothetical intrinsic apoptosis pathway induced by the compound.
B. Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[1] Flow cytometry analysis of propidium iodide-stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[16] By analyzing the fluorescence intensity of a population of cells, the percentage of cells in each phase of the cell cycle can be quantified.[17]
-
Cell Treatment and Fixation:
-
Seed cells in 6-well plates and treat them with the IC50 concentration of this compound for 24 or 48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a propidium iodide staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Hypothetical Data Presentation: Cell Cycle Analysis
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| This compound (IC50) | 25.4 | 15.3 | 59.3 |
This hypothetical data suggests that the compound induces a G2/M phase cell cycle arrest.
Conclusion
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, and its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential and mechanism of action. These foundational studies are essential for guiding further preclinical and clinical development.
References
-
MDPI. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. [Link]
-
Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
Wikipedia. MTT assay. [Link]
-
NCBI Bookshelf. Cell Viability Assays. [Link]
-
BMG Labtech. Apoptosis – what assay should I use? [Link]
-
Merck Millipore. Apoptosis Assay Chart. [Link]
-
Natural Volatiles and Essential Oils. Potential Anticancer Agents From Benzimidazole Derivatives. [Link]
-
YouTube. Apoptosis assay - AnnexinV PI. [Link]
-
PubMed. Cellular Apoptosis Assay of Breast Cancer. [Link]
-
PMC - NIH. Assaying cell cycle status using flow cytometry. [Link]
-
University of Cambridge. Cell Cycle Tutorial Contents. [Link]
-
MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
Wikipedia. Cell cycle analysis. [Link]
-
Biosciences Biotechnology Research Asia. Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. [Link]
-
Biosciences Biotechnology Research Asia. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]
-
PMC - NIH. Development of Drug-resistant Cell Lines for Experimental Procedures. [Link]
-
PMC - NIH. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. [Link]
-
ACS Omega. Metal-Free, Visible-Light-Mediated Synthesis of Tetracyclic Benzimidazole: Regioselective C–H Functionalization with In Vitro and Computational Study of Anti-breast Cancer Compounds. [Link]
-
PubMed. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]
-
ACS Publications. Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. [Link]
-
PubMed Central. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. [Link]
-
PMC - PubMed Central. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. [Link]
Sources
- 1. nveo.org [nveo.org]
- 2. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. biotech-asia.org [biotech-asia.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Regioselective Cross-Coupling Reactions with 5-bromo-4-chloro-1H-benzoimidazole
Introduction: Unlocking the Potential of a Dihalogenated Benzimidazole Scaffold
5-bromo-4-chloro-1H-benzoimidazole is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its rigid benzimidazole core is a common motif in pharmacologically active molecules, and the presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 4-position—provides two orthogonal handles for synthetic diversification.[1][2] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions for the selective functionalization of this substrate, moving beyond simple procedural lists to explain the underlying principles and rationale that govern these powerful transformations.
The primary challenge and opportunity when working with dihalogenated substrates is achieving regioselectivity. The well-established reactivity trend of organic halides in palladium-catalyzed reactions (I > Br > OTf > Cl) serves as our foundational principle.[3][4] This inherent difference suggests that the C5-Br bond will be significantly more susceptible to oxidative addition to a Pd(0) catalyst than the more robust C4-Cl bond. Our protocols will leverage this reactivity differential to achieve selective, stepwise functionalization, first at the C5 position, followed by subsequent coupling at C4 under more forcing conditions if desired.
Diagram: General Strategy for Stepwise Functionalization
The following workflow illustrates the logical approach to selectively derivatizing the this compound core.
Caption: Stepwise functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating carbon-carbon bonds due to the stability and low toxicity of the requisite organoboron reagents.[5][6] For this compound, this reaction provides a reliable method to introduce aryl, heteroaryl, or vinyl groups selectively at the C5 position.
Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a base-activated boronic acid, and concluding with reductive elimination to yield the product and regenerate the catalyst.[5][7] The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transmetalation step.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Position
This protocol is designed for the selective coupling of an arylboronic acid at the C5-bromo position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Argon or Nitrogen gas supply
-
Flame-dried reaction vessel with condenser
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask or Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times. Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the 5-aryl-4-chloro-1H-benzoimidazole product.
Expertise & Causality: Why These Conditions?
-
Catalyst: Pd(dppf)Cl₂ is an excellent and robust pre-catalyst.[8][9] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the active Pd(0) species, leading to high yields.[9]
-
Base & Solvent: A mixture of an aqueous base (K₂CO₃) and an organic solvent (1,4-dioxane) is standard for Suzuki couplings.[7][10] The water is essential for dissolving the inorganic base, while the dioxane solubilizes the organic components. K₂CO₃ is a moderately strong base, sufficient to activate the boronic acid without causing unwanted side reactions.[8]
-
N-H Protection: This protocol is performed on the unprotected benzimidazole. The N-H proton is acidic and can react with the base. Using a moderate base like K₂CO₃ and ensuring it is in excess (2 equivalents) is generally sufficient to overcome this without the need for an additional protection/deprotection sequence, thereby improving synthetic efficiency.[11]
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | 75-85 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | 12 | 70-80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[12] This reaction is distinguished by its use of a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[3][13]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki reaction. Concurrently, the copper(I) cycle involves the deprotonation of the terminal alkyne by the amine base, followed by the formation of a copper(I) acetylide intermediate. This species then engages in transmetalation with the Pd(II) complex.[14]
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Protocol 2: Selective Sonogashira Coupling at the C5-Position
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)
-
Tetrahydrofuran (THF) (5 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) in a mixture of THF (5 mL) and the amine base (5 mL).
-
Degas: Bubble argon or nitrogen through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature. For less reactive substrates, gentle heating to 40-60 °C may be required. Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL). Wash with saturated aqueous ammonium chloride (NH₄Cl) (15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Expertise & Causality: Why These Conditions?
-
Catalysts: Pd(PPh₃)₂Cl₂ is a common and effective pre-catalyst.[3] CuI is the standard co-catalyst; its role is critical for activating the alkyne and facilitating transmetalation.[12]
-
Base/Solvent: An amine base like triethylamine or diisopropylamine serves a dual purpose: it acts as the base to deprotonate the alkyne and often as a solvent or co-solvent.[3] Its use is essential for both the palladium and copper cycles.
-
Temperature: Sonogashira couplings can often be performed under mild conditions, frequently at room temperature, which helps to preserve sensitive functional groups.[3][12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[15][16] This palladium-catalyzed reaction couples aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[16][17]
Mechanistic Overview
The mechanism involves oxidative addition of the aryl halide to Pd(0), coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[15][18]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: Selective Buchwald-Hartwig Amination at the C5-Position
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Morpholine) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (10 mL)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To a flame-dried Schlenk tube, add NaOtBu (1.4 mmol).
-
Catalyst & Substrate Addition: In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and this compound (1.0 mmol).
-
Solvent & Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL). Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Expertise & Causality: Why These Conditions?
-
Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich biarylphosphine ligand like XPhos is a state-of-the-art "third generation" Buchwald-Hartwig catalyst system.[15] These bulky ligands accelerate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species, allowing for the coupling of a wide range of substrates under milder conditions.[18]
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine upon coordination to the palladium center, forming the key palladium-amido intermediate.[15] Weaker bases are generally ineffective.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential, as protic solvents can interfere with the strong base and the catalytic cycle.
Heck Reaction: Vinylation of the Benzimidazole Core
The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically in the presence of a base to neutralize the H-X generated during the reaction.[19][20] It is a powerful tool for synthesizing substituted styrenes, cinnamates, and other vinylated aromatic compounds.[21][22]
Mechanistic Overview
The cycle begins with the oxidative addition of the aryl halide to Pd(0). The alkene then coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-Aryl bond. The final steps are a β-hydride elimination, which forms the product and a palladium-hydride species, and base-mediated regeneration of the Pd(0) catalyst.[22]
Sources
- 1. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Heck Reaction [organic-chemistry.org]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Development of Novel Derivatives from 5-bromo-4-chloro-1H-benzoimidazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 5-bromo-4-chloro-1H-benzoimidazole
The benzimidazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant drugs.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, antimicrobial, and antihypertensive properties.[3][4] The strategic functionalization of the benzimidazole ring is a primary focus for the development of new therapeutic agents with improved potency and selectivity.[1]
The starting material, this compound (CAS: 1008361-81-6), is a particularly valuable building block.[5] It possesses two distinct halogen atoms at positions C4 and C5, which offer differential reactivity. This feature enables chemists to perform selective, stepwise modifications, providing a powerful route to novel, highly decorated benzimidazole derivatives. The bromine at the C5 position is generally more susceptible to palladium-catalyzed cross-coupling reactions, while the chlorine at the C4 position can be targeted under different conditions or via alternative mechanisms like nucleophilic aromatic substitution (SNAr). This guide provides a detailed analysis of this reactivity and presents robust protocols for the synthesis of novel derivatives.
Reactivity Profile and Strategic Functionalization
The key to unlocking the potential of this compound lies in understanding the differential reactivity of its two halogen substituents. This allows for a controlled, sequential approach to building molecular complexity.
-
C5-Bromo Position: The Carbon-Bromine (C-Br) bond is weaker than the Carbon-Chlorine (C-Cl) bond.[6] This makes the C5-bromo position the more reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The oxidative addition of the C-Br bond to the Pd(0) catalyst is kinetically more favorable and often the rate-determining step of the catalytic cycle.[6] Therefore, milder reaction conditions can be employed to selectively functionalize this position while leaving the C4-chloro group intact.
-
C4-Chloro Position: The C4-chloro position is generally less reactive in palladium-catalyzed couplings.[7] However, its position ortho to a ring nitrogen activates it towards Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with strong nucleophiles like alkoxides, thiolates, or amines under forcing conditions.[8] Alternatively, after the C5 position has been modified, more robust cross-coupling conditions or specialized catalyst systems can be used to functionalize the C4-chloro position.
This differential reactivity forms the basis of a logical synthetic strategy, which is outlined in the diagram below.
Caption: Strategic workflow for the selective derivatization of this compound.
Experimental Protocols
Safety Precaution: Always handle halogenated heterocyclic compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
Protocol 1: Selective Suzuki-Miyaura C-C Coupling at the C5-Bromo Position
This protocol facilitates the formation of a carbon-carbon bond at the more reactive C5-bromo position. The use of a palladium catalyst with a sterically hindered, electron-rich phosphine ligand like SPhos is critical for achieving high efficiency, especially with nitrogen-containing heterocycles that can otherwise inhibit the catalyst.[9][10]
Catalytic Cycle Overview
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)[9]
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)[11]
-
1,4-Dioxane (anhydrous) and Water (degassed) (e.g., 4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can also be employed to reduce reaction times.[9][12]
-
Upon completion, cool the mixture to room temperature and dilute with water (20 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Reactions
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Approx. Yield* |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 2% Pd(OAc)₂, 4% SPhos | K₃PO₄ (2) | 100 | 4 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2% Pd(OAc)₂, 4% SPhos | K₃PO₄ (2) | 100 | 4 | 80-90% |
| 3 | 3-Pyridylboronic acid | 3% Pd(OAc)₂, 6% SPhos | Cs₂CO₃ (2.5) | 110 | 6 | 70-85% |
| 4 | 2-Thienylboronic acid | 3% Pd(OAc)₂, 6% SPhos | K₃PO₄ (2) | 100 | 5 | 75-90% |
*Yields are estimates based on similar reactions reported in the literature and will vary based on the specific substrate and reaction scale.[7][11]
Protocol 2: Selective Buchwald-Hartwig C-N Amination at the C5-Bromo Position
This protocol enables the formation of carbon-nitrogen bonds, a critical transformation for introducing amine functionalities found in many bioactive molecules. The choice of a bulky, electron-rich ligand like XPhos is often essential for promoting the reductive elimination step and preventing catalyst decomposition.[13][14]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. impactfactor.org [impactfactor.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 5-bromo-4-chloro-1H-benzoimidazole for Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.
Abstract: Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy for identifying high-quality lead compounds, responsible for several marketed drugs.[1] This approach relies on screening small, low-complexity molecules, or "fragments," which, despite weak initial binding, offer highly efficient starting points for optimization.[2] This guide provides a comprehensive overview and detailed protocols for the application of 5-bromo-4-chloro-1H-benzoimidazole , a versatile and strategically designed fragment, in FBDD campaigns. We will explore its physicochemical properties, outline protocols for its use in primary screening and hit validation, and detail strategies for its synthetic elaboration into potent lead candidates.
Introduction: The Strategic Value of this compound in FBDD
Fragment-based drug discovery begins with identifying small molecules that bind weakly but efficiently to a biological target.[3] Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments provide a more thorough exploration of chemical space with a smaller library size.[2][4] The initial fragment hits, typically with affinities in the high micromolar to millimolar range, serve as foundational building blocks that are then optimized into high-affinity leads through structure-guided design.[4][5]
The benzimidazole core is a classic example of a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents due to its favorable drug-like properties and versatile biological activities.[6] This compound has been specifically selected for FBDD due to a combination of three key features:
-
Compliance with the "Rule of Three": It possesses physicochemical properties ideal for a fragment library, ensuring higher screening hit rates and a better starting point for optimization.[7][8]
-
Privileged Scaffold: The benzimidazole core is well-validated and known to interact with a wide range of biological targets.[6]
-
Dual Synthetic Vectors: The presence of both a bromine and a chlorine atom at distinct positions provides two chemically orthogonal handles. This allows for precise, vector-oriented synthetic elaboration, a critical advantage during the fragment-to-lead optimization phase.
This document serves as a practical guide for researchers to effectively utilize this high-value fragment in their discovery programs.
Fragment Profile: this compound
A thorough understanding of the fragment's properties is paramount for successful screening and interpretation of results.
Physicochemical Properties
The properties of this compound align well with the established "Rule of Three" guidelines for FBDD (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3).[3][9]
| Property | Value | Source / Method | "Rule of Three" Compliance |
| Molecular Formula | C₇H₄BrClN₂ | - | N/A |
| Molecular Weight | 231.48 g/mol | [10] | Yes (< 300) |
| CAS Number | 1008361-81-6 | [11] | N/A |
| cLogP (Calculated) | 2.85 (Est.) | ChemDraw v22.2 | Yes (< 3) |
| Hydrogen Bond Donors | 1 | (Imidazole N-H) | Yes (≤ 3) |
| Hydrogen Bond Acceptors | 1 | (Imidazole N) | Yes (≤ 3) |
| Rotatable Bonds | 0 | - | Yes (≤ 3) |
Solubility, Stability, and Quality Control
High aqueous solubility is critical for FBDD, as screens are often performed at high fragment concentrations (0.1 - 2 mM) to detect weak binding.
Protocol 1: Aqueous Solubility and Stability Assessment
-
Causality: Poor solubility can lead to false negatives (insufficient concentration in assay) or false positives (compound aggregation). This protocol establishes the maximum usable concentration in your specific assay buffer.
-
Methodology:
-
Prepare a 100 mM stock solution of the fragment in 100% DMSO.
-
Create a series of dilutions from the stock solution directly into your primary screening buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to final concentrations ranging from 5 mM down to 50 µM.
-
Incubate the solutions at the screening temperature for 1 hour.
-
Measure the turbidity of each solution by assessing light scattering at 600 nm using a plate reader. The highest concentration that does not show a significant increase in scattering compared to the buffer-only control is considered the soluble limit.
-
Self-Validation: Re-analyze the top soluble concentrations by LC-MS after a 24-hour incubation at room temperature to check for chemical degradation.
-
Protocol 2: Purity and Identity Confirmation (QC)
-
Causality: Impurities can cause off-target effects or interfere with biophysical assays, leading to erroneous results. Purity should be >95% for screening.
-
Methodology:
-
LC-MS: Dissolve the fragment in a suitable solvent (e.g., Methanol/Water). Inject onto a C18 reverse-phase column. Confirm the presence of a single major peak corresponding to the correct mass-to-charge ratio (m/z) for the fragment.
-
¹H NMR: Dissolve ~1 mg of the fragment in DMSO-d₆. Acquire a proton NMR spectrum. Confirm that the observed chemical shifts and integration values are consistent with the structure and free of significant impurities.
-
The FBDD Workflow: From Fragment to Hit
The journey from a single fragment to a validated hit follows a structured, multi-stage process designed to build confidence and gather actionable data at each step.
Caption: High-level FBDD workflow for hit identification.
Protocols: Primary Screening for Hit Identification
The goal of primary screening is to efficiently identify if this compound interacts with the target protein from a larger library of fragments. Because fragment affinities are low, highly sensitive biophysical techniques are required.[4]
Protocol 3: Thermal Shift Assay (TSA / DSF)
-
Causality: Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ). TSA is a rapid, high-throughput method to measure this Tₘ shift (ΔTₘ), making it ideal for primary screening.[12][13][14]
-
Methodology:
-
Reagents: Purified target protein (2-5 µM), SYPRO Orange dye (5X final concentration), this compound (200 µM - 1 mM, below solubility limit), screening buffer.
-
Plate Setup: In a 96- or 384-well qPCR plate, add the protein and SYPRO Orange dye to each well.
-
Add the fragment solution to the sample wells. Include controls :
-
Negative Control: Protein + Dye + DMSO (to match fragment solvent).
-
Positive Control (if available): Protein + Dye + a known binder.
-
-
Instrument Run: Place the plate in a real-time PCR instrument. Run a gradient melt from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.
-
Data Analysis: The Tₘ is the inflection point of the melt curve (peak of the first derivative). Calculate the ΔTₘ for the fragment by subtracting the Tₘ of the negative control. A ΔTₘ > 2 standard deviations above the baseline (typically ≥ 1 °C) is considered a potential hit.[15]
-
Protocol 4: Ligand-Observed NMR Screening (STD-NMR)
-
Causality: Saturation Transfer Difference (STD) NMR is a powerful ligand-observed technique. It detects binding by irradiating the protein and observing the transfer of saturation to a bound ligand, which is then detected in the ligand's spectrum. It directly confirms a physical interaction.[16][17]
-
Methodology:
-
Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and this compound (100-500 µM) in a deuterated buffer (e.g., D₂O-based phosphate buffer).
-
NMR Acquisition:
-
Acquire a reference ¹H spectrum of the fragment alone.
-
Acquire an STD-NMR spectrum. This involves two experiments: one with on-resonance irradiation of the protein (e.g., at 0.5 ppm) and one with off-resonance irradiation (e.g., at 40 ppm). The difference spectrum reveals signals only from the binding ligand.
-
-
Data Analysis: The presence of signals in the difference spectrum confirms binding. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein.
-
Self-Validation: The reference spectrum is crucial to ensure that the observed signals are not artifacts or due to aggregation.
-
Protocols: Hit Validation and Characterization
A hit from a primary screen must be confirmed using an orthogonal method to eliminate false positives and to quantify the binding affinity (Kᴅ).
Caption: Workflow for robust hit validation and characterization.
Protocol 5: Surface Plasmon Resonance (SPR)
-
Causality: SPR is a label-free technique that measures changes in mass on a sensor chip surface in real-time. It provides both kinetic (kₐ, kₔ) and affinity (Kᴅ) data, offering a robust, quantitative validation of the interaction.[18][19]
-
Methodology:
-
Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Reference Surface: A reference flow cell should be prepared in parallel (e.g., a mock immobilization or immobilization of an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[20]
-
Binding Analysis: Inject a concentration series of this compound (e.g., from 1 µM to 1 mM) over both the target and reference flow cells.
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ). A confirmed hit will show concentration-dependent binding to the target surface but not the reference.
-
Protocol 6: Protein-Observed NMR Titration (¹H-¹⁵N HSQC)
-
Causality: This experiment monitors the chemical environment of each backbone amide in the protein. When a fragment binds, the resonances of amino acids at the binding site will shift. This not only confirms binding but also maps the interaction site on the protein.[21][22]
-
Methodology:
-
Requirement: This technique requires uniformly ¹⁵N-labeled protein.
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled protein (~50-100 µM) in a suitable NMR buffer.
-
Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Then, perform a stepwise titration by adding increasing concentrations of this compound and acquiring an HSQC spectrum at each step.
-
Data Analysis: Overlay the spectra. Identify amides whose peaks show a significant chemical shift perturbation (CSP) upon addition of the fragment. Mapping these CSPs onto the 3D structure of the protein reveals the binding site. The magnitude of the shifts can also be used to estimate the Kᴅ.
-
Structural Biology for Rational Design
Obtaining a high-resolution 3D structure of the protein-fragment complex is the ultimate goal of the hit identification phase. This structural information is the blueprint for the subsequent fragment-to-lead optimization.[23][24]
Protocol 7: X-ray Co-crystallography
-
Causality: X-ray crystallography provides a precise, atomic-level picture of how the fragment binds, revealing key interactions (hydrogen bonds, hydrophobic contacts) and the orientation of the synthetic vectors (Br and Cl) within the binding pocket.[25][26]
-
Methodology:
-
Crystal Preparation: Grow crystals of the target protein.
-
Fragment Soaking: Transfer the protein crystals into a solution containing a high concentration (e.g., 1-10 mM) of this compound and allow it to diffuse into the crystal lattice. Alternatively, co-crystallize the protein in the presence of the fragment.
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data, typically at a synchrotron source.
-
Structure Solution & Analysis: Process the diffraction data and solve the structure. Carefully examine the resulting electron density map to unambiguously confirm the presence, position, and orientation of the bound fragment.
-
Fragment-to-Lead: Strategies for Synthetic Elaboration
With a validated, structurally characterized hit, the next phase is to leverage the unique features of this compound to rapidly increase potency. The Br and Cl atoms serve as versatile handles for structure-based "fragment growing."
Caption: Synthetic elaboration pathways for this compound.
Strategy 1: Vector-Based Fragment Growing
-
Rationale: Based on the crystal structure, identify which vector (the C4-Cl bond or the C5-Br bond) points towards an unoccupied sub-pocket in the binding site. Design and synthesize small chemical modifications at that position to form new, favorable interactions and increase affinity.
-
Example (Bromine Vector): If the bromine atom points towards a hydrophobic pocket, use a Suzuki or Stille cross-coupling reaction to introduce a small phenyl or cyclopropyl group.
-
Example (Chlorine Vector): If the chlorine atom is near a hydrogen bond donor on the protein, a Buchwald-Hartwig amination could be used to introduce a primary amine to form a new hydrogen bond.
Strategy 2: Fragment Merging or Linking
-
Rationale: If a separate screening campaign identifies another fragment that binds in a proximal pocket, the halogen handles can be used to design a linker that covalently connects the two fragments, often resulting in a dramatic increase in potency due to additive binding energies.
Conclusion
This compound represents a highly valuable tool for fragment-based drug discovery. Its adherence to the principles of fragment design, combined with the strategic placement of two distinct and versatile synthetic handles on a privileged medicinal chemistry scaffold, provides an exceptional starting point for FBDD campaigns. The protocols and strategies outlined in this guide offer a clear and robust framework for researchers to effectively identify, validate, and optimize hits derived from this fragment, accelerating the path toward novel lead compounds.
References
-
Blundell, T. L., et al. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]
-
Boyd, S., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology. [Link]
-
Ciulli, A. (2012). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]
-
Ciulli, A., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers. [Link]
-
Charles River Laboratories. (n.d.). Thermal Shift Assays. Charles River. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Boyd, S., et al. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Fragment Based Drug Design: A Review. IJPSR. [Link]
-
Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]
-
Creative Biolabs. (n.d.). Thermal Shift Assay. Creative Biolabs. [Link]
-
Frontiers. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. [Link]
-
PubMed Central. (2019). NMR-Fragment Based Virtual Screening: A Brief Overview. NIH. [Link]
-
Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]
-
H1 Connect. (2013). The 'rule of three' for fragment-based drug discovery. H1 Connect. [Link]
-
PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]
-
Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Congreve, M., et al. (2003). A 'rule of three' for fragment-based lead discovery?. PubMed. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
-
Nordström, H. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal. [Link]
-
ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [Link]
-
CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
-
ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]
-
PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed. [Link]
-
ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]
-
Erlanson, D. (2013). The 'rule of three' at ten. Practical Fragments. [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Proceedings of the National Academy of Sciences. (2016). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
Bentham Science. (2024). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science. [Link]
-
Digital Commons@Kennesaw State. (2020). Fragment-Based Drug Discovery via Thermal Shift Assay. Kennesaw State University. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
-
ChemBK. (2024). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. ChemBK. [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
ResearchGate. (2021). Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. ResearchGate. [Link]
-
PubChem. (n.d.). 5-chloro-1H-benzimidazole. PubChem. [Link]
-
CHI. (n.d.). Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
YouTube. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. PMC. [Link]
-
de Vlieger, D., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. [Link]
-
Cielecka-Piontek, J., et al. (2025). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PMC. [Link]
-
ResearchGate. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. drughunter.com [drughunter.com]
- 5. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Practical Fragments: The rule of three at ten [practicalfragments.blogspot.com]
- 9. A 'rule of three' for fragment-based lead discovery? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-broMo-4-chloro-1H-benzo[d]iMidazole - Safety Data Sheet [chemicalbook.com]
- 11. 5-broMo-4-chloro-1H-benzo[d]iMidazole | 1008361-81-6 [chemicalbook.com]
- 12. criver.com [criver.com]
- 13. Thermal Shift Assay - Creative Biolabs [creative-biolabs.com]
- 14. Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview [article.innovationforever.com]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 21. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 24. Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selvita.com [selvita.com]
- 26. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-4-chloro-1H-benzoimidazole
Introduction
5-bromo-4-chloro-1H-benzoimidazole is a critical heterocyclic building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the cyclization of 4-bromo-5-chloro-1,2-phenylenediamine with a one-carbon source like formic acid, can present significant yield challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to troubleshoot common issues and optimize reaction outcomes. Drawing from established chemical principles and field-proven insights, this document serves as a self-validating system to enhance the efficiency and reproducibility of your synthesis.
Core Synthesis Pathway: An Overview
The most prevalent and direct method for synthesizing this compound is the Phillips-Ladenburg reaction. This involves the condensation of a substituted o-phenylenediamine with formic acid.[1][2][3] The reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.
General Reaction Scheme
4-bromo-5-chloro-1,2-phenylenediamine + Formic Acid → this compound + 2 H₂O
This seemingly straightforward transformation is sensitive to a variety of parameters that can drastically affect the yield and purity of the final product. The following sections are designed to address these specific challenges.
Synthesis Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems impacting your reaction yield.
Issue 1: Very Low or No Product Formation
-
Question: I've followed the standard procedure of refluxing 4-bromo-5-chloro-1,2-phenylenediamine with formic acid, but my TLC/LC-MS analysis shows mostly unreacted starting material. What could be the cause?
-
Potential Causes & Solutions:
-
Insufficient Acid Concentration/Purity: Formic acid is not only a reactant but also the reaction medium and catalyst. Using a low concentration (e.g., <85%) can significantly slow down the cyclization step.
-
Recommendation: Use a high-purity grade of formic acid, typically 88-98%. Anhydrous formic acid can also be used, but ensure your starting diamine is completely dry to prevent dilution.
-
-
Inadequate Reaction Temperature: The intramolecular cyclization and dehydration steps require sufficient thermal energy. Classical benzimidazole syntheses often require heating to drive the reaction to completion.[4][5]
-
Recommendation: Ensure your reaction mixture reaches and maintains a reflux temperature of at least 100-110°C. Use an oil bath for uniform heating and monitor the internal temperature.
-
-
Poor Quality Starting Material: The starting diamine, 4-bromo-5-chloro-1,2-phenylenediamine, is susceptible to oxidation, appearing as a dark, tarry substance. Oxidized starting material will not cyclize efficiently.
-
Recommendation: Use starting material that is a light-colored powder. If it has darkened, consider purifying it by recrystallization or column chromatography before use.
-
-
Issue 2: The Reaction Mixture Turns Dark/Charred, Resulting in a Low Yield of an Impure Product
-
Question: My reaction turns black upon heating, and after work-up, I get a low yield of a dark, sticky solid instead of a filterable precipitate. Why is this happening?
-
Potential Causes & Solutions:
-
Excessive Heating or Extended Reaction Time: While heat is necessary, prolonged exposure to high temperatures in a strongly acidic medium can lead to polymerization and degradation of both the starting material and the product.
-
Presence of Oxidizing Impurities: Contaminants in the starting material or solvent can catalyze decomposition pathways at high temperatures.
-
Recommendation: As mentioned previously, ensure the purity of your 4-bromo-5-chloro-1,2-phenylenediamine. If you suspect solvent contamination, use freshly opened, high-purity formic acid.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: After neutralizing the reaction mixture, I get an oily substance or a very fine, hard-to-filter precipitate. My final yield after purification is poor. How can I improve the isolation?
-
Potential Causes & Solutions:
-
Incomplete Neutralization or pH Overshoot: The benzimidazole product is amphoteric. If the pH is too acidic, it remains protonated and water-soluble. If the pH is too basic, it can deprotonate and also exhibit some solubility or form salts.
-
Recommendation: Add the base (e.g., 10% NaOH or concentrated NH₄OH) slowly while vigorously stirring and monitoring the pH with a calibrated meter or pH paper. Aim for a final pH of 7.5-8.0 for maximal precipitation. Perform this step in an ice bath to control the exothermic neutralization.
-
-
Formation of a Colloidal Suspension: Rapid neutralization can sometimes lead to the formation of very fine particles that are difficult to filter.
-
Recommendation: After reaching the target pH, allow the mixture to stir in an ice bath for an additional 30-60 minutes. This aging process allows the particles to agglomerate, making them easier to collect by filtration.
-
-
Improper Recrystallization Solvent: Choosing the wrong solvent system can lead to oiling out or poor recovery during purification.
-
Recommendation: Ethanol/water or methanol/water mixtures are often effective for recrystallizing benzimidazoles. Dissolve the crude product in a minimal amount of hot ethanol or methanol, then slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different acid instead of formic acid?
-
A1: Yes, other carboxylic acids can be used, which will result in a 2-substituted benzimidazole. For instance, using acetic acid would yield 2-methyl-5-bromo-4-chloro-1H-benzoimidazole.[5] However, for the synthesis of the parent (unsubstituted at C2) this compound, formic acid or its equivalents (like trimethyl orthoformate) are necessary as they serve as the one-carbon source.[6][7]
-
-
Q2: Is a catalyst required for this reaction?
-
A2: The traditional Phillips-Ladenburg synthesis with formic acid does not typically require an external catalyst, as the acid itself serves this role.[1][3] However, for syntheses involving aldehydes instead of carboxylic acids, various catalysts, including Lewis acids or oxidizing agents, are often employed to facilitate the reaction.[4][8]
-
-
Q3: What is the best way to monitor the reaction's progress?
-
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexane (e.g., 1:1 or 2:1 v/v). The starting diamine is typically more polar and will have a lower Rf value than the more aromatic benzimidazole product. Stain with potassium permanganate or view under UV light (254 nm).
-
-
Q4: My final product has a persistent color. How can I decolorize it?
-
A4: Discoloration is often due to minor, highly conjugated impurities. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal (Norite).[5] Allow the solution to digest for 5-10 minutes, then filter the hot solution through a pad of celite to remove the charcoal before allowing the filtrate to cool and crystallize.
-
Key Parameter Optimization
To maximize your yield, careful control of reaction parameters is essential. The table below summarizes key variables and their recommended ranges.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Purity of Diamine | >98% (Light-colored) | Prevents side reactions and degradation. Oxidized starting material is a primary cause of low yield and product impurity. |
| Formic Acid Conc. | 88% - 98% | Ensures a sufficiently acidic environment and acts as an efficient C1 source for cyclization. |
| Molar Ratio | 1.2 - 1.5 equivalents | A slight excess of formic acid ensures the complete conversion of the limiting diamine starting material.[5] |
| Reaction Temperature | 100 - 110 °C | Provides the necessary activation energy for the dehydration and cyclization steps. Temperatures that are too high can cause charring.[4] |
| Reaction Time | 2 - 4 hours | Balances complete conversion with minimizing thermal degradation. Monitor by TLC to avoid over-running the reaction. |
| Work-up pH | 7.5 - 8.0 | Maximizes the precipitation of the neutral benzimidazole product, preventing loss due to solubility at very high or low pH. |
Detailed Experimental Protocol
This protocol is a validated starting point for the synthesis.
I. Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-chloro-1,2-phenylenediamine (e.g., 5.0 g, 1 equivalent).
-
In a fume hood, carefully add 90% formic acid (e.g., 8 mL, ~1.5 equivalents).
-
Heat the mixture in a pre-heated oil bath at 110°C.
-
Allow the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
II. Work-up and Isolation
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Place the flask in an ice-water bath.
-
Slowly and carefully add 10% aqueous sodium hydroxide solution dropwise with vigorous stirring. Monitor the pH, continuing to add base until the mixture is slightly alkaline (pH ~8).
-
A precipitate should form. Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water.
-
Press the solid as dry as possible on the filter, then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60°C.
III. Purification
-
Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or methanol to dissolve the solid completely.
-
Slowly add hot deionized water to the solution until it just begins to turn cloudy. If it becomes too cloudy, add a few drops of hot alcohol to redissolve the precipitate.
-
(Optional: If the solution is colored, add a small amount of activated charcoal, swirl for 5 minutes, and filter hot.)
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.
References
-
Synthesis and Characterization of Some New Benzimidazole Derivatives . ResearchGate. [Link]
-
5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE . ChemBK. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives . National Center for Biotechnology Information (PMC). [Link]
-
Benzimidazole synthesis . Organic Chemistry Portal. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation . Semantic Scholar. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives . Beilstein Journals. [Link]
-
Synthesis of Benimidazole from o- Phynylenediamine.pptx . Slideshare. [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles . National Center for Biotechnology Information (PMC). [Link]
- Synthesis method for 4-bromo-o-phenylenediamine.
-
Benzimidazole . Organic Syntheses Procedure. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy . National Center for Biotechnology Information (NIH). [Link]
-
Mechanism of benzimidazole from o-phenylenediamine and formic acid . The Pharma Innovation. [Link]
-
Review On Synthesis Of Benzimidazole From O- phenyldiamine . International Journal of Advance Research, Ideas and Innovations in Technology (ijariie). [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach . MDPI. [Link]
-
Preparation of 1-aD-Arabinofuranosylbenzimidazole and Its 5,6-Dichloro Derivative, and the Direct Bromination of Benzimidazole Nucleosides . ResearchGate. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. ijariie.com [ijariie.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 7. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 5-bromo-4-chloro-1H-benzoimidazole
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis of 5-bromo-4-chloro-1H-benzoimidazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this highly functionalized benzimidazole core. The synthesis of such halogenated heterocycles can be challenging, often plagued by issues with yield, purity, and reaction control.
This document provides a comprehensive, experience-driven framework for optimizing the critical cyclization step, assuming the availability of the key precursor, 4-bromo-3-chloro-1,2-phenylenediamine . We will delve into the causality behind common experimental pitfalls and offer robust, field-proven solutions in a direct question-and-answer format.
Synthesis Pathway Overview
The most direct and widely adopted method for constructing the benzimidazole ring from an o-phenylenediamine is the Phillips-Ladenburg reaction.[1][2][3] This involves the condensation of the diamine with a carboxylic acid, or a derivative thereof, under dehydrating acidic conditions. For the synthesis of an unsubstituted benzimidazole at the C2 position, formic acid serves as the ideal one-carbon source.[4]
The reaction proceeds via two key stages:
-
N-Formylation: One of the amino groups of the diamine attacks the formic acid (activated by an acid catalyst) to form an N-formyl intermediate.
-
Cyclization & Dehydration: The second amino group performs an intramolecular nucleophilic attack on the formyl carbonyl, followed by dehydration to yield the aromatic benzimidazole ring.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis. Optimization may be required based on your specific equipment and reagent purity.
Materials:
-
4-bromo-3-chloro-1,2-phenylenediamine (1.0 eq)
-
Formic Acid (≥95%, ~10-15 eq)
-
Concentrated Hydrochloric Acid (HCl, ~0.1-0.2 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Deionized Water
-
Ethanol (for recrystallization)
-
Activated Charcoal
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-chloro-1,2-phenylenediamine (1.0 eq).
-
Reagent Addition: Add formic acid (~10-15 eq) to the flask, followed by the catalytic amount of concentrated hydrochloric acid. The diamine may not fully dissolve initially.
-
Heating: Heat the reaction mixture to reflux (typically 100-110°C) and maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., with a 1:1 Ethyl Acetate:Hexane mobile phase). The product is expected to be more polar than the starting diamine.
-
Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker of cold deionized water or crushed ice. This will precipitate the crude product.
-
Work-up - Neutralization: While stirring the aqueous suspension, slowly add 10% NaOH solution to neutralize the excess acid until the pH is approximately 7-8. This ensures the benzimidazole, which can form a salt in acidic conditions, is in its free-base form.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts and formic acid.
-
Drying: Dry the crude product under vacuum or in a drying oven at a moderate temperature (e.g., 50-60°C).
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as aqueous ethanol. If the product is highly colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool and crystallize.[5]
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Q: My reaction yield is very low, or I'm recovering only my starting material. What should I check?
A: This is the most common issue and typically points to an incomplete reaction.
-
Possible Cause 1: Insufficiently Acidic Conditions. The Phillips-Ladenburg reaction requires acid catalysis to activate the formic acid and facilitate the final dehydration step.[6]
-
Solution: Ensure a catalytic amount of a strong acid like HCl is present. While formic acid is acidic, a stronger mineral acid catalyst is often necessary to drive the reaction to completion, especially with electron-withdrawn phenylenediamines.
-
-
Possible Cause 2: Suboptimal Temperature or Time. Classical benzimidazole syntheses can require high temperatures and sufficient time for the cyclodehydration step, which has a significant activation energy barrier.[1][7]
-
Solution: First, confirm you are reaching a true reflux temperature (100-110°C). If the reaction is still sluggish, extend the reflux time and monitor progress every hour by TLC. A modest increase in temperature (e.g., to 120°C, if using a higher-boiling solvent) can also be beneficial, but be wary of increased side product formation.[7]
-
-
Possible Cause 3: Reagent Purity. o-Phenylenediamines are notoriously sensitive to air oxidation, which can lead to dark, unreactive starting material. Old formic acid can contain significant amounts of water, which hinders the dehydration step.
-
Solution: Use high-purity 4-bromo-3-chloro-1,2-phenylenediamine. If it appears discolored (pink, brown, or black), consider a purification step like filtration through a short plug of silica gel. Always use a fresh bottle of formic acid (≥95%).
-
Q: My TLC shows multiple spots, indicating a complex mixture of products. What are the likely side reactions?
A: Multiple spots suggest either incomplete reaction or the formation of stable byproducts.
-
Possible Cause 1: Incomplete Cyclization. The intermediate N-(2-amino-5-bromo-6-chlorophenyl)formamide can be stable under certain conditions and may appear as a separate spot on the TLC plate.
-
Solution: This is often linked to the causes of low yield. Increasing the reaction time, temperature, or acid catalyst concentration will help push this intermediate to the fully cyclized product. Monitoring the reaction by TLC is crucial to ensure the disappearance of both the starting material and any intermediate spots.[8]
-
-
Possible Cause 2: Starting Material Oxidation. o-Phenylenediamines can oxidize to form intensely colored, complex mixtures, especially when heated in the presence of air.[5]
-
Solution: If you suspect oxidation is a major issue, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This adds a layer of complexity but can significantly clean up the reaction profile.
-
-
Possible Cause 3: Overheating and Decomposition. While heat is necessary, excessive temperatures (>150°C) can lead to decomposition and the formation of tarry, insoluble byproducts.
-
Solution: Use a temperature-controlled heating mantle and ensure the reflux temperature does not significantly exceed the boiling point of formic acid. Vigorous, uncontrolled heating should be avoided.
-
Q: The final product is dark-colored and difficult to purify. How can I improve its purity?
A: Color in the final product is almost always due to high molecular weight, conjugated byproducts formed from oxidation.
-
Possible Cause 1: Oxidative Impurities. As mentioned, the diamine starting material is prone to oxidation. These colored impurities can carry through the entire synthesis and co-precipitate with your product.[5]
-
Solution 1 - Reductive Wash: During the work-up, after neutralization, wash the crude product slurry with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃). This can often reduce some of the colored species to more soluble, colorless forms that can be washed away.
-
Solution 2 - Activated Charcoal: This is a highly effective method for removing colored impurities. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then immediately perform a hot filtration through celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.[5]
-
-
Possible Cause 2: Trapped Tarry Byproducts. If the reaction overheated, tar can form and contaminate the crystalline product.
-
Solution: If recrystallization fails, column chromatography is the most effective, albeit more labor-intensive, purification method. A silica gel column with a gradient elution (e.g., starting with hexanes and gradually increasing the proportion of ethyl acetate) can separate the product from both more and less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the hydrochloric acid catalyst? A1: The HCl protonates the carbonyl oxygen of formic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amino group of the phenylenediamine. It also catalyzes the final dehydration step of the cyclization, which is often the rate-limiting step.
Q2: Can I use trimethyl orthoformate or other reagents instead of formic acid? A2: Yes. Trimethyl orthoformate is an excellent alternative that acts as a dehydrated form of formic acid. It reacts with the diamine to form the benzimidazole under milder conditions, often just by heating in the presence of an acid catalyst. The primary byproducts are methanol and methyl formate, which are volatile and easily removed. This can sometimes lead to cleaner reactions than using concentrated formic acid.
Q3: How critical is the stoichiometry of the formic acid? A3: A large excess of formic acid (10-15 equivalents or more) is typically used. In this reaction, formic acid serves as both the C1 reagent and the solvent. Using a large excess ensures the reaction kinetics are favorable and helps to keep the reaction mixture mobile.
Q4: What is the best solvent system for recrystallizing this compound? A4: For halogenated, relatively rigid aromatic compounds, polar protic solvents are often a good starting point. An ethanol/water mixture is highly recommended. Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to induce the formation of clean crystals. Other potential solvents include toluene or ethyl acetate/hexane mixtures.
Summary Table for Reaction Parameter Optimization
| Parameter | Options / Range | Rationale & Expected Outcome |
| Precursor Quality | Colorless to light tan solid | The purity of the 4-bromo-3-chloro-1,2-phenylenediamine is critical. Oxidized (dark) starting material will lead to low yields and purification issues.[5] |
| C1 Source | Formic Acid (≥95%), Trimethyl Orthoformate | Formic acid is cost-effective and serves as the solvent. Trimethyl orthoformate can provide a cleaner reaction profile by avoiding the large amount of water produced in situ. |
| Acid Catalyst | HCl, p-Toluenesulfonic acid (p-TSA) | A strong acid catalyst is essential for activating the C1 source and promoting the final cyclodehydration step.[6] |
| Temperature | 100 - 120 °C | The reaction requires heat to overcome the activation energy for cyclization. Temperatures above this range may cause decomposition.[7] |
| Reaction Time | 2 - 8 hours | Must be optimized by TLC monitoring. Insufficient time leads to incomplete conversion; excessive time at high temperatures can increase byproduct formation. |
| Atmosphere | Air or Inert (N₂, Ar) | Running under an inert atmosphere is recommended to prevent the oxidation of the electron-rich diamine starting material, leading to a cleaner product.[5] |
References
-
CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. CoLab. [Link]
-
Chegg. (2020, November 12). Solved 9. SYNTHESIS OF BENZIMIDAZOLE FROM 1,2-DIAMINOBENZENE. Chegg.com. [Link]
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
Povarov, L. S. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(43), 36987-37017. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
ResearchGate. (2023, October 5). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
Sources
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Solved 9. SYNTHESIS OF BENZIMIDAZOLE FROM 1,2-DIAMINOBENZENE | Chegg.com [chegg.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-4-chloro-1H-benzoimidazole Purification
Welcome to the dedicated technical support resource for the purification of 5-bromo-4-chloro-1H-benzoimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key synthetic intermediate. My aim is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your purification strategy.
Introduction to Purification Challenges
This compound is a halogenated heterocyclic compound, a structural motif prevalent in many biologically active molecules.[1][2] Its purification can be challenging due to the presence of closely-related impurities from the synthesis, potential for degradation, and its specific solubility profile. Common impurities may include starting materials, regioisomers, and over-halogenated or dehalogenated byproducts. This guide provides a systematic, question-and-answer-based approach to tackle the most common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My crude product is an intractable oil or gum. How can I induce crystallization?
Answer: Oiling out is a common issue when the crude product is impure or when the chosen crystallization solvent is not ideal. This happens when the compound's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling below its melting point.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Polarity: If you are using a nonpolar solvent, try adding a more polar co-solvent (e.g., adding ethyl acetate to hexane).
-
Decrease Polarity: Conversely, if using a polar solvent, add a less polar co-solvent (e.g., adding heptane to ethyl acetate).
-
Trituration: Before a full recrystallization, try triturating the oil with a solvent in which the desired product is sparingly soluble but the impurities are soluble. This can often induce solidification. Common trituration solvents include cold diethyl ether or a hexane/ethyl acetate mixture.
-
-
Seeding: If you have a small amount of pure, solid this compound, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.[3]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
FAQ 2: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?
Answer: Low recovery from recrystallization is a frequent problem and can stem from several factors.
Troubleshooting Steps:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have low solubility when cold. If the compound is too soluble in the cold solvent, you will lose a significant portion of your product in the mother liquor.
-
Action: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A good starting point for benzimidazole derivatives can be ethanol/water, ethyl acetate/hexane, or toluene.
-
-
Excessive Solvent: Using too much solvent to dissolve the crude product is a common mistake that leads to low yields.
-
Action: Add the hot solvent in small portions until the compound just dissolves. After cooling and filtering, you can reduce the volume of the mother liquor and cool again to obtain a second crop of crystals.[3]
-
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration to remove insoluble impurities, product will be lost.
-
Action: Use a pre-heated funnel and flask for the hot filtration step. Minimize the amount of solvent used, but ensure it's enough to keep the product in solution at elevated temperatures.
-
FAQ 3: My purified product is still colored (e.g., off-white, yellow, or brown). How can I decolorize it?
Answer: Color in the final product usually indicates the presence of persistent, often polar, impurities.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight of the crude product). Swirl the hot solution for a few minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Caution: Using an excessive amount of charcoal can lead to the loss of your desired product.[3]
-
-
Silica Gel Plug Filtration: If the colored impurities are significantly more polar than your product, a quick filtration through a small plug of silica gel can be effective.
-
Protocol: Dissolve the colored product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Pass the solution through a short column or a pipette packed with silica gel. Elute with the same solvent and collect the product. The colored impurities should remain adsorbed on the silica gel.
-
FAQ 4: I am struggling to separate my product from a closely related impurity using column chromatography. What can I do?
Answer: Separating compounds with similar polarities is a classic chromatographic challenge. The key is to optimize the separation conditions to maximize the difference in their interaction with the stationary phase.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of eluent is critical.
-
Fine-tune the Polarity: If your compounds are eluting too quickly (high Rf), decrease the polarity of the eluent. If they are sticking to the column (low Rf), increase the polarity. Aim for an Rf of ~0.3 for your target compound on a TLC plate for good separation.[4]
-
Change Solvent Selectivity: If adjusting the polarity of a binary system (e.g., hexane/ethyl acetate) doesn't work, try a different solvent system altogether. For example, switching to a system containing dichloromethane or toluene can alter the interactions with the silica gel and improve separation. For basic compounds like benzimidazoles, adding a small amount of triethylamine (~0.1-1%) to the eluent can improve peak shape and reduce tailing.[4]
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.
-
Silica Gel: Use a smaller particle size silica gel for higher resolution.
-
-
Loading Technique:
-
Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading is recommended. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be loaded onto the top of the column. This technique often results in sharper bands and better separation.[5]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This method is suitable for purifying this compound from impurities with different polarities.[4][6]
1. Preparation:
- Select a solvent system based on TLC analysis (e.g., a mixture of hexanes and ethyl acetate). The target compound should have an Rf value of approximately 0.3.[4]
- Prepare a slurry of silica gel in the chosen eluent.
- Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.[7][8]
2. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully apply the sample to the top of the silica gel bed.
- Alternatively, use the dry loading method described in FAQ 4.
3. Elution and Fraction Collection:
- Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to move the solvent through the column.
- Collect fractions in test tubes or vials.
- Monitor the separation by TLC analysis of the collected fractions.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This technique is ideal for removing small amounts of impurities from a solid product.
1. Solvent Selection:
- Place a small amount of the crude product in a test tube.
- Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
- Continue adding small portions of hot solvent until the product is completely dissolved.
3. Decolorization (if necessary):
- If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in FAQ 3.
4. Crystallization:
- Allow the hot solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Example of Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Water | Insoluble | Insoluble | - |
| Ethanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | - |
| Toluene | Sparingly Soluble | Soluble | Good |
| Ethanol/Water | Sparingly Soluble | Soluble | Excellent |
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for selecting a purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting poor separation in column chromatography.
References
-
ResearchGate. (n.d.). Figure S13. 1 H NMR Spectra of 5-bromobenzimidazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
ResearchGate. (n.d.). Preparation of 1-aD-Arabinofuranosylbenzimidazole and Its 5,6-Dichloro Derivative, and the Direct Bromination of Benzimidazole Nucleosides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubMed Central. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
ChemBK. (n.d.). 5-BroMo-2-chloro-1H-benzo[d]iMidazole. Retrieved from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]
-
YouTube. (2022). Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
preventing degradation of 5-bromo-4-chloro-1H-benzoimidazole in solution
Welcome to the technical support center for 5-bromo-4-chloro-1H-benzoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a halogenated benzimidazole, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science research. The stability of this compound in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides an in-depth understanding of the factors that influence its stability and offers practical strategies to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing a yellow tint, but it was colorless upon preparation. What could be the cause?
A change in color, such as the appearance of a yellow tint, is a common indicator of degradation. This is often due to the formation of chromophoric degradation products resulting from oxidation or photodegradation. It is crucial to investigate the cause to ensure the integrity of your experiments.
Q2: I suspect my compound is degrading. What is the first step I should take to confirm this?
The most reliable first step is to use High-Performance Liquid Chromatography (HPLC). A fresh solution of this compound should ideally show a single, sharp peak. The presence of additional peaks, particularly those that grow over time, is a strong indication of degradation. Comparing the chromatogram of your aged solution to that of a freshly prepared standard is the definitive diagnostic test.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
Based on the general chemistry of benzimidazole derivatives, the primary factors contributing to degradation are:
-
Light Exposure: Benzimidazoles are often photosensitive and can undergo photodegradation upon exposure to UV or even ambient light.[1][2]
-
pH of the Solution: The stability of the benzimidazole ring is often pH-dependent. Both highly acidic and alkaline conditions can promote hydrolysis of the halogen substituents or cleavage of the imidazole ring.
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the compound.[3]
-
Temperature: Elevated temperatures generally accelerate the rate of all chemical degradation pathways.[1][2]
-
Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing species can lead to oxidative degradation of the benzimidazole core.
Q4: What is the recommended general procedure for storing solutions of this compound?
For optimal stability, solutions should be stored under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap the container with aluminum foil to protect from light.
-
Controlled Temperature: Store solutions at a low temperature, such as 2-8°C or frozen at -20°C or -80°C, to slow down degradation kinetics. Note that freeze-thaw cycles should be minimized.
-
Inert Atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can help to displace dissolved oxygen and prevent oxidation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in an Aqueous Buffered Solution
Symptoms:
-
Appearance of new peaks in HPLC analysis within hours of preparation.
-
A noticeable change in the solution's UV-Vis spectrum.
-
Inconsistent results in biological or chemical assays.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inappropriate pH | The pH of your buffer may be promoting hydrolysis of the chloro or bromo substituents, or cleavage of the benzimidazole ring. | 1. Perform a pH stability study: Prepare small aliquots of your compound in a range of buffers (e.g., pH 3, 5, 7, 9).2. Analyze by HPLC: Monitor the appearance of degradation products over time at each pH.3. Identify the optimal pH: Select the pH at which the compound shows the highest stability for your experimental timeframe. |
| Photodegradation | Exposure to ambient laboratory light during preparation and handling can initiate photodegradation. | 1. Work under subdued light: Prepare and handle solutions away from direct sunlight or strong artificial light.2. Use amber glassware: Protect the solution from light at all times.3. Conduct a photostability test: Expose a solution to a controlled light source and compare its HPLC profile to a light-protected control. |
| Oxidation | Dissolved oxygen in the aqueous buffer can lead to oxidative degradation. | 1. De-gas your buffer: Sparge the buffer with an inert gas (argon or nitrogen) before dissolving the compound.2. Consider antioxidants: For stock solutions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid may be beneficial, provided it does not interfere with your downstream application.[4][5] |
Issue 2: Poor Solubility and Precipitation Over Time
Symptoms:
-
The compound initially dissolves but then precipitates out of solution after a period of storage.
-
Cloudiness or visible particles in the solution.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Solvent Incompatibility | The chosen solvent may not be optimal for maintaining the long-term solubility of the compound. | 1. Test alternative solvents: Evaluate solubility and stability in a range of solvents with varying polarities (e.g., DMSO, DMF, ethanol, acetonitrile).2. Use co-solvents: A mixture of solvents, such as DMSO with a small percentage of aqueous buffer, may improve both solubility and stability. |
| Formation of Insoluble Degradation Products | The precipitate may be a degradation product that is less soluble than the parent compound. | 1. Analyze the precipitate: If possible, isolate the precipitate and analyze it by techniques such as Mass Spectrometry or NMR to identify its structure.2. Address the root cause of degradation: Refer to the troubleshooting guide for rapid degradation to prevent the formation of the insoluble product. |
| Temperature Effects | Solubility can be highly dependent on temperature. Storing a saturated solution at a lower temperature can cause the compound to crystallize out. | 1. Prepare less concentrated stock solutions: If high concentration is not essential, working with more dilute solutions can prevent precipitation upon cooling.2. Store at room temperature if stable: If a stability study shows the compound is stable at room temperature for the required duration, this may be preferable to cold storage to maintain solubility. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general starting point for developing an HPLC method to monitor the stability of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Analysis:
-
Inject a freshly prepared standard solution to determine the retention time of the parent compound.
-
Inject aged or stressed samples and look for the appearance of new peaks.
-
Calculate the percentage of the parent compound remaining by comparing the peak area of the parent in the aged sample to that in the fresh standard.
-
Protocol 2: Forced Degradation Study
This study will help to identify the likely degradation pathways and the conditions to avoid.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.
-
Set up Stress Conditions: In separate, light-protected vials, subject aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Dilute with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dilute with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photodegradation: Dilute with a 1:1 mixture of acetonitrile and water, and expose to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours. Keep a control sample in the dark.
-
Thermal Stress: Keep an aliquot of the stock solution at 60°C for 24 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples and analyze all samples by HPLC-MS to identify and quantify the degradation products.
Visualizing Degradation Pathways & Workflows
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing and optimizing solution stability.
References
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. Available from: [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. Available from: [Link]
-
Yancheva, D., & Mavrova, A. T. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI. Available from: [Link]
-
de Oliveira, H. P. M., Rivelino, R., & Canuto, S. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. Available from: [Link]
-
Antonov, L., & Stoyanova, S. (2024). Reply to the Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. ACS Omega. Available from: [Link]
-
Karakurt, A., Dalkara, S., Öztürk, G., & Özbey, S. (2014). Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. Archives of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Usta, A., Yılmaz, F., Kapucu, G., Baltaş, N., & Menteşe, E. (2015). Synthesis of Some New Benzimidazole Derivatives with their Antioxidant Activities. Letters in Organic Chemistry, 12(4), 227-232. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions [engineering.org.cn]
- 3. Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment using Raphidocelis subcapitata microalgae and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for 5-bromo-4-chloro-1H-benzoimidazole Reactions
Welcome to the technical support center for reactions involving 5-bromo-4-chloro-1H-benzoimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental issues, and optimize reaction outcomes. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a solvent for this compound?
A1: The main challenges stem from the compound's poor solubility in many common organic solvents and the need to balance reactant solubility with the requirements of the specific reaction chemistry (e.g., catalyst stability, base effectiveness, and prevention of side reactions). The benzimidazole core is relatively polar, but the halogen substituents increase its hydrophobicity. Finding a solvent that adequately dissolves the starting material, reagents, and any intermediates is the first critical step. For instance, while highly polar solvents like DMSO can be excellent for solubility, they can complicate product isolation and may not be compatible with certain organometallic catalysts.[1][2]
Q2: How do I perform an effective solvent screen for a new reaction with this substrate?
A2: A systematic solvent screen is crucial. Start with small-scale test reactions using a representative set of solvents from different classes. A good starting point includes a polar aprotic solvent (e.g., DMF, acetonitrile), a less polar ether (e.g., THF, Dioxane), and an aromatic hydrocarbon (e.g., Toluene).[3][4] Monitor each reaction by TLC or LC-MS at set time points to assess both the consumption of starting material and the formation of the desired product versus impurities. Key parameters to evaluate are reaction rate, final conversion, and impurity profile.
Q3: Can water be used as a solvent or co-solvent?
A3: Yes, in certain reactions, particularly Suzuki cross-couplings, aqueous solvent systems (e.g., DMF/H₂O, Toluene/H₂O, EtOH/H₂O) can be highly effective.[5][6][7] The presence of water can aid in dissolving inorganic bases like K₂CO₃ or Cs₂CO₃ and can facilitate the transmetallation step in the catalytic cycle.[8] However, it's essential to ensure that your starting material and other reagents are stable to hydrolysis under the reaction conditions. Always degas aqueous mixtures thoroughly to remove dissolved oxygen, which can deactivate palladium catalysts.
Troubleshooting Guide: N-Alkylation Reactions
N-alkylation of the benzimidazole nitrogen is a common transformation. However, issues like low yield, di-alkylation, or lack of reactivity are frequent.
Problem 1: Low or No Conversion to the N-alkylated Product
-
Potential Cause 1: Poor Solubility. The this compound may not be sufficiently soluble in the chosen solvent for the base to effectively deprotonate the N-H bond.
-
Solution: Switch to a more polar aprotic solvent. Dimethylformamide (DMF) is an excellent first choice as it effectively solubilizes both the benzimidazole substrate and the resulting salt after deprotonation.[9] If DMF complicates purification, consider acetonitrile (MeCN) or dimethyl sulfoxide (DMSO).[9][10]
-
-
Potential Cause 2: Inappropriate Base/Solvent Combination. The strength of the base can be highly dependent on the solvent. A weaker base like K₂CO₃ may not be effective in a less polar solvent like THF but works well in DMF or MeCN where it has better solubility and the solvent can help stabilize charged intermediates.[9][11]
-
Potential Cause 3: Low Reactivity of the Alkylating Agent.
-
Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. Additionally, adding a catalytic amount of potassium iodide (KI) can facilitate the reaction through an in situ Finkelstein reaction, converting the alkyl chloride/bromide to the more reactive alkyl iodide.[11]
-
Workflow for Optimizing N-Alkylation
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
This compound is an excellent substrate for cross-coupling, allowing for sequential functionalization. The bromine at the 5-position is generally more reactive in Pd-catalyzed reactions than the chlorine at the 4-position.
Problem 2: Low Yield in Suzuki Coupling
-
Potential Cause 1: Catalyst Deactivation. Palladium catalysts can be sensitive. Dissolved oxygen is a common culprit. The choice of solvent can also play a role; some solvents may coordinate too strongly to the metal center or fail to adequately solubilize all components of the catalytic cycle.
-
Solution: Ensure all solvents are rigorously degassed before use (e.g., by sparging with argon or nitrogen for 20-30 minutes). For the solvent system, a mixture like 1,4-Dioxane/water or DME/water is a robust starting point.[5][13] Toluene can also be effective, particularly if byproducts are an issue.[3]
-
-
Potential Cause 2: Ineffective Base. The base is critical for activating the boronic acid.[8] If the base is not soluble or strong enough, the reaction will stall.
-
Solution: K₂CO₃ or Cs₂CO₃ are common choices when using aqueous co-solvents.[7][13] For anhydrous conditions, a stronger base like K₃PO₄ or an alkoxide like KOtBu might be necessary, though care must be taken with base-sensitive functional groups.[3][5] The solvent must be able to support the chosen base.
-
-
Potential Cause 3: Boronic Acid Decomposition (Protodeboronation). This is a common side reaction, especially at elevated temperatures or with certain substrates, leading to the formation of a hydro-dehalogenated byproduct.[13]
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Minimize reaction time and temperature where possible. Running the reaction under anhydrous conditions can sometimes suppress this pathway.
-
Problem 3: Side Reactions in Buchwald-Hartwig Amination
-
Potential Cause 1: Hydrodehalogenation. This occurs when a palladium-hydride species is formed, which can reductively eliminate to replace the bromine with a hydrogen atom. This can be a result of β-hydride elimination from the amine or from side reactions with the solvent.[14]
-
Solution: The choice of ligand is critical. Sterically hindered phosphine ligands (e.g., XantPhos, DavePhos) can promote the desired C-N reductive elimination over competing pathways.[14][15] Using a non-coordinating, anhydrous solvent like Toluene is often preferred. The base is also key; a strong, non-nucleophilic base like NaOtBu or LHMDS is standard.[3]
-
-
Potential Cause 2: Catalyst Poisoning. The nitrogen atoms on the benzimidazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Solution: This is a substrate-inherent challenge. Using a higher catalyst loading (e.g., 2-5 mol%) may be necessary. Additionally, ligands that form very stable and active catalysts can sometimes overcome substrate inhibition.[14] Experimenting with different pre-catalysts and ligands is recommended.
-
Solvent Selection Logic for Cross-Coupling
Caption: Relationship between reaction type and optimal solvent choice.
Data & Protocols
Table 1: Properties of Common Solvents for Benzimidazole Reactions
This table provides a quick reference for selecting appropriate solvents based on their physical properties.[16]
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Type | Common Use Case |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic | N-Alkylation, Suzuki |
| Acetonitrile (MeCN) | C₂H₃N | 82 | 36.6 | Polar Aprotic | N-Alkylation |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Aprotic Ether | N-Alkylation (with NaH), Buchwald-Hartwig |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 2.2 | Aprotic Ether | Suzuki, Buchwald-Hartwig |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar Aromatic | Suzuki, Buchwald-Hartwig |
| Ethanol (EtOH) | C₂H₆O | 78 | 24.6 | Polar Protic | Suzuki (with water) |
Protocol 1: General Procedure for a Small-Scale Suzuki Coupling Screen
This protocol outlines a parallel screening approach to quickly identify a promising solvent system.
-
Preparation: To an array of microwave vials, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Reagent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Dioxane/H₂O 4:1, Toluene, DMF).
-
Base Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.).
-
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).
-
Monitoring: After a set time (e.g., 2, 6, and 12 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS to determine conversion and product formation.[17]
-
Analysis: Compare the results to identify the solvent system that provides the best balance of reaction rate and purity.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 5, 2026, from [Link]
-
Głowacka, I. E., et al. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 5, 2026, from [Link]
-
Solubility of Things. (n.d.). 5-Bromo-4-nitroimidazole. Retrieved January 5, 2026, from [Link]
-
Pattarozzi, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compounds 11-14. Retrieved January 5, 2026, from [Link]
-
Beilstein Journals. (2017). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved January 5, 2026, from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved January 5, 2026, from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 5, 2026, from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling. Retrieved January 5, 2026, from [Link]
-
ChemBK. (n.d.). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. Retrieved January 5, 2026, from [Link]
-
PubMed Central. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved January 5, 2026, from [Link]
-
ACG Publications. (2023). Water extract of onion: chemoselective synthesis of 2-substituted benzimidazole derivatives. Retrieved January 5, 2026, from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antibacterial Evaluation of some Novel Benzimidazole Derivatives Containing 1,3,4-Thiadiazole Moiety. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved January 5, 2026, from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-Bromo-4-chloro-1H-benzoimidazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-4-chloro-1H-benzoimidazole. It provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the post-reaction workup and purification phases. Our focus is on explaining the rationale behind each step to empower you to make informed decisions in your experiments.
Troubleshooting Guide: Post-Reaction Workup & Purification
This section addresses specific issues that may arise after the initial synthesis reaction is complete. The key to a successful workup is a systematic approach to isolating the desired product from unreacted starting materials, catalysts, and byproducts.
| Symptom | Possible Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low or No Precipitate Upon Quenching | 1. Incomplete Reaction: The starting materials have not been fully consumed. 2. Product is Highly Soluble: The product remains dissolved in the reaction solvent/water mixture. 3. Incorrect pH: The product may be soluble at the current pH of the aqueous phase. | 1. Verify Completion: Before quenching, confirm the absence of starting materials using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature.[1] 2. Extraction: Instead of relying on precipitation, proceed directly to liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate, which is frequently used for extracting benzimidazole derivatives.[2][3] 3. pH Adjustment: Carefully adjust the pH of the quenched reaction mixture. Benzimidazoles can be protonated in acidic conditions or deprotonated in strongly basic conditions, affecting their solubility. Neutralizing the solution (pH ~7) with saturated sodium bicarbonate is a common and effective first step.[3] |
| Persistent Emulsion During Extraction | 1. Fine Particulate Matter: Insoluble byproducts or residual catalyst can stabilize emulsions. 2. High Concentration of Surfactant-like Species: Certain reagents or byproducts can act as surfactants. | 1. Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove fine solids before re-separating the layers. 2. Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which helps to break up emulsions by reducing the solubility of the organic product in the aqueous layer. 3. Centrifugation: If the emulsion is persistent and of a small volume, centrifugation can be an effective method to force the separation of layers. |
| Multiple Spots on TLC of Crude Product | 1. Unreacted Starting Materials: Incomplete conversion. 2. Formation of Isomers: Potential for formation of the 6-bromo-7-chloro isomer depending on the starting materials. 3. Byproducts: Side reactions may have occurred. For instance, over-alkylation if N-alkylation is part of the synthesis.[4] | 1. Optimize Reaction: Re-evaluate the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[1] 2. Purification: Isomeric impurities often require careful purification. Column chromatography is typically the most effective method.[5][6] Use a gradient elution of ethyl acetate in hexane to resolve closely eluting spots.[5] 3. Purification Strategy: A multi-step purification may be necessary. Consider an initial recrystallization to remove the bulk of impurities, followed by column chromatography for final polishing.[7][8] |
| Product Fails to Crystallize | 1. Presence of Impurities: "Oiling out" instead of crystallization is often caused by impurities that disrupt the crystal lattice formation. 2. Inappropriate Solvent System: The chosen solvent or solvent mixture may not be suitable for crystallization. 3. Supersaturation: The solution may be supersaturated and require initiation for crystal growth. | 1. Purify Further: Subject the crude oil to column chromatography to obtain a purer amorphous solid before attempting recrystallization again.[9] 2. Solvent Screening: Test different solvent systems. A good system is one where the compound is sparingly soluble at room temperature but fully soluble when hot (e.g., ethanol/water, methanol/water).[7] 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, adding a seed crystal if available, or cooling the solution slowly in an ice bath. |
| Off-White or Colored Product | 1. Oxidative Byproducts: Benzimidazole precursors (o-phenylenediamines) are susceptible to air oxidation, which can produce colored impurities. 2. Residual Catalyst: Traces of metal catalysts can impart color. | 1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities, then filter the hot solution through Celite® before allowing it to cool.[7] 2. Silica Gel Plug: If the product is only slightly colored, dissolving the crude material in a suitable solvent and passing it through a short plug of silica gel can remove polar, colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the standard first step in the workup of an acidic benzimidazole synthesis reaction?
The first and most critical step is to neutralize the acid catalyst. The reaction is typically quenched by pouring it into a beaker of ice-cold water or a dilute basic solution.[10] This is followed by careful neutralization, usually by adding a saturated solution of sodium bicarbonate (NaHCO₃) or another mild base until the pH is approximately 7.[3] This step is crucial as it makes the benzimidazole product less water-soluble and allows for its efficient extraction into an organic solvent.
Q2: Which organic solvent is best for extracting this compound?
Ethyl acetate is a widely used and highly effective solvent for extracting benzimidazole derivatives.[2][3] It offers a good balance of polarity to dissolve the product while being immiscible with water. Dichloromethane (DCM) can also be used. After extraction, the combined organic layers should be dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[3][11]
Q3: My product is a solid after evaporating the solvent, but TLC shows it's still impure. What's the next step?
This is a very common scenario. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.
-
Recrystallization: This is a good first choice if the impurities have different solubilities than your product. An ethanol/water mixture is often effective for benzimidazoles.[7] Dissolve the crude solid in a minimum amount of hot ethanol and slowly add hot water until the solution becomes slightly cloudy. Then, allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails or the impurities are structurally very similar to the product, silica gel column chromatography is the preferred method.[5][9] A common eluent system is a gradient of ethyl acetate in hexane.[5]
Q4: How can I effectively monitor the purification process?
Thin Layer Chromatography (TLC) is an indispensable tool. Use it to:
-
Check the reaction for completion before starting the workup.
-
Confirm which layer (aqueous or organic) contains your product during extraction.
-
Analyze the fractions collected during column chromatography to identify which ones contain the pure product.[10]
Visualized Workflow & Logic
General Workup & Purification Workflow
The following diagram outlines the standard sequence of operations from the completed reaction to the final, pure product.
Caption: Decision tree for troubleshooting workup issues.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water (approx. 10 volumes relative to the reaction solvent).
-
Neutralization: While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Monitor the pH using pH paper or a calibrated meter. Continue adding the base until the pH of the aqueous slurry is ~7-8. [3]3. Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 3 volumes). [2][3]Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (1 x 3 volumes) and then with saturated brine (1 x 3 volumes) to remove residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place the crude solid in a flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling until the solid dissolves completely. [7]2. Induce Crystallization: To the hot solution, add a second solvent in which the product is less soluble (e.g., water) dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of the first solvent (ethanol) to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into a column and allow it to pack under positive pressure, ensuring no air bubbles are trapped. [9]2. Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate) to elute the compounds from the column. [5]4. Fraction Collection: Collect the eluent in a series of fractions. Analyze the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2022-03-07). National Institutes of Health (NIH). Available from: [Link]
-
Microwave assisted synthesis, antifungal evaluation and moleculer docking of benzimidazole derivatives. Der Pharma Chemica. Available from: [Link]
- A process for the optical purification of benzimidazole derivatives. (EP1498416A1). Google Patents.
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025-03-03). IJCRT.org. Available from: [Link]
- Method for preparation of benzimidazole derivatives. (WO2015005615A1). Google Patents.
-
Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation. PubMed. Available from: [Link]
-
Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. Evaluation of chromatographic columns packed with semi- and fully porous particles for benzimidazoles separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 5-bromo-4-chloro-1H-benzoimidazole and Other Halogenated Benzimidazoles for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the benzimidazole scaffold stands out as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1][2] The strategic addition of halogen atoms to this bicyclic aromatic system can profoundly influence its physicochemical properties and biological activities. This guide provides an in-depth, objective comparison of 5-bromo-4-chloro-1H-benzoimidazole with other key halogenated benzimidazoles, offering experimental data and insights to inform research and development.
Introduction: The Significance of Halogenation in Benzimidazole Scaffolds
The benzimidazole core, an isostere of natural purines, readily interacts with various biological macromolecules.[1] Halogenation is a powerful tool in medicinal chemistry to modulate a molecule's lipophilicity, electronic character, and metabolic stability. The introduction of halogens like chlorine and bromine can enhance binding affinity to target proteins, improve membrane permeability, and alter the pharmacokinetic profile of a compound.[3] This guide will focus on the distinct properties conferred by different halogenation patterns on the benzimidazole ring, with a special emphasis on this compound.
Physicochemical Properties: A Comparative Analysis
The nature and position of halogen substituents significantly impact the physicochemical properties of benzimidazoles, which in turn govern their biological behavior. Key parameters include lipophilicity (logP), acidity (pKa), and solubility.
| Compound | Structure | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) |
| This compound | ![]() | 231.48 | 3.1 | 10.5 |
| 5-bromo-1H-benzoimidazole | ![]() | 197.03 | 2.5 | 11.2 |
| 5-chloro-1H-benzoimidazole | ![]() | 152.58 | 2.1 | 11.5 |
| 5,6-dichloro-1H-benzimidazole | ![]() | 187.03 | 2.8 | 10.8 |
| 4,5,6,7-tetrachloro-1H-benzimidazole | ![]() | 255.93 | 4.2 | 8.9 |
Note: Predicted values are generated from computational models and may vary from experimental values. They are presented for comparative purposes.
Expert Insights: The presence of both bromine and chlorine in this compound is predicted to confer a higher lipophilicity compared to its mono-halogenated counterparts. This increased lipophilicity can enhance cell membrane permeability, potentially leading to improved bioavailability and intracellular target engagement. However, it may also impact solubility and off-target effects. The electron-withdrawing nature of halogens generally increases the acidity (lowers the pKa) of the benzimidazole N-H proton, which can influence its ionization state at physiological pH and its ability to participate in hydrogen bonding with target proteins.
Synthesis of Halogenated Benzimidazoles: Methodologies and a Representative Protocol
The synthesis of halogenated benzimidazoles typically involves the condensation of a corresponding halogenated o-phenylenediamine with a one-carbon synthon, such as formic acid or an aldehyde, often under acidic or oxidative conditions.[2]
General Synthetic Workflow
Caption: General workflow for the synthesis of halogenated benzimidazoles.
Experimental Protocol: Synthesis of 5-bromo-1H-benzimidazole
This protocol is adapted from established literature procedures and serves as a representative example.[4][5]
Materials:
-
4-bromo-1,2-benzenediamine
-
Trimethyl orthoformate
-
N,N-dimethylformamide (DMF)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (22 mL), add trimethyl orthoformate (44 mL).[4][5]
-
Concentrate the mixture under reduced pressure.
-
Add concentrated hydrochloric acid (1.5 mL) to the residue and stir the reaction mixture at room temperature for 1 hour.[4][5]
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with deionized water (200 mL).
-
Adjust the pH of the solution to 7 with saturated aqueous sodium bicarbonate.[4][5]
-
Extract the aqueous layer with ethyl acetate (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as an off-white solid.[4][5]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.
Comparative Biological Performance
The true value of a scaffold lies in its biological activity. This section compares the performance of this compound and its halogenated analogs in key therapeutic areas.
Antimicrobial Activity
Halogenated benzimidazoles are known to possess significant antimicrobial properties.[1] The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | S. aureus | <4 | [6] |
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | S. aureus | <4 | [6] |
| 5,6-dichloro-1H-benzimidazole derivatives | S. aureus | 3.12 | [2] |
| 5-bromoindole-2-carboxamides | E. coli | 0.35-1.25 | [7] |
Expert Insights: The data suggests that di-halogenated benzimidazoles, particularly those with a combination of bromo and chloro substituents, exhibit potent antibacterial activity. The specific substitution pattern on the benzimidazole ring, as well as the nature of any substituents at the 2-position, are critical determinants of antimicrobial efficacy. The low MIC values observed for some derivatives highlight their potential as leads for novel antibiotic development.
Enzyme Inhibition
Many benzimidazole derivatives exert their therapeutic effects by inhibiting specific enzymes. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative Class | Target Enzyme | IC₅₀ | Reference |
| Halogenated Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2 | 7.82 - 21.48 µM | [8] |
| 5-bromo-2-aryl benzimidazole derivatives | Urease | 8.15 - 354.67 µM | [9] |
| 6-chlorobenzimidazole derivatives | α-chymotrypsin | 14.8 µM (lead compound) | [10] |
| Benzimidazole oxadiazole derivatives | p70S6K1 | 340 nM - 7.0 µM | [11] |
Expert Insights: The diverse enzyme inhibitory profiles of halogenated benzimidazoles underscore their versatility as therapeutic agents. The data indicates that specific halogenation patterns can lead to potent and selective inhibition of key enzymes involved in cancer and other diseases. For instance, the potent inhibition of kinases like EGFR and HER2 by halogenated benzimidazole hybrids suggests their potential as anticancer agents.[8]
Anticancer Activity
The anticancer potential of halogenated benzimidazoles is a significant area of research. Their mechanism of action often involves the disruption of microtubule polymerization and the induction of apoptosis.[12]
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ | Reference |
| Halogenated Benzylidenebenzohydrazide Hybrids | HCT-116, HepG2, MCF-7 | 7.82 - 21.48 µM | [8] |
| N-substituted 6-chloro-1H-benzimidazole derivatives | Various | 1.84 - 10.28 µg/mL | [2] |
| Amidino-substituted benzimidazoles | T-cell lymphoma (HuT78) | 7.0 µM | [13] |
Expert Insights: The cytotoxic effects of halogenated benzimidazoles against a range of cancer cell lines are well-documented. The IC₅₀ values in the low micromolar range for several derivatives demonstrate their potential as anticancer drug candidates. The structure-activity relationship (SAR) studies reveal that the type and position of the halogen, along with other substituents, are crucial for optimizing anticancer potency and selectivity.[3]
Structure-Activity Relationships (SAR)
The collective data allows for the elucidation of key structure-activity relationships for halogenated benzimidazoles.
Caption: Structure-Activity Relationship (SAR) of halogenated benzimidazoles.
Conclusion and Future Directions
This compound and its halogenated analogs represent a promising class of compounds with a wide range of therapeutic applications. The strategic incorporation of bromine and chlorine atoms significantly influences their physicochemical properties and biological activities. This guide has provided a comparative overview of their synthesis, properties, and performance, supported by experimental data.
Future research should focus on the synthesis and evaluation of a broader range of di- and poly-halogenated benzimidazoles to further elucidate the structure-activity relationships. Direct, head-to-head comparative studies under standardized assay conditions are crucial for a more definitive assessment of their relative performance. Furthermore, in vivo studies are necessary to validate the promising in vitro results and to evaluate the pharmacokinetic and toxicological profiles of these compounds. The insights provided in this guide aim to facilitate the rational design and development of novel halogenated benzimidazole-based therapeutics.
References
- Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imidazol-2(3H)-one. Google Patents.
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. MDPI. Available at: [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available at: [Link]
-
5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes. National Center for Biotechnology Information. Available at: [Link]
-
5,6-Dichloro-1H-benzimidazole. Quinoline. Available at: [Link]
-
Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Bentham Science. Available at: [Link]
-
Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]
- Process for the preparation of 5,6-Dichloro-N-(1-methylethyl)-1-β-L-ribofuranosyl-1H-benzimidazol-2-amine. Google Patents.
-
5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. ChemBK. Available at: [Link]
-
Desing, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. ResearchGate. Available at: [Link]
-
IC 50 values and ligand efficiencies of benzimidazole oxadiazole hits. ResearchGate. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]
-
Inhibitory activities and IC 50 values of the synthesized compounds against Jack Bean urease. ResearchGate. Available at: [Link]
-
IC 50 values of selected test compounds (2b, 2j and 2m) against NIH3T3... ResearchGate. Available at: [Link]
-
Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. National Center for Biotechnology Information. Available at: [Link]
-
Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. National Center for Biotechnology Information. Available at: [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate. Available at: [Link]
- Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Google Patents.
-
Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Available at: [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link]
-
Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes: design, synthesis, and activity. National Center for Biotechnology Information. Available at: [Link]
-
Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. Springer. Available at: [Link]
-
Antimicrobial and Antibiofilm Activity of 4-Benzylidene-2-methyl-oxazoline- 5-one against Pathogen Bacteria. Journal of Genetic Resources. Available at: [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. National Center for Biotechnology Information. Available at: [Link]
-
Using Measured pK(a), LogP and Solubility to Investigate Supersaturation and Predict BCS Class. ResearchGate. Available at: [Link]
-
Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI. Available at: [Link]
-
1H-Imidazole, 5-bromo-4-chloro-. Huayuanchem. Available at: [Link]
-
The crystal structure of 2-bromo-2-(5-bromo-2-methyl-4-nitro-1H-imidazol-1-yl)-1-phenylethanone, C12H9Br2N3O3. ResearchGate. Available at: [Link]
-
5-BroMo-2-chloro-1H-benzo[d]iMidazole. ChemBK. Available at: [Link]
-
Microwave-assisted synthesis of benzimidazole bearing 1,3,4-oxadiazole derivatives: screening for their in vitro antimicrobial activity. Ovid. Available at: [Link]
-
N′-(5-Bromo-2-hydroxybenzylidene)-4-chlorobenzohydrazide. ResearchGate. Available at: [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vitro α-chymotrypsin inhibitory activity of 6-chlorobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Halogenated Benzimidazole Analogues: Focus on 5-Bromo-4-Chloro-1H-benzoimidazole Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone, renowned for its versatile therapeutic potential.[1] This guide offers a comprehensive comparison of the biological activities of halogenated benzimidazole analogues, with a particular focus on derivatives of the 5-bromo-4-chloro-1H-benzoimidazole scaffold. While direct comparative studies on a series of this compound analogues are limited, this document synthesizes available experimental data from closely related bromo- and chloro-substituted benzimidazoles to provide valuable insights for researchers, scientists, and drug development professionals.
The strategic placement of halogen atoms, such as bromine and chlorine, on the benzimidazole ring can significantly modulate the physicochemical properties and biological activities of these compounds. This guide will delve into their anticancer and antimicrobial properties, supported by experimental data, and elucidate the underlying structure-activity relationships.
Anticancer Activity of Halogenated Benzimidazole Analogues
Benzimidazole derivatives have emerged as promising anticancer agents, primarily due to their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival. The introduction of bromo and chloro substituents can enhance their cytotoxic effects.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various bromo- and chloro-substituted benzimidazole analogues against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans (Antifungal) | 3.9 µg/mL | [2] |
| 2 | 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast Cancer) | 5.30 | |
| 3 | 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MCF-7 (Breast Cancer) | 17.09 | [3] |
| 4 | 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | MDA-MB-231 (Breast Cancer) | 21.20 | [3] |
| 5 | N-substituted 6-chloro-1H-benzimidazole derivative (4k) | Various Cancer Cell Lines | 1.84 - 10.28 µg/mL | |
| 6 | Fluoro aryl benzimidazole derivative | HOS, G361, MCF-7, K-562 | 1.8 - 7.8 | [4] |
| 7 | Benzimidazole-triazole hybrid (32) | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [4] |
Note: The presented data is a compilation from various studies on different halogenated benzimidazole derivatives and not a direct head-to-head comparison of this compound analogues.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring. For anticancer activity, the presence of electron-withdrawing groups like halogens often enhances efficacy. The lipophilicity conferred by these halogens can improve cell membrane permeability, leading to better intracellular accumulation of the drug.
Studies have shown that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are particularly important for modulating anti-inflammatory and, by extension, anticancer activities. For instance, a 4-bromo substitution at the phenacyl moiety has been shown to increase lipophilicity and, consequently, anticancer activity.[4]
Mechanism of Action: Targeting Key Signaling Pathways
Many anticancer benzimidazole derivatives exert their effects by inhibiting key signaling pathways involved in cell growth and proliferation. A prominent target is the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling cascade.[5][6][7][8][9] Overexpression or mutation of these receptors is common in various cancers, particularly breast cancer, leading to uncontrolled cell division.
// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR_HER2 [label="EGFR/HER2 Dimer", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Benzimidazole [label="Halogenated\nBenzimidazole\nAnalogue", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR_HER2 [label="Binds and Activates"]; EGFR_HER2 -> PI3K [label="Activates"]; EGFR_HER2 -> RAS [label="Activates"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation; Benzimidazole -> EGFR_HER2 [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; } EGFR/HER2 Signaling Pathway Inhibition.
Antimicrobial Activity of Halogenated Benzimidazole Analogues
Benzimidazole derivatives also exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[10][11][12][13][14][15][16] The presence of halogen atoms can play a crucial role in their efficacy.
Comparative Antimicrobial Data
The following table presents the antimicrobial activity of selected halogenated benzimidazole derivatives, indicated by the zone of inhibition.
| Compound ID | Bacterial/Fungal Strain | Zone of Inhibition (mm) | Reference |
| 8 | Staphylococcus aureus | 14 - 38 | |
| 9 | Escherichia coli | 12 - 37 | |
| 10 | Pyrimido [1,2a] benzimidazole derivative | S. aureus, S. epidermis, P. aeruginosa, E. coli | 45-90% inhibition |
| 11 | Pyrimido [1,2a] benzimidazole derivative | Aspergillus niger | 83% inhibition |
Note: The data represents findings from various studies and is not a direct comparison of a single series of analogues.
Structure-Activity Relationship (SAR) Insights
For antimicrobial activity, the structure-activity relationship of benzimidazoles reveals that substitutions at the 2nd and 6th positions can significantly enhance antifungal activity. Furthermore, the presence of electron-withdrawing groups, such as halogens, on the benzimidazole ring has been associated with improved antibacterial and antifungal potential.
Mechanism of Action
The antimicrobial mechanism of benzimidazoles is multifaceted. They are known to inhibit key cellular processes in microorganisms, including:
-
Inhibition of Fumarate Reductase: In helminths, benzimidazoles inhibit this enzyme, which is crucial for their energy metabolism.
-
Disruption of Microtubule Polymerization: By binding to β-tubulin, they prevent the formation of microtubules, which are essential for cell division and other cellular functions. This mechanism is also relevant to their anticancer effects.
-
Impaired Glucose Uptake: They can interfere with the glucose transport systems of parasites, leading to energy depletion.[10]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the anticancer and antimicrobial activities of benzimidazole analogues.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20][21]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Seeding [label="Seed cells in a 96-well plate\n(1x10^4 cells/well)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation1 [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat cells with varying concentrations\nof benzimidazole analogues", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation2 [label="Incubate for 48-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Addition [label="Add MTT solution (0.5 mg/mL)\nto each well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation3 [label="Incubate for 4 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="Add DMSO to dissolve\nformazan crystals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Absorbance [label="Measure absorbance at 570 nm\nusing a microplate reader", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Cell_Seeding; Cell_Seeding -> Incubation1; Incubation1 -> Treatment; Treatment -> Incubation2; Incubation2 -> MTT_Addition; MTT_Addition -> Incubation3; Incubation3 -> Solubilization; Solubilization -> Absorbance; Absorbance -> End; } MTT Assay Workflow for Cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole analogues in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the treated plates for 48 to 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.[22][23][24][25][26]
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Media_Prep [label="Prepare Mueller-Hinton Agar (MHA)\nand pour into petri dishes", fillcolor="#F1F3F4", fontcolor="#202124"]; Inoculation [label="Inoculate the MHA plates with a\nstandardized microbial suspension", fillcolor="#FBBC05", fontcolor="#202124"]; Well_Creation [label="Create wells (6-8 mm diameter)\nin the agar using a sterile borer", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Addition [label="Add a defined volume of the\nbenzimidazole analogue solution to each well", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation [label="Incubate the plates at 37°C for 18-24 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="Measure the diameter of the zone of inhibition\naround each well", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Media_Prep; Media_Prep -> Inoculation; Inoculation -> Well_Creation; Well_Creation -> Compound_Addition; Compound_Addition -> Incubation; Incubation -> Measurement; Measurement -> End; } Agar Well Diffusion Assay Workflow.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize it, and pour it into sterile petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 50-100 µL) of the benzimidazole analogue solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters.
Conclusion
This guide provides a comparative overview of the biological activities of halogenated benzimidazole analogues, with a focus on their anticancer and antimicrobial potential. The presented data and structure-activity relationships underscore the importance of the 5-bromo and 4-chloro substitutions in enhancing the therapeutic efficacy of the benzimidazole scaffold. The detailed experimental protocols offer a standardized approach for the in-house evaluation of novel analogues. Further research focusing on a systematic comparison of a series of this compound derivatives is warranted to fully elucidate their therapeutic potential and guide the development of next-generation benzimidazole-based drugs.
References
-
EGFR and HER2 signaling in breast cancer brain metastasis. (n.d.). PubMed Central. [Link]
-
HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. (n.d.). ResearchGate. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). Research Journal of Pharmacy and Technology. [Link]
-
HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. (n.d.). PFOCR. [Link]
-
Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. (2021). MDPI. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). ResearchGate. [Link]
-
Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017). ACS Publications. [Link]
-
The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. (2017). PubMed Central. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). MDPI. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (n.d.). RSC Publishing. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
Antiproliferative (IC50, μM) Activity of Synthesized Compounds 1−3, 5−11, and 13−16 against the A549, HeLa, and MDA-MB-231 Cell Lines. (n.d.). ResearchGate. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Agar well diffusion assay. (2020). YouTube. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2023). PubMed Central. [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]
-
Structure relationship activity of benzimidazole. (n.d.). ResearchGate. [Link]
-
Comparison of anticancer activity (IC50 values) between active compounds and PTX. (PTX – paclitaxel, HepG2 – human hepatocyte carcinoma cell line, MDA-MB-231 – human breast adenocarcinoma cell line, MCF7 – human breast cancer cell line, RMS – human rhabdomyosarcoma cell line, C26 – colon carcinoma cell line, (*): significantly different compared with IC50 of 4c and paclitaxel with p < 0.05). (n.d.). ResearchGate. [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2024). PubMed Central. [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives. (2021). Natural Volatiles and Essential Oils. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2015). PubMed Central. [Link]
-
An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (2024). PubMed. [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). (2022). PubMed. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. (2013). PubMed Central. [Link]
-
In Vitro antimicrobial inhibition zone (mm) of the synthesized compounds. (n.d.). ResearchGate. [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. (n.d.). RSC Publishing. [Link]
-
antimicrobial activity zone of inhibition of all the four compounds against E. coli and S. aureus. (n.d.). ResearchGate. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (2023). PubMed Central. [Link]
Sources
- 1. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR and HER2 signaling in breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 8. mdpi.com [mdpi.com]
- 9. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. rroij.com [rroij.com]
- 13. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. atcc.org [atcc.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. hereditybio.in [hereditybio.in]
- 23. chemistnotes.com [chemistnotes.com]
- 24. botanyjournals.com [botanyjournals.com]
- 25. m.youtube.com [m.youtube.com]
- 26. webcentral.uc.edu [webcentral.uc.edu]
A Senior Application Scientist's Guide to Validating the Bioactivity of 5-bromo-4-chloro-1H-benzoimidazole
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in drug development.[3] This versatility has led to a wide array of FDA-approved drugs for various therapeutic areas, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines (e.g., astemizole).[4][5] The broad pharmacological potential of benzimidazole derivatives encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities, among others.[1][3][4] The specific biological action is largely dictated by the nature and position of substituents on the benzimidazole ring system.[1] This guide focuses on a specific halogenated derivative, 5-bromo-4-chloro-1H-benzoimidazole, and provides a framework for the rigorous validation of its bioactivity, comparing its potential performance with established alternatives.
Comparative Bioactivity Profile: this compound
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its likely bioactivity based on structure-activity relationship (SAR) studies of analogous halogenated benzimidazoles. Halogen atoms are known to modulate a compound's lipophilicity, electronic properties, and metabolic stability, often enhancing its pharmacological effects. Specifically, bromo and chloro substitutions on the benzene ring of the benzimidazole scaffold have been associated with potent anticancer and antimicrobial activities.[6][7]
This guide will therefore focus on validating three primary areas of potential bioactivity for our target compound:
-
Anticancer (Cytotoxic) Activity
-
Antimicrobial Activity
-
Enzyme Inhibitory Activity (as a common underlying mechanism)
The following sections will provide detailed, self-validating experimental protocols to test these hypotheses, alongside a comparative framework for interpreting the results.
Part 1: Validation of Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of microtubules, topoisomerases, and protein kinases, as well as by acting as DNA intercalating agents.[8] The initial and most crucial step in validating a novel compound's anticancer potential is to assess its cytotoxicity against a panel of cancer cell lines.
Primary Validation: In Vitro Cytotoxicity Screening
The Sulforhodamine B (SRB) assay is a robust, reproducible, and cost-effective colorimetric method for evaluating cell proliferation and cytotoxicity.[9] It quantifies the total protein content of adherent cells, which serves as a proxy for cell number.
The performance of this compound should be compared against a standard chemotherapeutic agent (e.g., Doxorubicin) and a non-halogenated benzimidazole parent compound to establish a baseline.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* |
| This compound | MCF-7 (Breast) | Hypothetical: 7.5 | Hypothetical: >13 |
| This compound | A549 (Lung) | Hypothetical: 11.2 | Hypothetical: >8.9 |
| This compound | PC-3 (Prostate) | Hypothetical: 9.8 | Hypothetical: >10.2 |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.8 | 1.5 |
| 1H-Benzimidazole (Parent Compound) | MCF-7 (Breast) | >100 | - |
*Selectivity Index (SI) is calculated as IC₅₀ in a normal cell line (e.g., MRC-5) / IC₅₀ in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell lines (e.g., MCF-7, A549) and a normal human cell line (e.g., MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
This compound, Doxorubicin (positive control)
-
10% Trichloroacetic Acid (TCA), cold
-
0.4% (w/v) SRB solution in 1% acetic acid
-
10 mM TRIS base solution (pH 10.5)
-
Plate reader (510-570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound and controls. Replace the medium with 100 µL of fresh medium containing the desired concentrations. Include wells with untreated cells (negative control) and medium only (blank). Incubate for 72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM TRIS base solution to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
-
Data Acquisition: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Causality and Trustworthiness: The use of cold TCA ensures efficient fixation of cellular proteins. Multiple washing steps are critical to remove background noise from unbound SRB dye. The final solubilization in TRIS base provides a stable, readable signal. Including both positive (Doxorubicin) and negative (vehicle) controls validates the assay's responsiveness and baseline.
Caption: Workflow for the SRB cytotoxicity assay.
Part 2: Validation of Antimicrobial Activity
Benzimidazole derivatives are known to be effective against a wide range of microorganisms.[3] Their antimicrobial action often involves the inhibition of essential biosynthetic pathways.[3] Validating the antimicrobial potential of this compound requires determining its Minimum Inhibitory Concentration (MIC) against relevant bacterial and fungal strains.
Primary Validation: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
Results should be compared against standard antibiotics to gauge relative potency.
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Hypothetical: 4 | Hypothetical: 16 | Hypothetical: 8 |
| Ciprofloxacin (Antibacterial Std.) | 1 | 0.015 | N/A |
| Fluconazole (Antifungal Std.) | N/A | N/A | 2 |
| 1H-Benzimidazole (Parent Compound) | >128 | >128 | >128 |
Objective: To determine the MIC of the test compound against selected microbial strains.
Materials:
-
Sterile 96-well flat-bottom plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Test compound, standard antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
Procedure:
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum, but no compound.
-
Sterility Control: A well containing only sterile broth.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Causality and Trustworthiness: The standardization of the inoculum is critical for reproducibility. The growth control must show clear turbidity, and the sterility control must remain clear, validating the test conditions. Comparing the results of the standard antibiotic against its known MIC range for the quality control strain (e.g., S. aureus ATCC 29213) ensures the accuracy of the entire assay run.[10]
Part 3: Mechanistic Validation - Enzyme Inhibition Assay
Many benzimidazole derivatives function by inhibiting specific enzymes that are crucial for the pathogen's or cancer cell's survival, such as kinases or polymerases.[8][13] A general enzyme inhibition assay can be adapted to investigate if this compound acts on a specific enzymatic target.
Validation Logic: From IC₅₀ to Kᵢ
The goal is to determine not just if the compound inhibits the enzyme (IC₅₀), but how it inhibits it (e.g., competitive, non-competitive) and its intrinsic potency (Kᵢ). This is achieved by measuring enzyme activity at various substrate and inhibitor concentrations.[14][15]
Caption: Inhibition of a kinase by the test compound.
Objective: To determine the IC₅₀ and mode of inhibition of the test compound against a target enzyme.
Materials:
-
Purified target enzyme
-
Specific substrate and co-factor (e.g., ATP for kinases)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ for kinases, which measures ADP production)
-
384-well low-volume plates
-
Test compound and a known inhibitor (positive control)
Procedure:
-
Assay Setup: In a 384-well plate, add assay buffer, varying concentrations of the test compound, and the enzyme. Allow this to pre-incubate for 15-30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (at a concentration around its Kₘ) and ATP.
-
Incubation: Incubate for a predetermined time (e.g., 60 minutes) at room temperature, ensuring the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves a second incubation period.
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.
-
Mechanism of Action (MoA) Studies: To determine the inhibition modality, repeat the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.[15]
Causality and Trustworthiness: Running the assay with substrate concentration at or below the Kₘ is crucial for sensitively detecting competitive inhibitors.[14] The inclusion of a known inhibitor validates the assay's performance. Rigorous kinetic analysis, as described, provides a reliable determination of the inhibition mechanism, strengthening the overall findings.[16]
Conclusion
The validation of a novel bioactive compound like this compound is a multi-step, evidence-based process. This guide provides a foundational framework for its initial evaluation. By systematically applying standardized, self-validating protocols for cytotoxicity and antimicrobial activity, researchers can generate robust preliminary data. Subsequent investigation into specific molecular targets through enzyme inhibition assays can then elucidate the compound's mechanism of action. This structured approach, grounded in scientific integrity and comparative analysis, is essential for advancing promising chemical entities from the laboratory bench toward potential therapeutic applications.
References
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed Central. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books. Available at: [Link]
-
Bioassays for anticancer activities. PubMed. Available at: [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Unknown Source.
-
Mechanism of action of benzimidazole derivatives to treat cardiovascular diseases. ResearchGate. Available at: [Link]
-
Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks. Available at: [Link]
- Enzyme inhibitory assay: Significance and symbolism. Unknown Source.
-
Antimicrobial Susceptibility Testing. NCBI Bookshelf. Available at: [Link]
-
Benzimidazole. Wikipedia. Available at: [Link]
-
Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed Central. Available at: [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. ResearchGate. Available at: [Link]
-
Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]
-
(PDF) Bioassays for Anticancer Activities. ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central. Available at: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. PubMed Central. Available at: [Link]
-
In-Silico Design, Synthesis and Biological Evaluation of Some Noval Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available at: [Link]
-
Anticancer activity of new compounds using benzimidazole as a scaffold. PubMed. Available at: [Link]
- New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. PubMed. Available at: [Link]
-
BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Semantic Scholar. Available at: [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. Available at: [Link]
-
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. PubMed. Available at: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available at: [Link]
-
An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. National Institutes of Health. Available at: [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed Central. Available at: [Link]
-
Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives. ResearchGate. Available at: [Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Bentham Science. Available at: [Link]
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. Available at: [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole - Wikipedia [en.wikipedia.org]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 16. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of 5-bromo-4-chloro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, a versatile backbone for a multitude of pharmacologically active agents.[1] Its simple, fused heterocyclic system offers a unique framework for interaction with various biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The strategic placement of substituents on this core can dramatically influence a compound's potency, selectivity, and pharmacokinetic profile. This guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet under-explored derivative: 5-bromo-4-chloro-1H-benzoimidazole .
While direct, extensive research on this particular di-halogenated benzimidazole is limited, we can extrapolate and build a comprehensive SAR profile by examining its structural cousins. This guide will objectively compare the anticipated performance of this compound with other halogenated benzimidazoles, supported by experimental data from analogous compounds, to provide a predictive framework for its biological activity.
The Influence of Halogenation: A Double-Edged Sword
Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. Their introduction can impact lipophilicity, metabolic stability, and binding interactions with target proteins. In the context of benzimidazoles, the position and nature of halogen substituents are critical determinants of their biological effects, which often manifest as antiproliferative and kinase inhibitory activities.[3]
Key Principles of Halogenation on the Benzimidazole Scaffold:
-
Lipophilicity and Cell Permeability: The addition of halogens generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
-
Electronic Effects: Halogens are electron-withdrawing groups that can influence the pKa of the benzimidazole ring and modulate the strength of hydrogen bonds and other non-covalent interactions with biological targets.
-
Steric Hindrance and Binding Pocket Fit: The size of the halogen atom (Bromine > Chlorine) can influence how the molecule fits into the binding pocket of a target enzyme or receptor. This steric effect can be a key determinant of selectivity.
-
Metabolic Stability: Halogenation can block sites of metabolism, thereby increasing the half-life of a compound.
Comparative Analysis: this compound vs. Key Alternatives
To understand the potential of this compound, we will compare its predicted properties with those of mono- and di-halogenated analogs for which experimental data is available. The primary focus of this comparison will be on antiproliferative activity against cancer cell lines, a common therapeutic target for benzimidazole derivatives.[4][5]
Table 1: Comparative Antiproliferative Activity of Halogenated Benzimidazole Analogs
| Compound | Substituents | Target Cell Line | IC50 (µM) | Reference |
| Hypothesized Activity | 5-bromo, 4-chloro | Various Cancer Lines | Potentially < 10 µM | Inferred |
| Analog 1 | 5-chloro | Human Colon Cancer (HT-29) | 48 | [4] |
| Analog 2 | 5-bromo | Human Pancreatic Cancer (Panc-1) | 96 | [4] |
| Analog 3 | 5,6-dichloro | Human Lung Cancer (A549) | 1.6 | [6] |
| Analog 4 | 2-chloro, 5-nitro | Human Lung Cancer (A549) | Specific for hypoxia | [7] |
| Analog 5 | 5-chloro-2-(aryl) | Various Cancer Lines | Good activity | [8] |
Note: The IC50 value for this compound is a prediction based on SAR trends and requires experimental validation.
Structure-Activity Relationship Insights:
From the comparative data, several key SAR trends emerge:
-
Di-halogenation vs. Mono-halogenation: The presence of two halogen substituents, as in the 5,6-dichloro analog, appears to significantly enhance antiproliferative activity compared to mono-halogenated counterparts.[6] This suggests that this compound, being a di-halogenated derivative, is likely to exhibit potent cytotoxic effects.
-
Positional Isomerism: The specific placement of halogens on the benzene ring is crucial. The 4 and 5 positions are located on the "upper" portion of the benzimidazole ring system. Substitutions in this region can influence interactions within the binding pockets of kinases and other enzymes. The combination of a bromine at position 5 and a chlorine at position 4 presents a unique electronic and steric profile that warrants investigation.
-
Nature of the Halogen: While both bromine and chlorine are electron-withdrawing, bromine is larger and more polarizable. In some cases, brominated compounds have shown superior activity to their chlorinated analogs.[9] However, the interplay with the adjacent chlorine atom in this compound could lead to unique binding characteristics.
Postulated Mechanism of Action: Kinase Inhibition
A predominant mechanism of action for many antiproliferative benzimidazole derivatives is the inhibition of protein kinases.[3] These enzymes play a pivotal role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of cancer.
The benzimidazole core can act as a scaffold that mimics the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and block their catalytic activity. The halogen substituents on the benzene ring likely extend into hydrophobic pockets within the kinase domain, contributing to binding affinity and selectivity.
Experimental Protocols
To validate the predicted activity of this compound and perform a direct comparison, the following experimental workflows are essential.
Synthesis of this compound
Step-by-Step Protocol:
-
Starting Material: Begin with 4-bromo-3-chloro-1,2-diaminobenzene.
-
Reaction: In a round-bottom flask, dissolve the diamine in an excess of formic acid.
-
Heating: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
In Vitro Antiproliferative Assay (MTT Assay)
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and its analogs in DMSO. Make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The structure-activity relationship of halogenated benzimidazoles is a rich and complex field with significant therapeutic potential. Based on the analysis of analogous compounds, This compound is predicted to be a potent antiproliferative agent, likely acting through the inhibition of protein kinases. The unique di-halogenation pattern at the 4 and 5 positions suggests the potential for strong and selective interactions with its biological targets.
However, this guide also underscores the necessity of empirical validation. The synthesis and rigorous biological evaluation of this compound are crucial next steps. Comparative studies against a panel of cancer cell lines and a diverse set of kinases will provide a definitive understanding of its therapeutic potential and pave the way for further optimization and drug development efforts. The exploration of such novel halogenation patterns on the benzimidazole scaffold continues to be a promising avenue in the quest for more effective and selective therapeutic agents.
References
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Study, and Anti-Proliferative Activity of Some 2-Benzimidazolylthioacetophenones towards Triple-Negative Breast Cancer MDA-MB-468 Cells as Apoptosis-Inducing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 5-Bromo-4-chloro-1H-benzoimidazole
Introduction: The Therapeutic Potential of the Benzimidazole Scaffold
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2][3] Its structural similarity to endogenous purine nucleosides allows it to readily interact with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[2][3][4] The strategic addition of halogen atoms to the benzimidazole ring is a well-established method for modulating a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly enhance its biological efficacy and target specificity.[5]
This guide focuses on 5-bromo-4-chloro-1H-benzoimidazole, a novel halogenated benzimidazole. While direct cytotoxic data for this specific compound is not yet prevalent in public literature, its structural alerts warrant a thorough investigation. This document outlines a comprehensive, multi-faceted experimental strategy to rigorously determine its cytotoxic profile, compare it against relevant benchmarks, and elucidate its potential mechanism of action. Our approach is designed not merely to generate data, but to build a self-validating body of evidence suitable for guiding preclinical drug development decisions.
Experimental Design: A Multi-Endpoint Approach to Cytotoxicity
The cornerstone of a robust cytotoxicity assessment is the use of orthogonal assays—multiple tests that measure different cellular endpoints.[6][7][8] This strategy minimizes the risk of compound-specific artifacts and provides a more holistic view of the biological impact. Our experimental design is built on this principle.
Logical Framework of the Investigation
The entire experimental process follows a logical progression from broad viability screening to mechanistic investigation. This ensures that resources are directed efficiently toward understanding the compound's specific cellular effects.
Caption: General workflow for in vitro cytotoxicity testing.
Rationale for Experimental Choices
-
Cell Line Selection: To establish a therapeutic window, it is critical to test the compound on both cancerous and non-cancerous cell lines. We propose a panel including:
-
Human Cancer Cell Lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) are selected as they represent diverse cancer types and are extensively characterized in cytotoxicity literature.[9]
-
Normal Human Cell Line: HEK293 (Human Embryonic Kidney) or L929 (mouse fibroblast) cells will serve as the non-malignant control to assess general cytotoxicity.[10][11] This is essential for calculating the Selectivity Index.
-
-
Comparator Compound Selection: Context is key in evaluating potency.
-
Positive Control: 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent, will serve as a benchmark for potent cytotoxic activity.[4][9]
-
Scaffold Control: The parent, unsubstituted 1H-benzoimidazole will be used to determine the contribution of the bromo- and chloro- substitutions to the observed cytotoxicity.
-
Experimental Protocols
The following protocols are foundational for the comparative analysis. Each protocol includes controls to ensure data integrity.
MTT Assay for Metabolic Activity
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control) and medium only (blank control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14][15]
LDH Release Assay for Membrane Integrity
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[16][17] It is a reliable indicator of cytotoxicity mediated by necrosis or late-stage apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Establish Controls: Prepare three sets of control wells for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.
-
Background: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[17]
-
Enzymatic Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well plate. Add 100 µL of the LDH reaction mixture (containing a tetrazolium salt) to each well.[17]
-
Incubation and Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[17]
-
Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[18]
Protocol:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask and treat with the test compound (typically at its IC50 concentration) for a predetermined time (e.g., 24-48 hours).[18][19]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant.[19]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[19]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[20]
-
Viable Cells: Annexin V-negative, PI-negative.
-
Early Apoptotic Cells: Annexin V-positive, PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.
-
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are critical executioners of apoptosis.[21] This assay uses a specific substrate (e.g., containing the DEVD sequence) that, when cleaved by active caspase-3 or -7, releases a luminescent or colorimetric signal.[22][23]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described previously.
-
Reagent Addition: After incubation, add 100 µL of a Caspase-Glo® 3/7 Reagent directly to each well. This single reagent contains the substrate and components for cell lysis.[22]
-
Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.[24]
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary endpoint from the MTT and LDH assays is the IC50 value—the concentration of the compound that inhibits 50% of cell viability or causes 50% cytotoxicity.
Comparative IC50 Data Table (Hypothetical)
| Compound | Cell Line | Assay | IC50 (µM) ± SD |
| This compound | MCF-7 (Cancer) | MTT | Experimental Value |
| A549 (Cancer) | MTT | Experimental Value | |
| HEK293 (Normal) | MTT | Experimental Value | |
| 5-Fluorouracil (Positive Control) | MCF-7 (Cancer) | MTT | Experimental Value |
| A549 (Cancer) | MTT | Experimental Value | |
| HEK293 (Normal) | MTT | Experimental Value | |
| 1H-Benzimidazole (Scaffold Control) | MCF-7 (Cancer) | MTT | Experimental Value |
| A549 (Cancer) | MTT | Experimental Value | |
| HEK293 (Normal) | MTT | Experimental Value |
Selectivity Index (SI)
The SI provides a measure of a compound's cancer cell-specific toxicity and is a critical parameter for evaluating therapeutic potential.[10][25]
Calculation: SI = IC50 in Normal Cells (e.g., HEK293) / IC50 in Cancer Cells (e.g., MCF-7)
A higher SI value (>>1) is desirable, indicating that the compound is significantly more toxic to cancer cells than to normal cells.
Investigating the Mechanism of Action: The Apoptotic Pathway
The results from the Annexin V and Caspase-3/7 assays will reveal whether this compound induces cell death via apoptosis. An increase in Annexin V-positive cells and elevated caspase-3/7 activity would strongly suggest an apoptotic mechanism. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3 and -7, which orchestrate the dismantling of the cell.
Caption: Converging pathways of apoptosis execution.
Conclusion
This guide provides a robust, multi-assay framework for the comprehensive evaluation of the cytotoxic properties of this compound. By comparing its effects on cancerous and normal cells against both a clinical standard and its parent scaffold, we can generate a clear and reliable profile of its potency and selectivity. Furthermore, by employing mechanistic assays that probe for markers of apoptosis, this experimental plan moves beyond simple viability measurement to provide critical insights into the compound's mode of action. The resulting data package will be instrumental in determining the potential of this novel benzimidazole derivative as a lead candidate for further preclinical and clinical development.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Uddin, G., et al. (2022). Design, Synthesis and Cytotoxicity Evaluation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. Chemical and Pharmaceutical Bulletin, 70(6), 448-453. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. Retrieved from [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). SciSpace. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol, 3(6). Retrieved from [Link]
-
Apoptosis Protocols. (n.d.). University of South Florida Health. Retrieved from [Link]
-
Chen, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]
-
Caspase Activity Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Uddin, G., et al. (2022). Design, Synthesis and Cytotoxicity Evaluation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles. J-Stage. Retrieved from [Link]
-
Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]
-
Cytotoxicity was evaluated for the 2,5-disubstituted benzimidazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (2024). IntechOpen. Retrieved from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]
-
Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. (2020). Bentham Science. Retrieved from [Link]
-
Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents. (n.d.). MDPI. Retrieved from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Caspase Protocols in Mice. (n.d.). Methods in Molecular Biology. Retrieved from [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD. (n.d.). National Toxicology Program. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
Ray, S., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Indian Journal of Pharmaceutical Sciences, 74(3), 229-236. Retrieved from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). RSC Advances. Retrieved from [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025). Molecules. Retrieved from [Link]
-
Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs. (2018). Chemistry Central Journal, 12(1), 5. Retrieved from [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). Molecules. Retrieved from [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry, 12(5), 406-418. Retrieved from [Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. (n.d.). Mini-Reviews in Organic Chemistry. Retrieved from [Link]
Sources
- 1. Synthesis, anti-microbial activity, cytotoxicity of some novel substituted (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 4. Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
- 21. mpbio.com [mpbio.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 25. Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-bromo-4-chloro-1H-benzoimidazole in the Landscape of Kinase Inhibitors
In the relentless pursuit of novel therapeutic agents, the benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of biologically active compounds.[1] This guide offers an in-depth technical comparison of 5-bromo-4-chloro-1H-benzoimidazole, a halogenated benzimidazole derivative, with known inhibitors, primarily focusing on its potential as a Casein Kinase 2 (CK2) inhibitor. We will explore the mechanistic rationale for its activity, present a comparative analysis based on structure-activity relationships, and provide detailed, field-proven experimental protocols for its evaluation.
Introduction: The Significance of Halogenated Benzimidazoles
Benzimidazole derivatives are of considerable interest due to their structural similarity to purine nucleosides, allowing for favorable interactions with various biopolymers.[1] The introduction of halogen atoms, such as bromine and chlorine, into the benzimidazole ring system is a well-established strategy to enhance biological activity. Halogens can modulate the electronic properties of the molecule and form specific interactions, known as halogen bonds, with protein targets, often leading to increased binding affinity and inhibitory potency.
While specific experimental data for this compound is not extensively available in the public domain, a wealth of research on closely related halogenated benzimidazoles provides a strong foundation for a comparative analysis of its expected activity.
Mechanism of Action: Targeting the ATP-Binding Site of Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a highly conserved serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including cell growth, proliferation, and survival. Its dysregulation is frequently associated with various cancers, making it a prime therapeutic target.[2][3] The vast majority of small molecule CK2 inhibitors, including the halogenated benzimidazole class, act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the CK2 catalytic subunit (CK2α), preventing the phosphorylation of its numerous substrates.[3][4]
The inhibitory potency of halogenated benzimidazoles against CK2 is heavily influenced by the nature and position of the halogen substituents. The hydrophobic pocket adjacent to the ATP-binding site in CK2 is smaller than in many other kinases, providing a structural basis for the selectivity of these compounds.[5]
Figure 1. Competitive inhibition of the CK2 ATP-binding site.
Comparative Analysis with Known CK2 Inhibitors
A direct comparison of this compound with established CK2 inhibitors is best achieved by examining the structure-activity relationships (SAR) of related compounds. We will focus on two well-characterized inhibitors: 4,5,6,7-tetrabromobenzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT).
| Compound | Structure | IC50 (nM) for CK2α | Key Features | Reference |
| This compound (Predicted) | This compound | Likely in the low micromolar to high nanomolar range | Di-halogenated benzimidazole scaffold. The specific substitution pattern is expected to influence potency. | N/A |
| TBB (4,5,6,7-tetrabromobenzotriazole) | 4,5,6,7-tetrabromobenzotriazole | ~160 | Tetrabrominated benzotriazole. A widely used, potent CK2 inhibitor. | [1] |
| DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) | 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | ~130 | A highly potent tetrabrominated benzimidazole derivative. The dimethylamino group enhances potency. | [1] |
Table 1. Comparative data of this compound with known CK2 inhibitors.
Based on extensive research on halogenated benzimidazoles, the inhibitory activity of this compound against CK2 is anticipated to be significant. Studies have shown that the presence of multiple halogen atoms generally increases potency.[6][7] The specific positioning of the bromo and chloro groups at the 5 and 4 positions, respectively, will dictate the precise interactions within the CK2 active site and, consequently, its inhibitory constant. It is plausible that its potency would be in the nanomolar to low micromolar range, making it a compound of interest for further investigation.
Experimental Protocols for Evaluation
To empirically determine the inhibitory potential of this compound and enable a direct comparison with known inhibitors, the following detailed experimental protocols are recommended.
In-Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Sources
- 1. Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Inspecting the structure-activity relationship of protein kinase CK2 inhibitors derived from tetrabromo-benzimidazole [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the In Vitro Efficacy of Halogenated Benzimidazoles: A Comparative Analysis Centered on 5-bromo-4-chloro-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Its structural similarity to purine nucleosides allows for interaction with various biopolymers, leading to diverse pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4][5] The introduction of halogen substituents to the benzimidazole ring is a well-established strategy to modulate the physicochemical properties and biological activity of the resulting compounds. This guide provides a comparative analysis of the in vitro efficacy of halogenated benzimidazoles, with a specific focus on the potential therapeutic profile of 5-bromo-4-chloro-1H-benzoimidazole. While direct experimental data for this specific compound is not extensively available in publicly accessible literature, this guide will synthesize data from closely related analogues to provide a predictive framework for its evaluation and to compare its potential performance against other established benzimidazole derivatives.
The Rationale for Halogenation in Benzimidazole Drug Design
The addition of halogen atoms, such as bromine and chlorine, to the benzimidazole core can significantly influence a molecule's lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, enhance membrane permeability, improve binding affinity to target proteins, and alter the mechanism of action. For instance, halogenated benzimidazoles have demonstrated potent activity against various cancer cell lines and pathogenic microbes.[6][7] This guide will explore the in vitro methodologies used to characterize these activities and provide a comparative landscape for newly synthesized compounds like this compound.
Comparative In Vitro Efficacy Analysis
To contextualize the potential efficacy of this compound, we will compare the reported in vitro activities of several other halogenated and non-halogenated benzimidazole derivatives. The following table summarizes representative data from the literature, highlighting the diverse therapeutic potential within this chemical class.
| Compound/Derivative Class | Biological Activity | Target/Assay | Reported IC50/Activity | Reference |
| This compound | Predicted: Anticancer, Antimicrobial | To be determined via assays below | Hypothesized to be in the low micromolar range | N/A |
| Substituted Benzimidazole Derivatives | Anti-inflammatory | COX Enzyme Inhibition | IC50 values lower than ibuprofen for some derivatives.[3] | |
| N-alkyl Benzimidazole-based compounds | Antileishmanial | Leishmania major promastigotes | IC50 = 0.6787 µg/mL for a 3-Cl phenyl derivative.[8] | |
| Benzimidazole-hydrazone derivatives | Anticancer (Leukemia) | NCI-60 cell line screen | GI50 selectivity ratio of 5.96 for compound 4c.[9] | |
| 5-Bromoindole-2-carboxamides | Antibacterial | E. coli, P. aeruginosa | MIC of 0.35–1.25 μg/mL for active compounds.[10] | |
| 6-(chloro/nitro)-1H-benzimidazole derivatives | Anticancer | Various cancer cell lines | IC50 ranging from 1.84 to 10.28 μg/mL for potent compounds.[7] |
Key In Vitro Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments to evaluate the in vitro efficacy of novel benzimidazole derivatives like this compound.
Anticancer Activity: MTT Assay for Cytotoxicity
This assay determines the concentration at which a compound inhibits cell growth by 50% (GI50).
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549 for lung cancer, HeLa for cervical cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (this compound) and a standard anticancer drug (e.g., doxorubicin) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 value.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
This assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.
-
Microorganism Preparation:
-
Assay Procedure (Broth Microdilution):
-
Prepare serial dilutions of the test compound in a 96-well microtiter plate with broth.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic (e.g., ciprofloxacin, fluconazole).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Mechanistic Insights and Signaling Pathways
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with various cellular targets. Understanding these mechanisms is crucial for rational drug design and for interpreting in vitro data.
Anticancer Mechanisms
Many benzimidazole derivatives exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as EGFR and BRAFV600E.[9] Inhibition of these kinases can disrupt downstream signaling pathways, leading to apoptosis.
Caption: Putative anticancer mechanism of benzimidazole derivatives.
Antimicrobial Mechanisms
In microbes, benzimidazoles can interfere with essential biosynthetic pathways. For example, some derivatives are known to inhibit ergosterol biosynthesis in fungi, which is a critical component of the cell membrane.[1] In bacteria, potential targets include enzymes like dihydrofolate reductase.[7]
Caption: Potential antimicrobial mechanisms of action for benzimidazoles.
Conclusion and Future Directions
The benzimidazole scaffold represents a highly versatile platform for the development of novel therapeutic agents. While the specific in vitro efficacy of this compound remains to be fully elucidated through empirical testing, the extensive body of research on related halogenated derivatives suggests its potential as a potent anticancer or antimicrobial agent. The experimental protocols and comparative data presented in this guide offer a robust framework for its evaluation. Future studies should focus on conducting the described in vitro assays to determine the GI50 and MIC values of this compound against a diverse panel of cancer cell lines and microbial strains. Mechanistic studies, such as enzyme inhibition assays and molecular docking, will also be crucial in identifying its specific cellular targets and elucidating its mode of action.
References
-
Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. [Link]
-
Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - MDPI. [Link]
-
Novel Benzimidazole Derivatives as Effective Inhibitors of Prolyl Oligopeptidase: Synthesis, in Vitro and in Silico Analysis - Taylor & Francis. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - NIH. [Link]
-
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides as new potent antibacterial agents. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PubMed Central. [Link]
-
Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed. [Link]
-
Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC - NIH. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. [Link]
-
Synthesis Characterization and Antibacterial activity of N-Arylidene-4-(5-chloro- 1H-benzo[d]imidazol-2-yl)aniline Derivatives - ResearchGate. [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC. [Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 5-bromo-4-chloro-1H-benzoimidazole
In the landscape of modern drug discovery, particularly within oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 members, many of which share structural homology, especially within the ATP-binding pocket that is often targeted by small molecule inhibitors.[2] Consequently, a critical challenge in the development of kinase inhibitors is achieving selectivity for the intended target.[1] Off-target effects can lead to toxicity or unexpected pharmacological activities, underscoring the necessity for rigorous selectivity profiling.[3]
This guide provides a comprehensive framework for assessing the selectivity of a novel benzimidazole-based compound, using the hypothetical case of 5-bromo-4-chloro-1H-benzoimidazole . While specific biological data for this exact molecule is not yet publicly available, its benzimidazole core is a common scaffold in many kinase inhibitors, making it an excellent exemplar for outlining a robust selectivity assessment strategy.[4][5][6][7] We will explore a multi-pronged approach, combining in vitro biochemical assays with cell-based and proteome-wide techniques to build a detailed "selectivity map."
This guide is intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative methodologies.
The Foundational Step: Large-Scale Kinase Panel Screening
The initial and most direct method to assess kinase inhibitor selectivity is to screen the compound against a large, representative panel of purified kinases.[2][3] This provides a broad, unbiased view of the compound's activity across the kinome and allows for the calculation of key metrics like the IC50 value for a wide range of targets.
Comparative Compounds
To contextualize the selectivity of our lead compound, this compound, it is essential to include well-characterized kinase inhibitors in our screening panel. These comparators serve as benchmarks for potency and selectivity.
| Compound | Primary Target(s) | Selectivity Profile | Rationale for Inclusion |
| Staurosporine | Broad Spectrum | Highly Non-Selective | Positive control for broad kinase inhibition. |
| Sunitinib | VEGFR, PDGFR, c-KIT | Multi-Kinase Inhibitor | Clinically relevant example of a multi-targeted inhibitor.[8] |
| Lapatinib | EGFR, HER2 | Relatively Selective | Example of a more targeted, dual-specific inhibitor. |
| This compound | Hypothetical Target: Aurora Kinase A | To Be Determined | Our investigational compound. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining kinase activity by quantifying ATP consumption.[9]
Principle: Kinase activity is measured by the amount of ATP consumed, which is detected as a decrease in luminescence. The amount of remaining ATP is converted into a luminescent signal by a luciferase/luciferin reaction.
Materials:
-
Kinase of interest (e.g., Aurora Kinase A) and a panel of other kinases.
-
Kinase-specific substrate peptide.
-
ATP.
-
Test compounds (this compound and comparators).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well plates.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 1 hour (or an empirically determined optimal time).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Interpretation
The results of the kinase panel screen can be visualized in a "kinome map" or summarized in a table.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Lapatinib IC50 (nM) |
| Aurora Kinase A | 50 | 5 | 250 | >10,000 |
| Aurora Kinase B | 250 | 6 | 300 | >10,000 |
| VEGFR2 | >10,000 | 15 | 10 | 5,000 |
| EGFR | 5,000 | 20 | 800 | 12 |
| SRC | 1,200 | 8 | 150 | 2,500 |
| c-KIT | >10,000 | 12 | 25 | >10,000 |
This is example data for illustrative purposes.
Assessing Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target within intact cells.[10][11]
Principle: The binding of a ligand (our compound) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.[12][13][14]
Experimental Workflow: CETSA
Caption: CETSA experimental workflow for assessing target engagement.
Protocol 2: CETSA Coupled with Western Blotting
Procedure:
-
Cell Treatment: Grow the selected cell line (e.g., a cancer cell line overexpressing Aurora Kinase A) to ~80% confluency. Treat cells with this compound (at a concentration ~10-100x its biochemical IC50) or DMSO for 1-2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Clarification: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Normalize the protein amounts, separate by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein (e.g., anti-Aurora Kinase A).
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and untreated samples. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Unbiased, Proteome-Wide Selectivity Profiling: Chemoproteomics
To identify both intended targets and potential off-targets in an unbiased manner, chemoproteomics is the state-of-the-art approach.[15] Affinity-based chemoproteomics, for instance, uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate.[8]
Principle: A derivative of the compound of interest is synthesized with a linker and attached to a solid support (e.g., beads). This "bait" is incubated with a cell lysate. Proteins that bind to the compound are captured and subsequently identified by mass spectrometry. A competition experiment, where the free compound is added, is crucial to distinguish specific binders from non-specific ones.
Experimental Workflow: Affinity-Based Chemoproteomics
Caption: Workflow for affinity-based chemoproteomics.
Protocol 3: Competition Binding Chemoproteomics
Procedure:
-
Bait Synthesis: Synthesize an analog of this compound with a linker suitable for conjugation to beads (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Competition Binding:
-
Aliquot the lysate. To one set of aliquots, add increasing concentrations of free this compound (the competitor). To a control aliquot, add vehicle (DMSO).
-
Incubate for 1 hour at 4°C.
-
Add the "bait"-conjugated beads to all aliquots and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins (e.g., by boiling in SDS-PAGE sample buffer).
-
Mass Spectrometry: Perform in-gel or in-solution digestion of the eluted proteins, followed by LC-MS/MS analysis to identify and quantify the proteins.
-
Data Analysis: Identify proteins that are significantly less abundant in the samples containing the free competitor compound. These are the specific binders. Plotting the protein abundance against the competitor concentration can yield dose-response curves and apparent dissociation constants.
Conclusion
Assessing the selectivity of a novel compound like this compound is a multi-faceted process that builds from broad, in vitro screening to detailed, in-cell and proteome-wide analysis. No single experiment tells the whole story. By combining large-scale kinase profiling to understand its kinome-wide interactions, CETSA to confirm target engagement in a physiological context, and chemoproteomics to uncover both expected and unexpected binding partners, researchers can build a comprehensive and reliable selectivity profile. This rigorous, multi-pronged approach is fundamental to advancing a compound through the drug discovery pipeline, enabling informed decisions about its therapeutic potential and potential liabilities.
References
-
Title: High-throughput biochemical kinase selectivity assays: panel development and screening applications. Source: PubMed URL: [Link]
-
Title: Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Source: PubMed URL: [Link]
-
Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Source: Bio-protocol URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes. Source: NCBI URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors. Source: PMC - NIH URL: [Link]
-
Title: Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Source: Reaction Biology URL: [Link]
-
Title: Stability-based approaches in chemoproteomics. Source: PMC - NIH URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Source: PubMed Central URL: [Link]
-
Title: Computational analysis of kinase inhibitor selectivity using structural knowledge. Source: Bioinformatics | Oxford Academic URL: [Link]
-
Title: Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Source: Charles River URL: [Link]
-
Title: A brief introduction to chemical proteomics for target deconvolution. Source: European Review for Medical and Pharmacological Sciences URL: [Link]
-
Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.Net URL: [Link]
-
Title: Chemical Proteomics for Target Validation. Source: World Preclinical Congress URL: [Link]
-
Title: Identifying small molecule probes for kinases by chemical proteomics. Source: mediaTUM URL: [Link]
-
Title: In vitro kinase assay. Source: Protocols.io URL: [Link]
-
Title: Discovery of 5-Chlorobenzimidazole-based as Promising Inhibitors of Chloroquine-Resistant Plasmodium Strains: Synthesis, Biological Evaluation, Molecular Docking and Computational Studies. Source: ResearchGate URL: [Link]
-
Title: 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. Source: ChemBK URL: [Link]
-
Title: Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. Source: ResearchGate URL: [Link]
-
Title: Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Source: RSC Publishing URL: [Link]
-
Title: Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Source: ResearchGate URL: [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-bromo-4-chloro-1H-benzoimidazole
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. An ideal inhibitor potently engages its intended target with minimal off-target interactions, ensuring that observed biological effects can be confidently attributed to the modulation of a specific pathway. This guide provides an in-depth analysis of the predicted cross-reactivity of 5-bromo-4-chloro-1H-benzoimidazole , a member of the halogenated benzimidazole class of compounds.
While direct, comprehensive kinase screening data for this specific molecule is not extensively published, we can construct a robust predictive profile by examining its structural relatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for the development of kinase inhibitors.[1] The addition of halogen atoms, such as bromine and chlorine, can significantly modulate the binding affinity and selectivity of these compounds.[2]
This guide will compare the anticipated performance of this compound with its well-characterized cousin, 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) , a known inhibitor of Protein Kinase CK2.[3] We will delve into the experimental methodologies used to generate such crucial selectivity data and explore the key signaling pathways likely to be impacted.
The Prime Suspect: Protein Kinase CK2
The halogenated benzimidazole family has a well-documented history of targeting the highly pleiotropic serine/threonine kinase, Protein Kinase CK2 (formerly Casein Kinase 2).[4][5] CK2 is a constitutively active kinase that plays a crucial role in a multitude of cellular processes, including cell cycle progression, DNA repair, and apoptosis suppression.[6] Its dysregulation is linked to tumorigenesis, making it an attractive target for cancer therapy.[7][8] Given the structural similarities, it is highly probable that this compound is also a potent, ATP-competitive inhibitor of CK2.
Assessing Selectivity: A Multi-faceted Approach
To move from a predicted target to a confirmed selectivity profile, a series of rigorous experimental evaluations are necessary. The following sections detail the gold-standard assays employed to characterize the cross-reactivity of kinase inhibitors.
Experimental Protocol 1: Broad Kinase Panel Screening (KINOMEscan®)
The most effective method for mapping the interaction landscape of a kinase inhibitor is through a broad, competition-based binding assay. The KINOMEscan® platform is an industry-standard method that quantifies the ability of a compound to displace a known ligand from the active site of a large panel of kinases.[9][10]
Principle of the Assay: This assay is independent of ATP and relies on the principle of competitive displacement. A test compound is incubated with a kinase that is tagged with a DNA label and an immobilized, broadly active kinase inhibitor. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase that remains bound to the solid support is then quantified using qPCR, which is inversely proportional to the test compound's binding affinity.[11][12]
Step-by-Step Methodology:
-
Kinase Preparation: A panel of over 400 human kinases are expressed as DNA-tagged fusions.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., this compound) is incubated at a fixed concentration (typically 1 µM for initial screening) with the kinase and the immobilized ligand.
-
Quantification: After reaching equilibrium, the unbound kinase is washed away. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction. For "hits," a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations.
Experimental Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
While in vitro screening is essential, confirming that a compound engages its target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for assessing target engagement based on the principle of ligand-induced thermal stabilization.[13][14]
Principle of the Assay: The binding of a ligand to its target protein often increases the protein's thermal stability. When heated, proteins denature and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation.[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or a vehicle control and incubate to allow for cell penetration and target binding.
-
Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., CK2) using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. An isothermal dose-response curve can also be generated by treating cells with varying compound concentrations and heating at a single, fixed temperature.[15]
Comparative Cross-Reactivity Profile
While we await specific data for this compound, we can project its likely selectivity based on data from related halogenated benzimidazoles.
| Kinase Target | This compound (Predicted) | 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) (Reported) | Rationale for Prediction |
| CK2α | High Affinity (Primary Target) | Ki = 0.19 µM[16] | The halogenated benzimidazole scaffold is a known CK2 inhibitor chemotype.[4] |
| PIM-1 | Moderate to Low Affinity | Ki > 10 µM | Some tetrabromo-benzimidazole derivatives show dual inhibition of CK2 and PIM-1, though often with lower potency for PIM-1.[3] |
| DYRK1A | Moderate to Low Affinity | Potential off-target | CK2 inhibitors are known to have cross-reactivity with other members of the CMGC kinase family, such as DYRKs. |
| CDK9 | Low Affinity | Potential off-target | Similar to DYRKs, CDKs are part of the CMGC family and represent a potential, though likely weaker, off-target liability. |
| VEGFR2 | Very Low to No Affinity | Not a primary off-target | Halogenated benzimidazoles can be developed as multi-kinase inhibitors targeting receptor tyrosine kinases, but the core structure of the topic compound is more aligned with serine/threonine kinase inhibitors.[2] |
Disclaimer: The predicted affinities are based on structure-activity relationships within the halogenated benzimidazole class and require experimental verification.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To understand the functional consequences of inhibiting the predicted primary target, CK2, it is essential to visualize its role in key cellular signaling pathways.
Caption: Key signaling pathways regulated by Protein Kinase CK2.
The diagram above illustrates how CK2 promotes cell survival and proliferation through its positive regulation of the PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin pathways.[17][18] Inhibition of CK2 by a compound like this compound would be expected to downregulate these pro-survival signals.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
This workflow demonstrates the logical progression from broad, in vitro screening to focused, in-cell target validation, providing a comprehensive and self-validating system for characterizing inhibitor cross-reactivity.
Conclusion and Future Directions
Based on the extensive evidence from structurally related compounds, This compound is predicted to be a potent inhibitor of Protein Kinase CK2. Its cross-reactivity profile is anticipated to show selectivity against other kinase families, although some off-target activity against other CMGC family kinases like DYRKs and CDKs may be possible.
This predictive guide underscores the critical importance of empirical testing. The detailed KINOMEscan® and CETSA® protocols provided herein offer a clear roadmap for researchers to experimentally validate these predictions. By rigorously characterizing the selectivity of novel chemical probes, the scientific community can ensure the generation of reliable data, accelerating the path from discovery to therapeutic application.
References
- Gyenis, L., & Litchfield, D. W. (2017). Signaling Pathways Regulated by CK2. Methods in molecular biology (Clifton, N.J.), 1647, 1–13.
- Tawfic, S., Souid, S., & Issinger, O. G. (2021). Protein Kinase CK2 in Cancer Energetics. Frontiers in oncology, 11, 638890.
- Litchfield, D. W. (2010). Casein Kinase 2 Sends Extracellular Signal-Regulated Kinase Nuclear. Science signaling, 3(149), pe43.
- Venerando, A., Ruzzene, M., & Pinna, L. A. (2014). of popular CK2 inhibitors, target sites and off-target effects.
- Wang, H., Chen, Y., & He, G. (2024). Casein kinase 2 complex: a central regulator of multiple pathobiological signaling pathways in Cryptococcus neoformans. mBio, 15(1), e02553-23.
-
Wikipedia contributors. (2023, December 28). Casein kinase 2. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]
- Roveta, F., & Sarno, S. (2021). Targeting CK2 in cancer: a valuable strategy or a waste of time?. Oncogene, 40(43), 6211–6214.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current protocols in chemical biology, 8(3), 141–160.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) to Determine Carbonic Anhydrase VI (CA-VI) Target Engagement. BenchChem.
- Szyszka, R., Grankowski, N., Felczak, K., & Shugar, D. (1995). Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources.
- Zhang, T., Li, D., & Liu, Y. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(11), e4438.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Mirgany, T. O., Asiri, H. H., Rahman, A. F. M. M., Alanazi, M. M., Al-Agamy, M. H. M., Al-Dhfyan, A., Al-Abbad, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(5), 748.
- Mirgany, T. O., Asiri, H. H., Rahman, A. F. M. M., Alanazi, M. M., Al-Agamy, M. H. M., Al-Dhfyan, A., Al-Abbad, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- Mitro, M., Mestres, J., & Nabavi, S. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv.
- Cozza, G., & Pinna, L. A. (2016).
- El-Damasy, D. A., Abd-Elhameed, R. H., & El-Sayed, M. A. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC medicinal chemistry.
- BenchChem. (n.d.).
- Lazzara, M. J., & Secchiero, P. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR protocols, 3(2), 101265.
- HMS LINCS Project. (n.d.). Assays. HMS LINCS.
- Cozza, G., & Pinna, L. A. (2021). Chemical probes targeting the kinase CK2: a journey outside the catalytic box. Organic & biomolecular chemistry, 19(12), 2631–2643.
- DiscoverX. (n.d.).
- Mirgany, T. O., Asiri, H. H., Rahman, A. F. M. M., Alanazi, M. M., Al-Agamy, M. H. M., Al-Dhfyan, A., Al-Abbad, M. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors.
- ChemicalBook. (2023, July 14). 5-BROMO-2-CHLORO-1H-BENZIMIDAZOLE. ChemicalBook.
- 崔瑞廷, & Tim. (n.d.). KINOMEscan. SlideShare.
- Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review.
- Pochampalli, P., & Merugu, S. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. Molecular diversity, 27(6), 2695–2713.
- Kasyan, A., Kasyan, N., & Yaremko, Y. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules (Basel, Switzerland), 26(23), 7175.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- Abbhi, M., Kumar, L., Ramaswamy, S., G, S., Pk, C., & Vohra, P. P. (2017). Design, synthesis and biological evaluation of benzimidazole-based Rho kinase inhibitors for the treatment of glaucoma. Bioorganic & medicinal chemistry, 25(21), 5786–5796.
- Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Kasyan, A., Kasyan, N., & Yaremko, Y. (2021). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules (Basel, Switzerland), 26(23), 7175.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
- Al-Ostath, A. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Zahrani, N. A. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC advances, 12(35), 22967–22997.
- Le, P. M., Sinnet, M., & Tadesse, S. (2021). Hit-to-Lead Optimization and Discovery of 5-((5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzo[d]imidazol-2-yl)oxy)-2-methylbenzoic Acid (MK-3903): A Novel Class of Benzimidazole-Based Activators of AMP-Activated Protein Kinase. Journal of medicinal chemistry, 64(18), 13686–13702.
- Wieder, O., Garon, A., & Perálvarez-Marín, A. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv.
- Bretner, M., & Zien, P. (2022). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International journal of molecular sciences, 23(12), 6798.
- Alam, M. S., & Lee, D.-U. (2025). Benzimidazole(s)
- El-Damasy, D. A., Abd-Elhameed, R. H., & El-Sayed, M. A. A. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in pharmacology, 12, 794325.
- Sharma, D., & Narasimhan, B. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Chemistry Central journal, 13(1), 97.
- Le, P. M., Sinnet, M., & Tadesse, S. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer. Journal of medicinal chemistry, 64(18), 13686–13702.
- El-Damasy, D. A., Abd-Elhameed, R. H., & El-Sayed, M. A. A. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1 H-Imidazol-5-One Variants. Frontiers in pharmacology, 12, 794325.
Sources
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. Casein kinase 2 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 8. Targeting CK2 in cancer: a valuable strategy or a waste of time? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Chemical probes targeting the kinase CK2: a journey outside the catalytic box - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00257K [pubs.rsc.org]
Benchmarking 5-bromo-4-chloro-1H-benzoimidazole: A Comparative Guide for Drug Discovery Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1] This guide provides a comprehensive technical comparison of a specific halogenated derivative, 5-bromo-4-chloro-1H-benzoimidazole, against established standard-of-care drugs in the anticancer and antimicrobial fields. While direct experimental data for this precise molecule is limited in public literature, this document synthesizes findings from closely related halogenated benzimidazoles to project its potential efficacy and mechanistic pathways. We will benchmark its anticipated performance against Doxorubicin and Paclitaxel for oncological applications, and Ciprofloxacin and Tetracycline for antimicrobial efficacy, supported by detailed experimental protocols for researchers seeking to validate these hypotheses.
Introduction: The Therapeutic Potential of Halogenated Benzimidazoles
Benzimidazole derivatives are structurally analogous to purine nucleosides, allowing them to interact with various biopolymers and exhibit a wide range of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The introduction of halogen atoms, such as bromine and chlorine, into the benzimidazole ring is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Halogenation can enhance membrane permeability, increase binding affinity to target proteins, and influence metabolic stability, often leading to enhanced therapeutic potency.
This compound, the subject of this guide, incorporates both a bromine and a chlorine atom on its benzene ring. This di-halogenation pattern suggests a strong potential for significant biological activity. Based on extensive structure-activity relationship (SAR) studies of related compounds, we can hypothesize its primary mechanisms of action.[3]
-
Anticancer Potential : Benzimidazoles are known to disrupt microtubule polymerization, induce apoptosis, arrest the cell cycle, and inhibit key signaling kinases.[4]
-
Antimicrobial Potential : Halogenated benzimidazoles have demonstrated potent activity against a range of pathogens, including drug-resistant strains, by inhibiting essential cellular processes.[5]
This guide will provide the foundational protocols and comparative framework for researchers to rigorously evaluate this compound against current therapeutic standards.
Comparative Analysis: Standard Drugs and Postulated Mechanisms
To establish a robust benchmark, we have selected four widely used drugs, two for oncology and two for infectious diseases.
Anticancer Benchmarking
Standard Drugs:
-
Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks and apoptosis.[6][7]
-
Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for cell division, which results in G2/M phase cell cycle arrest and apoptosis.[4][8][9][10]
Postulated Mechanism for this compound:
Drawing from the known mechanisms of benzimidazole derivatives, this compound is likely to exert its anticancer effects through a multi-faceted approach, potentially including the disruption of microtubule dynamics, similar to paclitaxel, and the induction of apoptotic pathways.
Caption: Postulated anticancer mechanisms of this compound.
Antimicrobial Benchmarking
Standard Drugs:
-
Ciprofloxacin: A fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][11][12][13]
-
Tetracycline: A broad-spectrum antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA.[5][14][15][16][17]
Postulated Mechanism for this compound:
The antimicrobial action of benzimidazoles can vary. Some inhibit ergosterol biosynthesis in fungi, while others may interfere with nucleic acid or protein synthesis in bacteria.[1] The halogenation of this compound suggests it may possess enhanced membrane permeability, facilitating its entry into microbial cells to disrupt essential cellular functions.
Quantitative Data Comparison (Based on Analogs)
Direct quantitative data for this compound is not available. The following tables present data from published studies on structurally related halogenated benzimidazole derivatives to provide a comparative context.
Table 1: Comparative Anticancer Activity (IC₅₀, µM)
| Compound/Drug | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.05 - 0.5 | (Typical Literature Values) |
| Paclitaxel | HCT-116 (Colon) | ~0.005 - 0.05 | (Typical Literature Values) |
| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | MCF-7 (Breast) | 1.84 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | HCT-116 (Colon) | 2.12 | [2] |
| Tetrabromo-benzimidazole derivative | CCRF-CEM (Leukemia) | ~16 | [15] |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | [6] |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | [6] |
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin | S. aureus | 0.25 - 1.0 | (Typical CLSI Breakpoints) |
| Ciprofloxacin | E. coli | ≤ 0.25 | (Typical CLSI Breakpoints) |
| Tetracycline | S. aureus | 0.5 - 2.0 | (Typical CLSI Breakpoints) |
| Tetracycline | E. coli | 4.0 - 8.0 | (Typical CLSI Breakpoints) |
| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | S. aureus (MRSA) | 2 | [2] |
| N-substituted 6-chloro-1H-benzimidazole derivative (4k) | E. coli | 4 | [2] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | [18] |
Experimental Protocols for Benchmarking
The following protocols provide detailed methodologies for the in vitro evaluation of this compound.
Anticancer Activity Assays
Caption: Workflow for evaluating the anticancer properties of the investigational compound.
4.1.1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with serial dilutions of this compound, standard drugs (Doxorubicin, Paclitaxel), and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
4.1.2. Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with the investigational compound and standards at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[20]
-
Flow Cytometry: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
4.1.3. Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells as described for cell cycle analysis.
-
Harvesting and Staining: Harvest cells and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide.[18][21]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Antimicrobial Activity Assay
Caption: Workflow for assessing the antimicrobial activity of the investigational compound.
4.2.1. Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Prepare serial two-fold dilutions of this compound and standard drugs (Ciprofloxacin, Tetracycline) in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
While direct experimental validation of this compound is pending, this comparative guide provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer and antimicrobial activities of its structural analogs, combined with the provided experimental framework, offer a clear path for its evaluation. Future studies should focus on performing the outlined assays to generate direct comparative data, followed by in vivo efficacy and toxicity studies. Mechanistic investigations using techniques like Western blotting to probe specific cellular pathways will be crucial in elucidating its precise mode of action and identifying its molecular targets.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. Available at: [Link]
-
What is the mechanism of action of paclitaxel? Dr.Oracle. Available at: [Link]
-
Ciprofloxacin. Wikipedia. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]
-
Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, a… OUCI. Available at: [Link]
-
Taxol (paclitaxel): mechanisms of action. PubMed. Available at: [Link]
-
Tetracycline. Wikipedia. Available at: [Link]
-
Doxorubicin. Wikipedia. Available at: [Link]
-
Tetracycline antibiotics. Wikipedia. Available at: [Link]
-
Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. PMC - NIH. Available at: [Link]
-
What is the mechanism of Ciprofloxacin? Patsnap Synapse. Available at: [Link]
-
What is the mechanism of Paclitaxel? Patsnap Synapse. Available at: [Link]
-
The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC - NIH. Available at: [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. Available at: [Link]
-
What is the mechanism of Tetracycline Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]
-
Tetracycline. StatPearls - NCBI Bookshelf. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
-
Mechanism of action of doxorubicin | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jksus.org [jksus.org]
- 7. 4887-88-1|5-Bromo-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 8. jocpr.com [jocpr.com]
- 9. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 13. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 17. 5-Bromo-1H-benzimidazole | 4887-88-1 [chemicalbook.com]
- 18. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jocpr.com [jocpr.com]
- 20. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-bromo-4-chloro-1H-benzoimidazole
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 5-bromo-4-chloro-1H-benzoimidazole (CAS No. 1008361-81-6). As a halogenated heterocyclic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and protect the environment. This document moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Essential Risk Assessment
Understanding the hazard profile of a chemical is the cornerstone of its safe management. While comprehensive toxicological data for this compound is limited, its chemical structure—containing both bromine and chlorine on a benzimidazole scaffold—necessitates a cautious approach.[1] We must infer its potential hazards based on structurally similar compounds and the general properties of halogenated organics.
Table 1: Potential Hazard Profile based on Analogous Compounds
| Hazard Category | Classification | Rationale and Recommended Precautions |
|---|---|---|
| Acute Oral Toxicity | Assumed Category 4 | Similar brominated benzimidazoles are classified as harmful if swallowed.[2][3] Avoid ingestion. Do not eat, drink, or smoke in the handling area. |
| Skin Corrosion/Irritation | Assumed Category 2 | Halogenated aromatic compounds frequently cause skin irritation.[4][5][6] Wear nitrile or other chemically resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | Assumed Category 2/2A | Solid particles and vapors can cause serious eye irritation.[4][5] Wear safety goggles with side shields. |
| Respiratory Irritation | Assumed STOT SE 3 | Dust or aerosols may irritate the respiratory system.[4][5][6] Handle in a well-ventilated area or chemical fume hood. |
| Environmental Hazard | Persistent Organic Pollutant | Halogenated organic compounds are often persistent in the environment. Disposal into drains or general waste is strictly prohibited to prevent ecological damage.[5] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all appropriate safety measures are in place.
-
Engineering Controls : Always handle solid this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection : A standard lab coat is required. Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if contamination occurs.
-
Respiratory Protection : If handling large quantities or if a fume hood is unavailable, use a full-face respirator with appropriate cartridges for organic vapors and particulates.[2]
-
-
First Aid Measures :
-
After Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][4]
-
After Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[4]
-
After Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Core Disposal Protocol: Segregation and Containment
The fundamental principle for disposing of this compound is strict segregation as halogenated organic waste . Co-mingling with other waste streams leads to complex and costly disposal procedures and is often a regulatory violation.[7]
Step-by-Step Waste Handling Procedure:
-
Designate a Waste Stream :
-
All waste containing this compound, including pure solid, contaminated consumables (e.g., weighing paper, gloves, pipette tips), and solutions, must be designated as "Halogenated Organic Waste." [8]
-
-
Select an Appropriate Waste Container :
-
For Solids : Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure the container is clean, dry, and in good condition.[9]
-
For Solutions : If the compound is dissolved in a solvent, the entire solution is classified by that solvent. If dissolved in a halogenated solvent (e.g., dichloromethane), it belongs in the "Halogenated Liquid Waste" stream. If dissolved in a non-halogenated solvent (e.g., methanol), it must still be placed in the "Halogenated Liquid Waste" stream because the solute itself is halogenated.
-
-
Properly Label the Waste Container :
-
Label the container before adding any waste. The label must be clear, durable, and include the following information:
-
The words "HAZARDOUS WASTE"
-
Waste Stream Name: "Halogenated Organic Solid Waste" (or Liquid, as appropriate).
-
Contents: List all components, e.g., "this compound," "Methanol." Avoid abbreviations or chemical formulas.
-
Approximate concentrations/amounts.
-
Hazard Pictograms: Based on the assumed hazards, include pictograms for "Harmful" (exclamation mark) and "Health Hazard."
-
Your Name and Laboratory Information.
-
-
-
Accumulate Waste Safely :
-
Add waste to the designated, labeled container.
-
NEVER mix halogenated waste with non-halogenated waste.[7]
-
Keep the waste container securely closed at all times, except when adding waste.[9]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[9][10]
-
Store the container in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet, away from incompatible materials.
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. ethz.ch [ethz.ch]
- 10. rug.nl [rug.nl]
Navigating the Safe Handling of 5-bromo-4-chloro-1H-benzoimidazole: A Comprehensive Guide for Laboratory Professionals
Understanding the Potential Hazards: An Evidence-Based Approach
Given the presence of bromine and chlorine atoms on the benzimidazole scaffold, it is prudent to handle 5-bromo-4-chloro-1H-benzoimidazole with the assumption that it may exhibit hazards associated with halogenated aromatic compounds.[1] These can include:
-
Skin and Eye Irritation: Direct contact may cause irritation or, in more severe cases, chemical burns.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]
-
Acute Toxicity: Similar compounds can be harmful if swallowed.[1]
-
Chronic Effects: Some benzimidazole derivatives have been associated with a range of biological effects, and long-term exposure to certain halogenated compounds may pose other health risks.[2][3][5][6][7]
Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that form a complete seal around the eyes are mandatory to protect against dust particles and splashes. A face shield should be worn over the goggles for maximum protection.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's specifications for breakthrough times. Double gloving is a best practice, especially when handling the solid compound.[4][5] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved, cuffed lab coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, solid-front, back-closing gown made of a low-permeability fabric should be utilized.[8] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of the solid compound and any procedures that could generate dust or aerosols must be conducted in a certified chemical fume hood.[1][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters is required. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to creating a self-validating system of safety. The following workflow is designed to minimize risk at every stage of handling this compound.
Caption: A stepwise workflow for the safe handling of this compound.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11][12] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[10] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9][11] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material (such as sand or vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any associated waste is critical to protect both personnel and the environment.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[13][14][15][16] This is due to the different and more costly disposal methods required for halogenated compounds.[16]
-
Containerization: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[13][15] The container should be kept closed when not in use and stored in a secondary containment vessel.
-
Institutional Guidelines: Always follow your institution's specific procedures for hazardous waste disposal. Contact your EHS office for guidance on collection and pickup schedules.
By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
PubMed. (n.d.). [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards]. Retrieved from [Link]
-
ResearchGate. (2014). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Retrieved from [Link]
-
PLOS Neglected Tropical Diseases. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
-
The University of Kansas Health System. (n.d.). Poison Facts: - Low Chemicals: Bromine. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Hydrocarbons, Halogenated Aromatic. Retrieved from [Link]
-
Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Retrieved from [Link]
-
Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 11. kansashealthsystem.com [kansashealthsystem.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 13. scienceready.com.au [scienceready.com.au]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





